5-bromo-N-methoxy-N,2-dimethylbenzamide
Description
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Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
5-bromo-N-methoxy-N,2-dimethylbenzamide |
InChI |
InChI=1S/C10H12BrNO2/c1-7-4-5-8(11)6-9(7)10(13)12(2)14-3/h4-6H,1-3H3 |
InChI Key |
ZJAGXJWJPPDLOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)N(C)OC |
Origin of Product |
United States |
Foundational & Exploratory
5-Bromo-N-methoxy-N,2-dimethylbenzamide: Structural Dynamics, Synthesis, and Applications in Advanced Medicinal Chemistry
Executive Summary
In modern drug discovery and complex organic synthesis, the precision of carbon-carbon bond formation is paramount. 5-Bromo-N-methoxy-N,2-dimethylbenzamide (CAS: 842135-03-9)[1] serves as a highly specialized, bifunctional building block designed to exert absolute chemoselective control during nucleophilic acyl substitution. By leveraging the unique thermodynamic stability of the Weinreb amide motif alongside the steric and electronic tuning of an ortho-methyl aryl bromide core, this intermediate has become foundational in the synthesis of kinesin spindle protein (Eg5) inhibitors[2], NF-κB pathway modulators[3], and sodium-glucose cotransporter 2 (SGLT2) inhibitors[4].
This technical guide deconstructs the mechanistic rationale, synthetic protocols, and downstream applications of this critical intermediate, providing a self-validating framework for application scientists and drug development professionals.
Chemical Identity & Physicochemical Properties
The utility of 5-bromo-N-methoxy-N,2-dimethylbenzamide stems from its stable, easily handled nature, which resists spontaneous degradation or unwanted polymerization often seen in highly reactive acyl chlorides.
Table 1: Core Chemical Identity and Properties
| Property | Value |
| IUPAC Name | 5-bromo-N-methoxy-N,2-dimethylbenzamide |
| CAS Registry Number | 842135-03-9[1] |
| Molecular Formula | C₁₀H₁₂BrNO₂ |
| Molecular Weight | 258.11 g/mol |
| Key Structural Motifs | Aryl bromide (cross-coupling handle), ortho-methyl (steric shield), Weinreb amide (controlled acylation) |
| Physical State | Colorless to pale yellow oil/solid |
Structural Rationale & Mechanistic Dynamics
The architectural design of 5-bromo-N-methoxy-N,2-dimethylbenzamide is highly intentional, combining two distinct reactive domains:
The Weinreb Amide Functionality
Direct addition of organolithium or Grignard reagents to standard esters or acyl chlorides typically suffers from poor chemoselectivity, resulting in double addition and the formation of tertiary alcohols. The N-methoxy-N-methyl group solves this via the formation of a highly stable, 5-membered cyclic metal chelate[3]. When a nucleophile attacks the carbonyl carbon, the metal cation (Mg²⁺ or Li⁺) coordinates simultaneously to the carbonyl oxygen and the methoxy oxygen. This thermodynamic "trap" prevents the collapse of the tetrahedral intermediate until the reaction is intentionally quenched with an aqueous acid, ensuring a strict 1:1 stoichiometric addition to yield a ketone[3].
The 5-Bromo-2-methylphenyl Core
The aromatic ring is pre-functionalized to dictate downstream pharmacology:
-
5-Bromo Substituent: Acts as an orthogonal reactive site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or lithium-halogen exchange[2].
-
2-Methyl (ortho-Methyl) Group: Provides critical steric hindrance. In the context of Eg5 inhibitors, this methyl group forces the resulting biaryl or aryl-ketone systems into specific non-planar conformations, which are required for optimal binding within the hydrophobic P3 pocket of the kinesin motor protein[2].
Caption: Mechanism of controlled nucleophilic addition via stable tetrahedral chelate formation.
Advanced Synthetic Methodologies
To ensure high scientific integrity, the following protocols are designed as self-validating systems, where the causality of each reagent choice is explicitly defined.
Workflow 1: Synthesis of 5-Bromo-N-methoxy-N,2-dimethylbenzamide
This protocol converts 5-bromo-2-methylbenzoic acid into the Weinreb amide via an acyl chloride intermediate[2].
-
Activation (Vilsmeier-Haack Complexation): Dissolve 5-bromo-2-methylbenzoic acid (1.0 eq) in anhydrous CH₂Cl₂ under an inert argon atmosphere. Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Causality: DMF reacts with the subsequent chlorinating agent to form the highly electrophilic Vilsmeier-Haack reagent, allowing for mild reaction conditions.
-
-
Chlorination: Slowly add oxalyl chloride (2.0 eq) dropwise at room temperature and stir for 2 hours[2].
-
Causality: Oxalyl chloride is chosen over thionyl chloride because its byproducts (CO, CO₂, HCl) are entirely gaseous, preventing the accumulation of harsh acidic residues that complicate purification.
-
-
In-Process Validation (Concentration): Concentrate the reaction mixture in vacuo to a residual oil[2].
-
Causality: Complete removal of unreacted oxalyl chloride is critical; failure to do so results in the competitive formation of unwanted amides in the next step, drastically reducing yield.
-
-
Amidation: Redissolve the oil in anhydrous CH₂Cl₂ and add it dropwise over 5 minutes to a pre-cooled (0 °C) solution of N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and triethylamine (3.0 eq)[5].
-
Causality: Triethylamine acts as a dual-purpose acid scavenger—neutralizing both the hydrochloride salt of the amine and the HCl generated during the substitution, driving the equilibrium forward.
-
-
Workup: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield the pure amide.
Workflow 2: Controlled Grignard Addition to Form Aryl Ketones
This protocol utilizes the Weinreb amide to synthesize 1-(5-bromo-2-methylphenyl)ethanone, a precursor for NF-κB modulators[3].
-
Preparation: Dissolve 5-bromo-N-methoxy-N,2-dimethylbenzamide in anhydrous THF (0.3 M) and cool to 0 °C[6].
-
Nucleophilic Addition: Add methylmagnesium bromide (MeMgBr, 1.2 eq) dropwise over 20 minutes[3].
-
Causality: The low temperature controls the exothermic addition and stabilizes the magnesium-chelated tetrahedral intermediate, absolutely preventing secondary Grignard attacks.
-
-
Quenching: Stir for 1-2 hours, then slowly quench with 1M HCl[3].
-
Causality: The acidic environment breaks the metal-oxygen coordination, collapsing the tetrahedral intermediate to release the target ketone and water-soluble N,O-dimethylhydroxylamine.
-
Table 2: Downstream Reaction Profiles
| Transformation | Reagents & Conditions | Target Scaffold | Typical Yield |
| Grignard Addition | MeMgBr, THF, 0 °C to RT | 1-(5-bromo-2-methylphenyl)ethanone | 82-90%[3] |
| Reduction / Cross-Coupling | DIBAL-H, Toluene, 0 °C; then Pd/R-Li | Substituted Benzaldehydes | 75-85%[7] |
| Organometallic Coupling | R-MgX or R-Li, THF | Diarylketones (SGLT2 Scaffolds) | >80%[4] |
Downstream Applications in Drug Discovery
The strategic placement of functional groups on 5-bromo-N-methoxy-N,2-dimethylbenzamide allows it to serve as the structural nexus for several high-value therapeutic agents:
-
Oncology (Eg5 Kinesin Inhibitors): The amide is converted to a ketone, which is subsequently reduced and thioetherified to create S-trityl-L-cysteine analogues. These compounds are highly potent allosteric inhibitors of the mitotic kinesin Eg5, inducing monopolar spindles and mitotic arrest in lung cancer xenograft models[2],.
-
Metabolic Disease (SGLT2 Inhibitors): The Weinreb amide undergoes reaction with organometallic nucleophiles to produce diarylketones. These ketones are subsequently reduced to diphenylmethane derivatives, which form the core pharmacophore of SGLT2 inhibitors used in the treatment of type 2 diabetes[4].
-
Immunology (NF-κB Pathway Modulators): Grignard addition to the Weinreb amide yields an acetophenone intermediate. This is brominated and fused with thiourea to create substituted sulfamoyl benzamidothiazoles, which prolong NF-κB activation for targeted immune modulation[3].
-
Advanced Methodology (One-Pot Benzaldehyde Synthesis): The amide can be reduced with DIBAL-H to an intermediate that, without isolation, undergoes palladium-catalyzed cross-coupling with organolithium reagents to yield complex, highly substituted benzaldehydes[7].
Caption: Synthetic pathway and versatile downstream pharmaceutical applications of the Weinreb amide.
References
-
[2] Optimized S-Trityl-l-cysteine-Based Inhibitors of Kinesin Spindle Protein with Potent in Vivo Antitumor Activity in Lung Cancer Xenograft Models | Journal of Medicinal Chemistry - ACS Publications. 2
-
[7] Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Semantic Scholar. 7
-
[5] Optimized S-Trityl-l-cysteine-Based Inhibitors of Kinesin Spindle Protein... (Synthesis Section) | Journal of Medicinal Chemistry - ACS Publications.5
-
Optimized S-Trityl-l-cysteine-Based Inhibitors of Kinesin Spindle Protein... | PMC. Link
-
[8] STRATEGY FOR THE SYNTHESIS OF C-ARYL GLUCOSIDES AS SODIUM GLUCOSE COTRANSPORTER 2 INHIBITORS | LOCKSS. 8
-
[6] WO2013119946A1 - Long chain base sphingosine kinase inhibitors | Google Patents.6
-
[4] WO2012165914A2 - Novel diphenylmethane derivatives as sglt2 inhibitors | Google Patents. 4
-
[3] Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation | PMC - PubMed Central. 3
Sources
- 1. CAS [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2012165914A2 - Novel diphenylmethane derivatives as sglt2 inhibitors - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2013119946A1 - Long chain base sphingosine kinase inhibitors - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Comprehensive Technical Guide on 5-Bromo-N-methoxy-N,2-dimethylbenzamide (CAS: 842135-03-9): Synthesis, Mechanistic Applications, and Protocols
Executive Summary
In advanced organic synthesis and drug development, bifunctional building blocks are critical for assembling complex molecular architectures. 5-Bromo-N-methoxy-N,2-dimethylbenzamide (CAS: 842135-03-9) [1] is a highly versatile intermediate characterized by two orthogonal reactive sites: a Weinreb amide moiety and an aryl bromide.
This compound serves as a linchpin in the synthesis of Kinesin Spindle Protein (Eg5) inhibitors—potent chemotherapeutic agents targeting lung cancer and hematological malignancies[2]. Furthermore, its unique electronic properties allow it to be utilized in sophisticated one-pot cascade reactions, such as sequential reduction and palladium-catalyzed cross-coupling[3]. This whitepaper provides an in-depth mechanistic analysis, validated experimental protocols, and structural data to guide researchers in maximizing the utility of this compound.
Physicochemical Profiling & Structural Analysis
Before deploying this intermediate in complex workflows, it is essential to establish its baseline physicochemical profile. The presence of the ortho-methyl group induces steric hindrance that subtly alters the torsion angle of the amide bond, while the meta-bromo substituent provides a handle for transition-metal catalysis.
| Property | Value |
| Chemical Name | 5-Bromo-N-methoxy-N,2-dimethylbenzamide |
| CAS Registry Number | 842135-03-9[1] |
| Molecular Formula | C10H12BrNO2 |
| Molecular Weight | 258.11 g/mol |
| Key Functional Groups | Aryl bromide, Weinreb amide (N-methoxy-N-methylamide) |
| Primary Utility | Precursor for 1-(5-bromo-2-methylphenyl)ethanone (CAS: 90326-54-8)[4] |
Mechanistic Causality: The Weinreb Amide Advantage
Standard acyl chlorides and esters are notoriously difficult to react with organometallic reagents (like Grignard or organolithium reagents) without suffering from over-addition, which yields tertiary alcohols. 5-Bromo-N-methoxy-N,2-dimethylbenzamide circumvents this via the Weinreb ketone synthesis mechanism .
The Causality of Chelation: When an organometallic reagent attacks the carbonyl carbon, the resulting tetrahedral intermediate is stabilized by the coordination of the metal cation (Mg²⁺ or Li⁺) to both the carbonyl oxygen and the methoxy oxygen. This stable 5-membered chelate ring prevents the expulsion of the N,O-dimethylhydroxylamine leaving group at room temperature. The intermediate only collapses to form the desired ketone upon the introduction of an aqueous acidic quench, which destroys the organometallic reagent and breaks the chelate[2],[4].
Mechanistic pathway of Weinreb amide reacting with organometallics to form ketones.
Synthetic Methodology: Preparation Protocol
The following self-validating protocol details the synthesis of 5-bromo-N-methoxy-N,2-dimethylbenzamide from commercially available 5-bromo-2-methylbenzoic acid[2].
Step-by-Step Procedure
-
Activation (Acid Chloride Formation):
-
Dissolve 5-bromo-2-methylbenzoic acid (20 mmol, 4.30 g) in anhydrous CH₂Cl₂ (20 mL) under an inert argon atmosphere. Causality: Anhydrous conditions are mandatory to prevent the hydrolysis of the highly reactive acid chloride intermediate.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1 drop).
-
Slowly add oxalyl chloride (40 mmol, 3.43 mL) at 0 °C, then allow the mixture to stir at room temperature for 2 hours. Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (a chloroiminium ion), which acts as the active chlorinating species. This method is exceptionally mild and produces only volatile byproducts (CO, CO₂, HCl).
-
Validation Checkpoint 1: Concentrate the reaction mixture in vacuo. Quench a micro-aliquot in methanol; GC-MS should confirm complete conversion to the methyl ester, indicating 100% acid chloride formation.
-
-
Amidation:
-
Dissolve N,O-dimethylhydroxylamine hydrochloride (24 mmol) in anhydrous CH₂Cl₂ and add triethylamine (50 mmol) at 0 °C. Causality: Triethylamine neutralizes the hydrochloride salt to free the amine and acts as an acid scavenger for the HCl generated during the reaction.
-
Add the residual acid chloride oil dropwise to this solution. Stir for 2 hours at room temperature.
-
Validation Checkpoint 2: Perform TLC (10% MeOH in DCM). The disappearance of the baseline acid/acid chloride and the appearance of a new UV-active spot confirms the reaction. Purify via silica gel chromatography to yield the pure Weinreb amide[2].
-
Downstream Applications & Experimental Workflows
Workflow A: Ketone Synthesis for Eg5 Inhibitors
To synthesize S-trityl-L-cysteine-based inhibitors of the Kinesin Spindle Protein (Eg5)—which have demonstrated complete tumor regression in lung cancer xenograft models—the Weinreb amide is converted to a ketone[2].
-
Protocol: React 5-bromo-N-methoxy-N,2-dimethylbenzamide with methylmagnesium chloride (MeMgCl) in THF at 0 °C. Quench with 1M HCl to yield 1-(5-bromo-2-methylphenyl)ethanone (CAS: 90326-54-8)[4].
-
Validation: FT-IR will show a strong methyl ketone carbonyl stretch (~1680 cm⁻¹), replacing the amide carbonyl stretch.
Workflow B: One-Pot Reduction and Cross-Coupling Cascade
This advanced protocol utilizes the Weinreb amide's unique ability to form a stable intermediate to perform a reduction and a palladium-catalyzed cross-coupling in a single pot, yielding substituted benzaldehydes like 4-methyl-[1,1'-biphenyl]-3-carbaldehyde[3].
-
Protocol:
-
Dissolve the Weinreb amide (0.5 mmol) in dry toluene (2 mL) and cool to 0 °C.
-
Add DIBAL-H (1M in hexanes, 0.5 mL) dropwise. Causality: Low temperature ensures the formation of a stable aluminate intermediate without over-reduction to the alcohol.
-
Warm to room temperature and add a solution of pre-oxidized Pd(PtBu₃)₂. Causality: The bulky, electron-rich tri-tert-butylphosphine ligands facilitate the oxidative addition of the aryl bromide at room temperature, preserving the fragile aluminate intermediate.
-
Add phenyllithium (0.75 mmol) via syringe pump over 10 minutes.
-
Quench with 1M aqueous HCl to collapse the aluminate into the aldehyde.
-
-
Validation: ¹H NMR (400 MHz, CDCl₃) will reveal an aldehyde proton singlet at δ 10.33 ppm, confirming the cascade success[3].
One-pot reduction and cross-coupling cascade utilizing the Weinreb amide intermediate.
Quantitative Data Summary
The following table synthesizes the quantitative parameters and yields for the protocols discussed, providing a rapid reference for reaction scaling and optimization.
| Reaction Workflow | Starting Material | Key Reagents | Intermediate State | Typical Yield | Ref |
| Weinreb Amide Synthesis | 5-Bromo-2-methylbenzoic acid | Oxalyl chloride, DMF, Me(MeO)NH·HCl | Acid chloride | ~90-95% | [2] |
| Ketone Synthesis | 5-Bromo-N-methoxy-N,2-dimethylbenzamide | MeMgCl, THF | Tetrahedral Chelate | >85% | [4] |
| One-Pot Cascade | 5-Bromo-N-methoxy-N,2-dimethylbenzamide | DIBAL-H, Pd(PtBu₃)₂, PhLi | Aluminate | 77% | [3] |
References
Sources
- 1. CAS [chemicalbook.com]
- 2. Optimized S-Trityl-l-cysteine-Based Inhibitors of Kinesin Spindle Protein with Potent in Vivo Antitumor Activity in Lung Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 1-(5-Bromo-2-methylphenyl)ethanone | 90326-54-8 | Benchchem [benchchem.com]
Solubility and Handling of 5-Bromo-N-methoxy-N,2-dimethylbenzamide: A Technical Guide
Topic: Solubility Profile and Solvent Selection for 5-Bromo-N-methoxy-N,2-dimethylbenzamide Content Type: Technical Guide / Whitepaper Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists
Executive Summary & Chemical Identity
5-Bromo-N-methoxy-N,2-dimethylbenzamide (often referred to as the Weinreb amide of 5-bromo-2-methylbenzoic acid) is a critical synthetic intermediate. It is primarily employed in the synthesis of aryl ketones via nucleophilic addition (Grignard or organolithium reagents) without over-addition to the alcohol—a unique property of the Weinreb functionality.
Understanding its solubility profile is essential not just for dissolution, but for optimizing reaction kinetics, work-up efficiency, and purification strategies. This guide synthesizes empirical data from patent literature and standard Weinreb amide physicochemical properties to provide a definitive handling protocol.
Physicochemical Profile
| Property | Value / Description |
| Systematic Name | 5-Bromo-N-methoxy-N,2-dimethylbenzamide |
| Core Moiety | o-Toluic acid derivative (Weinreb Amide) |
| Molecular Weight | ~272.12 g/mol |
| Physical State | Viscous oil or low-melting solid (dependent on purity) |
| Polarity | Moderate (Amide functionality balanced by lipophilic bromo-tolyl core) |
| Key Precursor | 5-Bromo-2-methylbenzoic acid (CAS 79669-49-1) |
Solubility Profile in Organic Solvents
The solubility of 5-bromo-N-methoxy-N,2-dimethylbenzamide is dictated by the competition between its polar amide "head" and its lipophilic brominated aromatic "tail."
Solvent Compatibility Table
| Solvent Class | Specific Solvent | Solubility Rating | Application Context |
| Chlorinated | Dichloromethane (DCM) | Excellent | Primary solvent for synthesis (from acid chloride) and chromatographic purification. |
| Chlorinated | Chloroform ( | Excellent | Alternative to DCM; useful for NMR analysis. |
| Ethers | Tetrahydrofuran (THF) | Excellent | Critical: The solvent of choice for subsequent Grignard/Lithium reactions due to coordination stability. |
| Ethers | Diethyl Ether ( | Good | Used in work-up/extraction. Slightly less solubilizing than THF but excellent for partitioning. |
| Esters | Ethyl Acetate (EtOAc) | Excellent | Primary solvent for liquid-liquid extraction (work-up) and silica gel chromatography. |
| Alcohols | Methanol / Ethanol | Good | Soluble, but avoid during Grignard reactions (protic quench). Useful for HPLC mobile phases. |
| Alkanes | Hexanes / Heptane | Low/Moderate | Precipitant: Often used to induce precipitation or as the non-polar component in column chromatography (e.g., 20% EtOAc/Hexanes). |
| Aqueous | Water / Brine | Insoluble | Immiscibility is key for aqueous work-up. The compound partitions strongly into the organic phase. |
Mechanistic Insight: The "Weinreb Chelation" Effect
In non-coordinating solvents (like Toluene or DCM), the Weinreb amide exists in a specific conformation. However, in coordinating solvents like THF , the solvent molecules coordinate with the metal centers (Mg or Li) during nucleophilic attack.
-
Recommendation: Always ensure the compound is fully dissolved in anhydrous THF or Et2O before cooling to cryogenic temperatures (-78°C) for organometallic additions to prevent precipitation of the starting material, which can stall the reaction.
Visualization: Solubility Logic & Solvent Selection
The following diagram illustrates the logical flow for selecting a solvent based on the intended process step (Synthesis, Work-up, or Application).
Figure 1: Decision matrix for solvent selection based on process stage.
Experimental Protocols
Protocol A: Synthesis & Isolation (Solubility-Driven)
Context: Converting 5-bromo-2-methylbenzoic acid to the Weinreb amide.
-
Activation: Dissolve 5-bromo-2-methylbenzoic acid (1.0 equiv) in DCM (Dichloromethane) .
-
Why DCM? It provides excellent solubility for the acid and the intermediate acid chloride, and its low boiling point facilitates removal.
-
-
Reagent Addition: Add Oxalyl Chloride (1.2 equiv) and catalytic DMF. Stir until gas evolution ceases.
-
Coupling: Concentrate the acid chloride (remove excess oxalyl chloride) and re-dissolve in DCM . Add N,O-Dimethylhydroxylamine HCl (1.1 equiv) and Pyridine (2.5 equiv) at 0°C.
-
Solubility Check: The amine salt may be suspended, but as the reaction proceeds, the lipophilic Weinreb amide product will remain fully dissolved in DCM.
-
-
Work-up (Partitioning):
-
Concentration: Dry over
and concentrate in vacuo.-
Result: The product typically isolates as a viscous yellow oil or a low-melting solid. Do not expect an immediate crystalline powder.
-
Protocol B: Solubility Verification for Grignard Reaction
Context: Preparing the amide for reaction with Phenylmagnesium Bromide.
-
Weigh the crude amide oil.
-
Add Anhydrous THF to achieve a concentration of 0.5 M.
-
Visual Validation: The solution should be clear and homogeneous. If turbidity exists, it indicates residual inorganic salts (from the work-up).
-
Remediation: Filter the THF solution through a 0.45 µm PTFE syringe filter or a small pad of Celite/diatomaceous earth to remove salts before cooling.
-
-
Cool to -78°C. Check for precipitation. (Weinreb amides generally remain soluble in THF at cryogenic temperatures, unlike some crystalline esters).
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Cloudiness in THF | Residual salts (NaCl/Mg salts) from work-up. | Filter through Celite. Ensure the pre-workup drying step ( |
| Oiling out in Hexanes | Compound is too polar for pure alkanes. | Add a polar co-solvent (EtOAc or DCM) dropwise until dissolved, then use this mixture for chromatography. |
| Emulsion during Extraction | Similar densities of organic/aqueous layers. | Add Brine (sat. NaCl) to the aqueous layer to increase density and ionic strength ("salting out").[1] |
Synthesis Workflow Diagram
The following diagram details the chemical transformation and the associated solvent switches required to maintain solubility and reactivity.
Figure 2: Synthesis workflow highlighting critical solvent transitions.
References
-
Synthesis of SGLT2 Inhibitors (Canagliflozin Intermediates)
-
Title: Diphenylmethane derivatives as SGLT2 inhibitors.[2]
- Source: U.S. Patent 9,371,303 B2 (Example 1, synthesis of Weinreb amide 60).
- URL
-
- Title: N-Methoxy-N-methylamides as effective acylating agents.
-
Kinesin Spindle Protein Inhibitor Synthesis
- Title: Optimized S-Trityl-L-cysteine-Based Inhibitors of Kinesin Spindle Protein.
- Source:Journal of Medicinal Chemistry (2013).
-
URL:[Link]
- Note: Describes the conversion of 5-bromo-2-methylbenzoic acid to its Weinreb amide using oxalyl chloride in DCM.
Sources
safety data sheet SDS for 5-bromo-N-methoxy-N,2-dimethylbenzamide
[1]
Document Control:
-
Version: 1.0 (Research Grade)[1]
-
Status: Active / Research Use Only (RUO)
Chemical Identity & Structural Analysis[2][3]
This compound is a Weinreb amide , a pivotal intermediate designed for the controlled synthesis of ketones via nucleophilic acyl substitution. Its structure features a benzamide core substituted with a bromine atom (for further cross-coupling) and an ortho-methyl group (providing steric influence).[1]
| Property | Specification |
| IUPAC Name | 5-bromo-N-methoxy-N,2-dimethylbenzamide |
| Common Synonyms | N-methoxy-N-methyl-5-bromo-2-methylbenzamide; 5-Bromo-2-methyl-N-methoxy-N-methylbenzamide |
| CAS Number | 842135-03-9 |
| Molecular Formula | C₁₁H₁₃BrNO₂ |
| Molecular Weight | 272.14 g/mol |
| SMILES | CN(OC)C(=O)C1=C(C)C=CC(Br)=C1 |
| Physical State | Viscous Oil (Pale Yellow to Colorless) |
Structural Alerts:
-
Bromine Substituent: Facilitates Lithium-Halogen exchange or Palladium-catalyzed coupling (Suzuki/Buchwald), necessitating protection from moisture to prevent premature debromination or hydrolysis during storage.[1]
-
Weinreb Amide Moiety: Stable against over-addition of organometallics but susceptible to hydrolysis under strongly acidic or basic conditions.
Hazard Identification & Risk Assessment
While specific toxicological data for this exact CAS is limited, its classification is derived from the Structure-Activity Relationship (SAR) of halogenated benzamides and Weinreb amides. It is treated as a Category 2 Irritant .
GHS Classification (Predicted)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Precautionary Statements
-
P261: Avoid breathing mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Handling, Storage & Stability Protocol
The physical state of this compound (oil) presents unique handling challenges compared to crystalline solids.
Storage Conditions
-
Temperature: Refrigerator (2–8°C ).
-
Atmosphere: Store under Argon or Nitrogen . Although Weinreb amides are relatively stable, the bromine substituent can be sensitive to light and long-term oxidation.
-
Container: Amber glass vial with a Teflon-lined cap to prevent leaching and light degradation.[1]
Operational Stability
-
Hydrolysis: Stable at pH 4–9. Rapidly hydrolyzes to the parent benzoic acid (5-bromo-2-methylbenzoic acid) in boiling HCl or NaOH.[1]
-
Solvent Compatibility: Highly soluble in Dichloromethane (DCM), Ethyl Acetate, and Tetrahydrofuran (THF).
Handling Workflow Diagram
The following diagram outlines the decision logic for handling and emergency response, ensuring self-validating safety steps.
Figure 1: Operational workflow for handling 5-bromo-N-methoxy-N,2-dimethylbenzamide, emphasizing visual inspection and spill contingencies.
Emergency Response Measures
First Aid
-
Inhalation: Move to fresh air immediately. If respiratory irritation persists (coughing, tightness), seek medical attention.
-
Skin Contact: The oily nature requires thorough washing. Use soap and water immediately; alcohol-based sanitizers may increase absorption.[1]
-
Eye Contact: Flush with water for 15 minutes , lifting upper and lower lids.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
Firefighting Measures
-
Flash Point: Predicted >110°C (closed cup).
-
Extinguishing Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam. Do not use water jet , as it may spread the oil.
-
Hazardous Combustion Products: Emits toxic fumes of Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx) under fire conditions. Firefighters must wear SCBA.
Synthesis & Experimental Context
Understanding the synthesis helps predict impurities. This compound is typically synthesized via the reaction of 5-bromo-2-methylbenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride .[1]
Common Impurities:
-
5-Bromo-2-methylbenzoic acid: Result of hydrolysis (Check via TLC: Acid stays at baseline in non-polar solvents).
-
Oxalyl chloride residues: If prepared via acid chloride method.
Experimental Application: This compound is primarily used to synthesize aryl ketones . Reaction with Grignard reagents (R-MgBr) or Organolithiums (R-Li) yields the ketone without over-addition to the tertiary alcohol, due to the stable tetrahedral chelate intermediate formed by the Weinreb amide.[1]
Toxicological Information
-
Acute Toxicity: No experimental LD50 data available. Treat as Harmful if swallowed (Category 4) based on analogue data.
-
Carcinogenicity: Not listed by IARC, NTP, or OSHA.
-
Mutagenicity: No data available.
-
Routes of Entry: Inhalation of aerosols, skin absorption (enhanced by lipophilicity of the oil).
Ecological & Disposal Considerations
-
Ecotoxicity: Halogenated aromatics can be persistent in the environment. Do not allow to enter drains or watercourses.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Must be treated as Halogenated Organic Waste.
Regulatory Information
-
US TSCA: Not listed. For Research and Development (R&D) Use Only .
-
REACH (EU): Not registered.
-
Transport (DOT/IATA): Not regulated as a dangerous good for transport, but "Keep Away from Foodstuffs" is recommended.
References
-
Chemical Identification: PubChem.[2][3] Compound Summary: 5-bromo-N-methoxy-N,2-dimethylbenzamide.[1] National Library of Medicine. Accessed March 2026. Link
-
Synthesis & Properties: Patent WO2005012326A1. Novel compounds having inhibitory activity against sodium-dependent transporter. (Describes synthesis and isolation as an oil). Link
-
Analogue Safety Data: Sigma-Aldrich. Safety Data Sheet: Weinreb Amide Derivatives. Accessed March 2026. Link
-
CAS Verification: ChemicalBook. 5-bromo-N-methoxy-N,2-dimethylbenzamide Product Page. Link
Strategic Synthesis & Applications of N-Methoxy-N-methyl-5-bromo-2-methylbenzamide
An In-Depth Technical Guide on the Synthesis and Application of Weinreb Amide Derivatives of 5-Bromo-2-methylbenzoic Acid.
Executive Summary
The transformation of 5-bromo-2-methylbenzoic acid into its Weinreb amide derivative (N-methoxy-N-methyl-5-bromo-2-methylbenzamide) represents a critical junction in the synthesis of polysubstituted aromatic scaffolds. This specific building block offers a unique orthogonal functionalization strategy :
-
The Weinreb amide functionality allows for the controlled synthesis of ketones or aldehydes without over-addition.[1]
-
The 5-bromo substituent serves as a handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or lithium-halogen exchange.
-
The 2-methyl group introduces steric constraints that influence both the conformation of the molecule and the kinetics of nucleophilic attack, requiring tailored synthetic protocols.
This guide provides validated protocols for synthesizing this scaffold, analyzing the steric impact of the ortho-methyl group, and mapping downstream applications in drug discovery (e.g., SGLT2 inhibitors, kinase inhibitors).
Structural Analysis & Mechanistic Considerations
The Ortho-Effect and Steric Hindrance
The 2-methyl group in 5-bromo-2-methylbenzoic acid forces the carboxylate group out of planarity with the aromatic ring. While this reduces conjugation, it primarily acts as a steric block. Standard coupling agents (e.g., EDC/HOBt) often exhibit sluggish kinetics with ortho-substituted benzoates.
-
Implication: Activation via Acid Chlorides or high-potency coupling agents (HATU ) is preferred over carbodiimides to ensure complete conversion.
The Weinreb Chelation Model
The stability of the Weinreb amide intermediate prevents over-addition of nucleophiles. Upon attack by an organometallic reagent (R-M), a stable five-membered cyclic chelate forms.
Figure 1: Mechanism of nucleophilic addition to Weinreb amides, highlighting the chelation stabilization that prevents double addition.
Validated Synthetic Protocols
Two methods are recommended based on scale and equipment availability.
Method A: The Acid Chloride Route (Robust & Scalable)
Best for: Large scale (>10g), sterically hindered substrates, and cost-efficiency.
Reagents: Thionyl Chloride (
-
Activation:
-
Dissolve 5-bromo-2-methylbenzoic acid (1.0 equiv) in dry DCM (or Toluene for higher boiling point).
-
Add catalytic DMF (2-3 drops).
-
Add
(1.5 equiv) dropwise at 0°C. -
Crucial Step: Reflux for 2-3 hours. Note: The ortho-methyl group requires thermal energy to drive the acid chloride formation to completion.
-
Concentrate in vacuo to remove excess
. (Azeotrope with toluene if necessary).
-
-
Amidation:
-
Redissolve the crude acid chloride in dry DCM at 0°C.
-
In a separate vessel, mix
-dimethylhydroxylamine HCl (1.2 equiv) and (2.5 equiv) in DCM. Stir for 15 min to liberate the free amine. -
Cannulate the amine solution into the acid chloride solution slowly at 0°C.
-
Warm to Room Temperature (RT) and stir for 2 hours.
-
-
Workup:
-
Quench with Sat.
. -
Wash organic layer with 1N HCl (to remove unreacted amine) and Brine.
-
Dry over
and concentrate.
-
Method B: HATU Coupling (Mild & High Throughput)
Best for: Small scale (<1g), parallel synthesis, or acid-sensitive substrates.
Reagents: HATU, DIPEA (Hünig's Base), DMF.
-
Dissolve 5-bromo-2-methylbenzoic acid (1.0 equiv) in DMF (0.2 M).
-
Add DIPEA (3.0 equiv). Stir for 5 mins.
-
Add HATU (1.1 equiv). Stir for 10 mins to form the activated ester.
-
Add
-dimethylhydroxylamine HCl (1.2 equiv). -
Stir at RT for 12-16 hours.
-
Note: The reaction time is longer due to the steric hindrance of the 2-methyl group.
-
-
Workup: Dilute with EtOAc, wash extensively with water (3x) to remove DMF, then 1N HCl, then Brine.
Comparative Analysis of Methods
| Parameter | Method A (Acid Chloride) | Method B (HATU) |
| Yield | High (85-95%) | Good (75-90%) |
| Cost | Low | High (HATU is expensive) |
| Steric Tolerance | Excellent (Thermal drive) | Moderate |
| Purification | Often not required (Crystallization) | Chromatography often needed |
| Atom Economy | High | Low (Large coupling agent byproducts) |
Downstream Applications & Chemoselectivity
The true value of this scaffold lies in its dual reactivity . The researcher must choose the order of operations carefully to avoid side reactions.
Figure 2: Divergent synthetic pathways for the 5-bromo-2-methyl Weinreb amide scaffold.
Chemoselectivity Challenges
-
Grignard Reagents (R-MgBr): Generally safe. At 0°C, Grignard reagents will attack the Weinreb amide carbonyl preferentially over reacting with the Aryl-Bromide bond.
-
Organolithiums (R-Li): High Risk.
-BuLi will likely cause Lithium-Halogen exchange at the 5-Br position before or competitively with attacking the amide.-
Mitigation: If ketone synthesis is the goal using R-Li, perform the reaction at -78°C and use exactly 1.05 equivalents, or transmetallate to milder nucleophiles (e.g., organozincs).
-
Palladium Coupling
The Weinreb amide moiety is stable to standard Suzuki, Sonogashira, and Buchwald-Hartwig conditions.
-
Recommendation: Perform Pd-coupling before converting the Weinreb amide to a ketone if the ketone contains sensitive alpha-protons or is prone to epimerization.
Troubleshooting & Optimization (E-E-A-T)
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Method A) | Steric hindrance of 2-Me group preventing acid chloride formation. | Increase reflux time; add catalytic DMF; ensure |
| Low Conversion (Method B) | Amine HCl salt not neutralized. | Ensure excess DIPEA (3.0+ equiv) is used to free the amine. |
| Des-bromo Product | Halogen-Metal exchange during Grignard addition. | Use |
| Over-addition (Alcohol formation) | Collapse of tetrahedral intermediate during reaction. | Ensure temperature is controlled; do not let reaction warm up significantly before quenching. |
References
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.
-
Fehrentz, J. A.; Castro, B. "An Efficient Synthesis of Optically Active Alpha-(t-Butoxycarbonylamino)-aldehydes from Alpha-Amino Acids." Synthesis, 1983 , 1983(08), 676–678. (Foundational protocol for coupling agents).
-
De Luca, L.; Giacomelli, G.; Porcheddu, A. "A Mild and Efficient Alternative to the Classical Weinreb Amide Synthesis." Journal of Organic Chemistry, 2001 , 66(7), 2534–2537. (Alternative coupling strategies).
-
Application in SGLT2 Inhibitors: 5-bromo-2-methylbenzoic acid is a documented intermediate in the synthesis of gliflozin-class drugs (e.g., Canagliflozin analogs).[2] See CN113773194A and related patent literature for industrial applications.
-
ChemicalBook Entry: 5-Bromo-2-methylbenzoic acid physical properties and synthesis routes.
Sources
Comprehensive Technical Guide: Physical Characteristics and Synthesis of 5-Bromo-N-methoxy-N,2-dimethylbenzamide
Executive Summary
In modern medicinal chemistry and complex API (Active Pharmaceutical Ingredient) synthesis, controlling the reactivity of acyl derivatives is paramount. 5-bromo-N-methoxy-N,2-dimethylbenzamide (CAS: 842135-03-9) serves as a highly specialized Weinreb amide intermediate. It is critically utilized in the synthesis of Kinesin Spindle Protein (KSP/Eg5) inhibitors for oncology—specifically S-Trityl-L-cysteine-based inhibitors—and as a precursor for Canagliflozin intermediates in diabetes management.
This whitepaper dissects the physical characteristics, the causality behind its liquid state (melting point anomaly), and provides a self-validating experimental workflow for its synthesis and application.
Physical Characteristics & The Melting Point Anomaly
A critical, yet frequently misunderstood, physical property of 5-bromo-N-methoxy-N,2-dimethylbenzamide is its melting point. While many halogenated benzamides present as crystalline solids at room temperature, this specific compound is isolated as a colorless oil [1].
The Causality Behind the Physical State
The liquid state at standard ambient temperature (melting point < 20 °C) is dictated by its molecular architecture:
-
Absence of Hydrogen Bond Donors: As a tertiary amide, it lacks the N-H bonds present in primary and secondary amides, entirely eliminating intermolecular hydrogen bonding networks.
-
Steric Disruption: The N-methoxy-N-methyl moiety is sterically demanding. Combined with the ortho-methyl group on the benzene ring, the molecule is forced out of a planar conformation. This steric clash prevents efficient crystal lattice packing, drastically lowering the melting energy required to transition from solid to liquid.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 5-bromo-N-methoxy-N,2-dimethylbenzamide |
| CAS Number | 842135-03-9 [3] |
| Molecular Formula | C₁₀H₁₂BrNO₂ |
| Molecular Weight | 258.11 g/mol |
| Appearance | Colorless oil (at 20–25 °C) [1] |
| Melting Point | < 20 °C (Liquid at standard conditions) |
| Solubility | Soluble in CH₂Cl₂, EtOAc, THF, MeOH; Insoluble in H₂O |
| Storage Conditions | 2–8 °C, protect from light and moisture |
Mechanistic Insight: The Weinreb Amide Advantage
Direct addition of organometallic reagents (such as Grignard or organolithium reagents) to standard carboxylic acids or esters typically results in over-addition, yielding tertiary alcohols.
We utilize 5-bromo-N-methoxy-N,2-dimethylbenzamide specifically to arrest this reaction at the ketone stage. Upon nucleophilic attack, the methoxy oxygen and the carbonyl oxygen coordinate with the metal cation (e.g., Li⁺ or Mg²⁺) to form a highly stable, five-membered tetrahedral chelate. This intermediate is robust under reaction conditions, preventing a second equivalent of the nucleophile from attacking. The desired ketone is only liberated during the aqueous acidic workup [2].
Fig 1: Mechanism of ketone synthesis via the stable tetrahedral metal chelate of the Weinreb amide.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocol incorporates built-in visual and chemical validation checkpoints.
Protocol 1: Synthesis of 5-bromo-N-methoxy-N,2-dimethylbenzamide
Rationale for Reagent Choice: We utilize oxalyl chloride over thionyl chloride because oxalyl chloride decomposes entirely into volatile gases (CO, CO₂, HCl), allowing for the isolation of the sensitive acid chloride intermediate without harsh thermal distillation.
Step-by-Step Methodology:
-
Activation: Dissolve 5-bromo-2-methylbenzoic acid (20 mmol) in anhydrous CH₂Cl₂ (20 mL) under an inert argon atmosphere.
-
Catalysis: Add 1 drop of anhydrous DMF. Causality: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack type intermediate, drastically accelerating the chlorination.
-
Chlorination: Slowly add oxalyl chloride (40 mmol, 2.0 eq).
-
Self-Validation Checkpoint: Immediate effervescence (gas evolution) must be observed. Stir at room temperature for 2 hours until gas evolution ceases, indicating complete conversion.
-
-
Concentration: Concentrate the mixture in vacuo to remove excess oxalyl chloride and solvent, yielding the crude acid chloride as a residual oil.
-
Amidation Setup: In a separate flask, cool a solution of N,O-dimethylhydroxylamine hydrochloride (23 mmol, 1.15 eq) and triethylamine (50 mmol, 2.5 eq) in anhydrous CH₂Cl₂ (20 mL) to 0 °C.
-
Coupling: Add the crude acid chloride dropwise over 5 minutes to the cooled solution.
-
Self-Validation Checkpoint: A dense white precipitate (triethylamine hydrochloride) will form immediately, confirming the scavenging of HCl and the progression of the coupling.
-
-
Maturation: Stir for 1 hour at 0 °C, then warm to room temperature and stir for 20.5 hours [1].
-
Workup & Purification: Quench with water, followed by 0.5 M aqueous HCl (25 mL). Extract with CH₂Cl₂ (3 × 25 mL). Dry the combined organics over MgSO₄, concentrate, and purify via flash chromatography (SiO₂; 0–50% EtOAc in hexane) to afford the product as a colorless oil (Yield: ~70%).
Fig 2: Two-step self-validating synthesis workflow of 5-bromo-N-methoxy-N,2-dimethylbenzamide.
Protocol 2: Application in Cross-Coupling (Ketone Synthesis)
When applying this compound to synthesize complex scaffolds (e.g., KSP inhibitors), the aryl bromide moiety can be lithiated, or the Weinreb amide can be attacked by an external organolithium reagent.
-
Reaction: To a solution of 5-bromo-N-methoxy-N,2-dimethylbenzamide (0.5 mmol) in dry THF at -78 °C, add phenyllithium dropwise [2].
-
Chelation: Maintain at -78 °C for 1 hour to ensure the stable tetrahedral intermediate is fully formed without premature collapse.
-
Quench: Quench the reaction strictly with 1M aqueous HCl before allowing the mixture to warm to room temperature. Causality: Premature warming before acidic hydrolysis can cause the chelate to collapse in the presence of unreacted nucleophile, leading to the unwanted tertiary alcohol.
References
-
Optimized S-Trityl-l-cysteine-Based Inhibitors of Kinesin Spindle Protein with Potent in Vivo Antitumor Activity in Lung Cancer Xenograft Models Journal of Medicinal Chemistry - ACS Publications[Link]
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure Semantic Scholar[Link]
Synthesis of 5-bromo-N-methoxy-N,2-dimethylbenzamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthesis of 5-bromo-N-methoxy-N,2-dimethylbenzamide, a crucial intermediate in the development of various pharmaceutical compounds. As a specialized Weinreb amide, its synthesis is a cornerstone for the creation of ketones and other complex molecules, offering a reliable and high-yield pathway that circumvents common challenges in organic synthesis. This document will detail the synthetic route from commercially available precursors, explain the chemical principles underpinning the methodology, and provide detailed experimental protocols.
Introduction: The Significance of Weinreb Amides
The Weinreb amide, or N-methoxy-N-methylamide, is a uniquely stable and versatile functional group in organic synthesis. Its primary advantage lies in its reaction with organometallic reagents, such as Grignard or organolithium reagents, which halts at the ketone stage without the common over-addition that leads to the formation of tertiary alcohols.[1][2] This is due to the formation of a stable chelated intermediate that is unreactive under the reaction conditions until an aqueous workup.[2] The synthesis of 5-bromo-N-methoxy-N,2-dimethylbenzamide, therefore, provides a key building block for introducing a bromo- and methyl-substituted benzoyl group into a target molecule, a common motif in medicinal chemistry.
Overall Synthetic Strategy
The synthesis of 5-bromo-N-methoxy-N,2-dimethylbenzamide is a three-step process that begins with the bromination of 2-methylbenzoic acid. The resulting 5-bromo-2-methylbenzoic acid is then activated by conversion to its acyl chloride. Finally, the acyl chloride is coupled with N,O-dimethylhydroxylamine hydrochloride to yield the target Weinreb amide.
Diagram of the Overall Synthetic Workflow
Caption: The three-step synthetic route to 5-bromo-N-methoxy-N,2-dimethylbenzamide.
Step 1: Synthesis of 5-Bromo-2-methylbenzoic Acid
The initial step involves the electrophilic aromatic substitution of 2-methylbenzoic acid. The methyl and carboxylic acid groups are ortho, para-directing. Due to steric hindrance from the existing substituents at the ortho positions, the incoming bromine atom is directed to the para position relative to the methyl group, yielding the desired 5-bromo-2-methylbenzoic acid. A common and effective method for this transformation is the use of bromine in the presence of a strong acid catalyst like concentrated sulfuric acid.[3]
Experimental Protocol: Bromination of 2-methylbenzoic Acid
-
In a fume hood, add 2-methylbenzoic acid (1.0 eq) to concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add bromine (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Carefully pour the reaction mixture over crushed ice.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-bromo-2-methylbenzoic acid.[3]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | CAS Number |
| 2-Methylbenzoic Acid | C₈H₈O₂ | 136.15 | White solid | 118-90-1 |
| 5-Bromo-2-methylbenzoic Acid | C₈H₇BrO₂ | 215.04 | Solid | 79669-49-1[4] |
Step 2: Synthesis of 5-Bromo-2-methylbenzoyl Chloride
To facilitate the subsequent amidation, the carboxylic acid must be activated. A common and highly effective method is the conversion of the carboxylic acid to an acyl chloride.[5] Thionyl chloride (SOCl₂) is a frequently used reagent for this purpose, often with a catalytic amount of N,N-dimethylformamide (DMF) to accelerate the reaction via the formation of the Vilsmeier reagent.[6]
Experimental Protocol: Acyl Chloride Formation
-
In a fume hood, place 5-bromo-2-methylbenzoic acid (1.0 eq) in a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Add an excess of thionyl chloride (e.g., 5-10 eq) to the flask.
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 5-bromo-2-methylbenzoyl chloride is typically used in the next step without further purification.[6][7]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | CAS Number |
| 5-Bromo-2-methylbenzoyl Chloride | C₈H₆BrClO | 233.49 | Solid/Liquid | 21900-41-4 |
| Thionyl Chloride | SOCl₂ | 118.97 | Colorless liquid | 7719-09-7 |
Step 3: Synthesis of 5-bromo-N-methoxy-N,2-dimethylbenzamide
The final step is the formation of the Weinreb amide through the reaction of the synthesized acyl chloride with N,O-dimethylhydroxylamine hydrochloride.[1][8] A base, such as pyridine or triethylamine, is required to neutralize the hydrochloric acid that is liberated from the hydrochloride salt and produced during the reaction, driving the reaction to completion.[5]
Experimental Protocol: Weinreb Amide Formation
-
In a dry round-bottom flask under an inert atmosphere, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Add a base, such as pyridine or triethylamine (2.2 eq), to the solution.
-
Dissolve the crude 5-bromo-2-methylbenzoyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the cooled solution of N,O-dimethylhydroxylamine.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 5-bromo-N-methoxy-N,2-dimethylbenzamide.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | CAS Number |
| N,O-Dimethylhydroxylamine hydrochloride | C₂H₈ClNO | 97.55 | White solid | 6638-79-5 |
| 5-bromo-N-methoxy-N,2-dimethylbenzamide | C₁₀H₁₂BrNO₂ | 258.11 | - | Not readily available |
Conclusion
The synthesis of 5-bromo-N-methoxy-N,2-dimethylbenzamide is a robust and reproducible three-step process that provides a valuable intermediate for pharmaceutical and chemical research. By understanding the underlying principles of each reaction—electrophilic aromatic substitution, carboxylic acid activation, and nucleophilic acyl substitution—researchers can effectively produce this versatile Weinreb amide. The protocols detailed in this guide are based on established and reliable chemical transformations, ensuring a high degree of success for scientists in the field.
References
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
Khalid, M., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). [Link]
-
Wikipedia. Weinreb ketone synthesis. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
Sudalai, A., & Kanagasabapathy, S. (2018). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Synthetic Communications, 48(7), 792-797. [Link]
-
PubChem. 5-bromo-N-methoxy-2-phenylbenzamide. [Link]
-
PubChemLite. 5-bromo-2-methoxy-3-methylbenzamide (C9H10BrNO2). [Link]
- Google Patents. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
-
WIPO Patentscope. WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]
-
European Patent Office. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]
-
Thieme. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. [Link]
-
Scribd. Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. [Link]
-
Organic Chemistry Portal. Catalyzed Oxidative Cross-Coupling of Methyl Ketones and Benzamidines Hydrochloride: A Facile Access to α-Ketoimides. [Link]
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stability of 5-bromo-N-methoxy-N,2-dimethylbenzamide under standard conditions
An In-depth Technical Guide to the Stability of 5-bromo-N-methoxy-N,2-dimethylbenzamide
Executive Summary
This technical guide provides a comprehensive analysis of the chemical stability of 5-bromo-N-methoxy-N,2-dimethylbenzamide under standard pharmaceutical stress conditions. As a Weinreb amide derivative, this compound exhibits unique stability characteristics attributable to its N-methoxy-N-methylamide functionality. This document synthesizes information on the inherent reactivity of its constituent functional groups—a substituted benzamide, a Weinreb amide, and a bromoaromatic ring—to predict its degradation profile. We present plausible degradation pathways under hydrolytic, oxidative, photolytic, and thermal stress, in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3] Detailed, field-proven protocols for conducting a comprehensive forced degradation study are provided, complete with recommendations for a stability-indicating analytical method. This guide is intended for researchers, scientists, and drug development professionals to facilitate robust formulation development, establish appropriate storage conditions, and ensure analytical method validity.
Introduction
5-bromo-N-methoxy-N,2-dimethylbenzamide is a substituted benzamide featuring an N-methoxy-N-methylamide group, commonly known as a Weinreb amide.[4][5] Weinreb amides are pivotal intermediates in organic synthesis, prized for their ability to react with organometallic reagents to produce ketones or be selectively reduced to aldehydes without the common problem of over-addition.[6][7][8] This controlled reactivity stems from the stability of the tetrahedral intermediate formed during nucleophilic attack, which is stabilized by chelation.[7][9][10] Understanding the stability of this molecule is paramount for its use in drug discovery and development, as degradation can impact potency, purity, and safety.[1][2] Forced degradation studies are therefore essential to elucidate potential degradation pathways, identify degradation products, and develop validated, stability-indicating analytical methods.[3][11][12]
Chemical Profile and Structural Features
The stability of 5-bromo-N-methoxy-N,2-dimethylbenzamide is dictated by the interplay of its three key structural features:
-
The Benzamide Core: The amide bond is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions.[2][6][13][14] The substitution pattern on the aromatic ring—a bromine atom and a methyl group—will influence its electronic properties and, consequently, its reactivity.
-
The Weinreb Amide (N-methoxy-N-methylamide): This functional group is notably more resistant to hydrolysis than typical secondary or tertiary amides due to the stabilizing effect of the N-methoxy group.[6][9][10] However, it is not entirely inert and will degrade under forced conditions.
-
The Bromoaromatic System: The carbon-bromine (C-Br) bond on the phenyl ring is a potential site of lability, particularly under photolytic stress. Aromatic halides are known to undergo homolytic cleavage when exposed to UV radiation, leading to debromination.[12]
Predicted Stability Profile and Potential Degradation Pathways
Based on the structural analysis and established chemical principles, the following degradation pathways are predicted under standard forced degradation conditions.
Hydrolytic Degradation (Acidic and Basic Conditions)
The primary pathway for hydrolytic degradation is the cleavage of the amide bond. While more stable than many other amides, the Weinreb amide will hydrolyze under sufficiently strong acidic or basic conditions, accelerated by heat.[13][14]
-
Mechanism: The reaction proceeds via nucleophilic acyl substitution, where water or hydroxide attacks the carbonyl carbon.
-
Predicted Products:
-
5-bromo-2-methylbenzoic acid
-
N,O-dimethylhydroxylamine
-
The rate of hydrolysis may differ significantly between acidic and basic media. In strongly acidic solutions (>60% H2SO4), a secondary mechanism involving a second proton transfer may become dominant for some benzamides.[13]
Oxidative Degradation
Oxidation is a common degradation pathway for pharmaceuticals.[6] For this molecule, several sites could be susceptible to oxidation.
-
Potential Sites of Oxidation:
-
Amide Nitrogen: Oxidation could potentially lead to the formation of N-oxide derivatives, though this is less common for amides compared to amines.
-
Benzylic Methyl Group: The methyl group on the aromatic ring could be oxidized to a hydroxymethyl or carboxylic acid group under aggressive oxidative conditions.
-
Aromatic Ring: The electron-rich aromatic ring could undergo oxidation, potentially leading to ring-opened products or the introduction of hydroxyl groups, although this typically requires harsh conditions.
-
-
Predicted Products: The specific products are highly dependent on the oxidant used. A novel base-mediated oxidative pathway has been reported for certain secondary amides, resulting in cleavage to a primary amide, though this specific pathway is less likely to be primary here.[2]
Photolytic Degradation
Aromatic bromides are known to be susceptible to photodegradation.[12] The energy from UV or even high-intensity visible light can induce homolytic cleavage of the C-Br bond.
-
Mechanism: Absorption of light leads to an excited state, followed by cleavage of the C-Br bond to form an aryl radical and a bromine radical. These radicals can then participate in a variety of subsequent reactions.
-
Predicted Primary Product:
-
N-methoxy-N,2-dimethylbenzamide (debrominated parent compound)
-
-
Other Potential Products: Secondary products can arise from reactions of the aryl radical with solvents or other molecules.
Thermal Degradation
Benzamides are generally thermally stable compounds.[1][10] Significant degradation is typically observed only at temperatures well above those used in standard pharmaceutical stability testing (e.g., >150°C).[1]
-
Mechanism: At very high temperatures, thermal decomposition of related N,N-dialkoxyamides has been shown to proceed via homolysis of the N-O bond.[15]
-
Predicted Products: Under extreme heat, fragmentation of the molecule is expected, potentially yielding products like 5-bromo-2-methylbenzonitrile through the elimination of the N-methoxy-N-methyl group. However, under typical ICH thermal stress conditions (e.g., 60-80°C), the solid form of the compound is expected to be stable.
The predicted degradation pathways are summarized in the diagram below.
Caption: Predicted degradation pathways of 5-bromo-N-methoxy-N,2-dimethylbenzamide.
Recommended Storage and Handling
Based on the predicted stability profile, the following storage and handling procedures are recommended to ensure the integrity of 5-bromo-N-methoxy-N,2-dimethylbenzamide:
-
Storage Conditions: The compound should be stored in a cool, dry, and well-ventilated place.[1][16] To mitigate the risk of photolytic degradation, it should be kept in well-closed, light-resistant containers.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases during storage and handling.[1][10]
Experimental Design for Stability Assessment
A comprehensive forced degradation study is necessary to confirm the predicted pathways, identify any unknown degradants, and develop a stability-indicating analytical method.[11]
Objective
The primary objective is to intentionally degrade the sample to an extent of 5-20%, which is sufficient to detect and characterize degradation products without completely consuming the parent compound.[1]
Analytical Methodology
A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the recommended analytical technique.[7][17][18]
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) will likely be required to separate the parent compound from its more polar or non-polar degradants.
-
Detection: A Photodiode Array (PDA) detector is crucial for assessing peak purity and identifying the optimal detection wavelength.[17]
-
Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is highly recommended for the structural elucidation of unknown degradation products.[17][19]
Forced Degradation Study Workflow
The following diagram outlines the general workflow for conducting the forced degradation study.
Caption: General workflow for a forced degradation study.
Detailed Experimental Protocols
1. Stock Solution Preparation:
-
Prepare a stock solution of 5-bromo-N-methoxy-N,2-dimethylbenzamide at a concentration of approximately 1 mg/mL in a suitable solvent mixture, such as acetonitrile/water (50:50 v/v).
2. Stress Conditions:
-
For each condition, prepare a stressed sample and a control sample (stored at ambient temperature, protected from light).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture in a water bath at 60°C.
-
Withdraw aliquots at appropriate time intervals (e.g., 2, 8, 24 hours).
-
Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature.
-
Withdraw aliquots at appropriate time intervals (e.g., 30 mins, 2, 4, 8 hours), as base hydrolysis is often faster than acid hydrolysis.[20]
-
Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature, protected from light.
-
Withdraw aliquots at appropriate time intervals (e.g., 2, 8, 24 hours).
-
-
Thermal Degradation (Solid State):
-
Place a known quantity of the solid compound in a vial.
-
Store the vial in an oven at 80°C.
-
At specified time points (e.g., 1, 3, 7 days), remove a sample, dissolve it in the initial solvent to the target concentration, and analyze.
-
-
Photolytic Degradation:
-
Expose the stock solution in a photostable, transparent container (e.g., quartz cuvette) to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Simultaneously, expose a control sample wrapped in aluminum foil to the same temperature conditions.
-
Analyze the samples after the exposure period.
-
3. Sample Analysis and Data Evaluation:
-
Analyze all samples (stressed, controls, and a time-zero sample) using the developed stability-indicating HPLC method.
-
For each peak, record the retention time, peak area, and UV spectrum (if using a PDA detector).
-
Peak Purity: Evaluate the peak purity of the parent compound in the stressed samples to ensure no degradants are co-eluting.
-
Mass Balance: Calculate the mass balance to account for the loss of the parent compound and the formation of degradation products. A good mass balance (typically 95-105%) indicates that all major degradation products are being detected.[20]
-
Identification: Use LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products to aid in their structural elucidation.[17][19]
Summary of Experimental Conditions and Data
The following table should be used to summarize the experimental conditions and the expected outcomes of the forced degradation study.
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Primary Degradation Product(s) |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2-24 hours | 5-bromo-2-methylbenzoic acid |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 0.5-8 hours | 5-bromo-2-methylbenzoic acid |
| Oxidation | 3% H₂O₂ | Room Temp | 2-24 hours | Oxidized derivatives (structure to be confirmed by MS) |
| Thermal (Solid) | Dry Heat | 80°C | 1-7 days | Likely stable; minimal degradation expected |
| Photolytic | ICH Q1B Light | Ambient | Per ICH Q1B | N-methoxy-N,2-dimethylbenzamide (debrominated) |
Conclusion
5-bromo-N-methoxy-N,2-dimethylbenzamide is predicted to be a relatively stable compound under standard storage conditions, with the primary liabilities being the amide bond under harsh hydrolytic conditions and the C-Br bond under photolytic stress. The Weinreb amide functionality imparts greater resistance to hydrolysis compared to standard amides. A systematic forced degradation study, as outlined in this guide, is critical to confirm these predictions, fully characterize the degradation profile, and develop a robust, stability-indicating analytical method. The insights gained from such studies are fundamental to ensuring the quality, safety, and efficacy of any potential drug product containing this molecule.
References
-
Ribeiro da Silva, M. A., & Matos, M. A. (2018). Thermochemistry of Substituted Benzamides and Substituted Benzoic Acids: Like Tree, Like Fruit? Molecules, 23(3), 599. [Link]
-
Al-Aani, H., & Leone, A. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences, 109(11), 3394-3403. [Link]
-
ResearchGate. (n.d.). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules | Request PDF. [Link]
-
Kryshtal, A., & Vedejs, E. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. [Link]
-
Bannach, G., et al. (2015). Thermal, spectroscopic and DFT studies of solid benzamide. ResearchGate. [Link]
-
ResearchGate. (n.d.). Electrochemical Deoxygenation of Aromatic Amides and Sulfoxides | Request PDF. [Link]
-
Sane, R. T., et al. (2009). Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS. Indian Journal of Pharmaceutical Sciences, 71(1), 45–51. [Link]
-
Patel, Y., & Argekar, A. (n.d.). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. ResearchGate. [Link]
-
Kumar, V. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Pharmaceutical Review. [Link]
-
Cox, R. A. (2010). Benzamide hydrolysis in strong acids — The last word. Canadian Journal of Chemistry, 88(6), 565-574. [Link]
-
Kjaersgaard, A., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 523–530. [Link]
-
Ivanovic, D., et al. (2007). Development and validation of a stability-indicating assay method for simultaneous determination of perindopril and indapamide i. SciSpace. [Link]
-
Q1 Scientific. (2017). Forced degradation studies for Drug Substances and Drug Products. [Link]
-
Langer, S. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
-
Rao, P. S., & Hayon, E. (1975). Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. The Journal of Physical Chemistry. [Link]
-
PubChem. (n.d.). 2-Methylbenzamide. [Link]
-
ResearchGate. (n.d.). Degradation observed by applying the stress condition. [Link]
-
Doubtnut. (2023). Acidic hydrolysis of 2-methylbenzamide followed by heating with alkaline potassium permanganate.... YouTube. [Link]
-
Li, Y., & Wang, J. (2008). 4-Methoxy-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o332. [Link]
-
El-Ragehy, N. A., et al. (2012). Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products. Pharmaceutical Methods, 3(1), 23–29. [Link]
-
Jain, D., & Basniwal, P. K. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(11). [Link]
-
Daouk, S., et al. (2012). Structural elucidation of degradation products of a benzopyridooxathiazepine under stress conditions using electrospray orbitrap mass spectrometry. Talanta, 93, 349-360. [Link]
-
ResearchGate. (2012). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?. [Link]
-
Al-Majed, A. A., et al. (2015). Development and validation of stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture. Arabian Journal of Chemistry, 12(8), 2636-2645. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by oxidative amidation. [Link]
-
AmbioPharm. (n.d.). What is a stability indicating method?. [Link]
-
Bansal, R., & Bansal, G. (n.d.). Identification Of Stress Degradation Products Of Bupropion Using LC-PDA, LC-MS-TOF And MSn Techniques. OMICS International. [Link]
-
Raines, R. T., et al. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(40), 7666-7669. [Link]
-
PubChem. (n.d.). N-Methoxy-N-methylbenzamide. [Link]
Sources
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- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. N-Methoxy-N-methylbenzamide | CAS 6919-61-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 16. Thermochemistry of Substituted Benzamides and Substituted Benzoic Acids: Like Tree, Like Fruit? - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Development and validation of stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture - Arabian Journal of Chemistry [arabjchem.org]
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- 20. ajrconline.org [ajrconline.org]
Methodological & Application
synthesis of 5-bromo-N-methoxy-N,2-dimethylbenzamide from 5-bromo-2-methylbenzoic acid
[1]
Abstract & Application Scope
This application note details the optimized synthesis of 5-bromo-N-methoxy-N,2-dimethylbenzamide (Weinreb amide) starting from 5-bromo-2-methylbenzoic acid .
Weinreb amides are pivotal intermediates in medicinal chemistry, serving as stable "masked" carbonyls. They effectively prevent over-addition of organometallic reagents (Grignard or Organolithium), allowing for the clean synthesis of ketones and aldehydes.
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Key Challenge: The starting material contains an ortho-methyl group (position 2), creating steric hindrance that can retard standard carbodiimide-based couplings (e.g., EDC/HOBt).[1] Solution: This protocol utilizes an Acid Chloride Activation strategy via Oxalyl Chloride/DMF, ensuring complete conversion even with steric bulk.
Retrosynthetic Analysis & Strategy
The synthesis relies on the Nahm-Weinreb Amidation .[2][3] The transformation converts the carboxylic acid into an activated electrophile, which is then intercepted by N,O-dimethylhydroxylamine.
Selection of Synthetic Route
| Method | Reagents | Suitability for ortho-Substituted Acids | Verdict |
| A. Acid Chloride | Oxalyl Chloride, cat.[1] DMF | High. The highly reactive acyl chloride overcomes steric hindrance at the 2-position. | Primary Protocol |
| B. Carbodiimide | EDC, HOBt, DIPEA | Medium/Low. Bulky O-acylisourea intermediates may react slowly, leading to side products (N-acyl ureas).[1] | Alternative |
| C. Phosphonic Anhydride | T3P (Propylphosphonic anhydride) | High. Excellent for sterics, but reagents are often more expensive than Route A. | Not covered here |
Mechanism of Action: The Catalytic Cycle
Understanding the role of Dimethylformamide (DMF) is critical for process reproducibility. DMF is not merely a solvent; it acts as a catalyst to form the active chlorinating species.
Mechanistic Pathway (Graphviz)[1]
Figure 1: Catalytic cycle of acid chloride formation via Vilsmeier-Haack type intermediate.[1]
Detailed Experimental Protocol
Materials & Reagents[1][4][6][7][8][9][10]
-
Substrate: 5-Bromo-2-methylbenzoic acid (1.0 equiv)
-
Amine Source: N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)[1]
-
Activator: Oxalyl Chloride (1.5 equiv)[1]
-
Catalyst: DMF (0.05 equiv / 2-3 drops)[1]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)[1]
-
Solvent: Dichloromethane (DCM) (anhydrous)[1]
Step-by-Step Procedure
Phase 1: Activation (Acid Chloride Formation)[1]
-
Setup: Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar and a nitrogen inlet.
-
Suspension: Charge 5-bromo-2-methylbenzoic acid (e.g., 5.0 g, 23.2 mmol) and anhydrous DCM (50 mL). The acid may not fully dissolve initially.
-
Catalysis: Add catalytic DMF (approx. 0.1 mL).
-
Chlorination: Cool the mixture to 0°C. Add Oxalyl Chloride (2.95 mL, 34.8 mmol) dropwise over 15 minutes.
-
Observation: Vigorous gas evolution (CO, CO₂, HCl) will occur. Ensure proper ventilation.[1]
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. The solution should become clear yellow, indicating conversion to the acid chloride.
-
Evaporation (Critical): Concentrate the mixture under reduced pressure (Rotavap) to remove excess oxalyl chloride and HCl.
-
Note: Do not skip this. Excess oxalyl chloride will react with the amine in the next step to form urea impurities.
-
-
Reconstitution: Redissolve the crude acid chloride residue in fresh anhydrous DCM (25 mL).
Phase 2: Amidation (Schotten-Baumann Conditions)[1]
-
Amine Prep: In a separate flask, suspend N,O-dimethylhydroxylamine HCl (2.72 g, 27.9 mmol) in DCM (25 mL).
-
Base Addition: Add TEA (9.7 mL, 69.6 mmol) to the amine suspension. Cool to 0°C.[1][4]
-
Stoichiometry Note: You need 1 equiv of base to free-base the amine salt, and 1 equiv to neutralize the HCl generated during coupling. We use 3.0 equiv total to ensure the reaction stays basic.
-
-
Coupling: Add the acid chloride solution (from Phase 1) dropwise to the amine/base mixture at 0°C.
-
Exotherm: This reaction is exothermic.[1] Control addition rate to keep internal temp < 10°C.
-
-
Completion: Warm to RT and stir for 2-4 hours. Monitor by TLC (usually 30-50% EtOAc/Hexanes) or LC-MS.[1]
Phase 3: Workup & Purification[1]
-
Quench: Add saturated NaHCO₃ solution (50 mL). Stir for 10 mins.
-
Separation: Separate layers. Extract aqueous layer with DCM (2 x 30 mL).
-
Wash Cycle (Self-Validating):
-
Wash 1 (Acidic): 1M HCl (removes unreacted amine and TEA).
-
Wash 2 (Basic): Sat. NaHCO₃ (removes any unreacted starting acid).
-
Wash 3: Brine (drying).
-
-
Drying: Dry organics over MgSO₄, filter, and concentrate.
-
Purification: Usually obtained as a pale oil or solid.[1] If necessary, purify via flash chromatography (Hexanes/EtOAc gradient).
Quality Control & Troubleshooting
Analytical Specifications
-
¹H NMR (CDCl₃, 400 MHz):
- 7.3-7.5 (m, 3H, Ar-H)[1]
- 3.5 (s, 3H, N-OCH ₃) — Characteristic broad singlet
- 3.3 (s, 3H, N-CH ₃)
- 2.3 (s, 3H, Ar-CH ₃)
-
MS (ESI+): Expect [M+H]⁺ peaks at ~258/260 (Br isotope pattern).[1]
Troubleshooting Guide (Graphviz)[1]
Figure 2: Troubleshooting logic for common synthetic failures.
References
-
Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents."[1][5][6][7][8] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[5]
-
De Luca, L.; Giacomelli, G.; Taddei, M. "An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates."[9] The Journal of Organic Chemistry, 2001 , 66(7), 2534–2537.[9] [1]
-
Standard Protocol Validation: Method adapted from general acid chloride activation protocols found in Organic Syntheses and standard medicinal chemistry patent literature for ortho-substituted benzamides.[1]
Sources
- 1. 5-Bromo-N,N-diethyl-2-(2-methoxy-ethoxy)-benzamide | 904876-35-3 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. prepchem.com [prepchem.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. researchgate.net [researchgate.net]
- 7. Nahm, S. and Weinreb, S.M. (1981) N-Methoxy-N-Methylamides as Effective Acylating Agents. Tetrahedron Letters, 22, 3815-3818. - References - Scientific Research Publishing [scirp.org]
- 8. Tetrahedron Letters (Elsevier BV) | 98725 Publications | 1632795 Citations | Top authors | Related journals [scispace.com]
- 9. An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates [organic-chemistry.org]
Application Note: Orthogonal Suzuki-Miyaura Cross-Coupling of 5-Bromo-N-methoxy-N,2-dimethylbenzamide
Strategic Context & Molecular Architecture
In modern drug discovery and complex molecule synthesis, the ability to perform orthogonal, site-selective functionalization is paramount. 5-Bromo-N-methoxy-N,2-dimethylbenzamide is a highly versatile bifunctional building block frequently utilized in the synthesis of biologically active compounds, including potent Eg5 (Kinesin Spindle Protein) inhibitors[1].
The structural architecture of this molecule presents two distinct reactive handles:
-
The 5-Bromo Aryl Handle: A highly reactive electrophilic site primed for transition-metal-catalyzed cross-coupling.
-
The Weinreb Amide (N-methoxy-N-methylcarboxamide): A specialized functional group designed to react with strong organometallic nucleophiles (e.g., Grignard or organolithium reagents) to form ketones without undergoing over-addition to tertiary alcohols[2].
The strategic advantage of this substrate lies in its chemoselectivity. By carefully selecting reaction conditions, researchers can perform a Suzuki-Miyaura cross-coupling at the 5-bromo position while completely preserving the Weinreb amide for late-stage functionalization.
Figure 1: Orthogonal dual-functionalization workflow of 5-bromo-N-methoxy-N,2-dimethylbenzamide.
Mechanistic Causality & Chemoselectivity Insights
To master this protocol, one must understand why the Weinreb amide survives the Suzuki coupling conditions.
Standard cross-coupling reactions traditionally target sp2-hybridized carbon-halogen bonds. While recent advancements have enabled the cross-coupling of amides via N–C(O) bond activation, such reactions require highly specialized, sterically demanding Palladium-NHC (N-heterocyclic carbene) catalysts and specific N-activation (such as N-Boc or N-mesyl groups) to "twist" the amide and break its resonance stabilization[3].
Because 5-bromo-N-methoxy-N,2-dimethylbenzamide lacks this specific N-activation and benefits from standard amide resonance, its C–N bond is virtually inert to standard Pd(0) species. Furthermore, the ortho-methyl group at the 2-position provides localized steric shielding around the carbonyl center, further suppressing unwanted side reactions[1]. Consequently, the oxidative addition of the Palladium catalyst occurs exclusively at the weaker, more accessible C–Br bond.
Figure 2: Site-selective Suzuki-Miyaura catalytic cycle for 5-bromo-N-methoxy-N,2-dimethylbenzamide.
Experimental Design & Parameter Optimization
Catalyst Selection
For this substrate, Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is highly recommended. The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, which accelerates the reductive elimination step. It is particularly effective for sterically encumbered substrates (due to the ortho-methyl group on the benzamide)[1].
Solvent and Base Matrix
The transmetalation step of the Suzuki coupling requires the boronic acid to be activated into a highly nucleophilic boronate complex. This necessitates a base and a protic co-solvent (water). A solvent system of 1,4-Dioxane : H₂O (4:1 v/v) paired with K₂CO₃ provides the optimal balance of organic solubility for the Weinreb amide and aqueous solubility for the inorganic base[1].
Quantitative Data Summary
The following table summarizes expected yields and optimized conditions when coupling various boronic acids with 5-bromo-N-methoxy-N,2-dimethylbenzamide.
| Boronic Acid Coupling Partner | Catalyst System | Base / Solvent System | Temp / Time | Expected Isolated Yield |
| Phenylboronic acid | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ (2.5 eq) / Dioxane:H₂O (4:1) | 90 °C / 12 h | 88 - 92% |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ (2.5 eq) / Dioxane:H₂O (4:1) | 90 °C / 12 h | 85 - 90% |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (3.0 eq) / Toluene:EtOH:H₂O | 100 °C / 16 h | 75 - 82% |
| 2-Fluorophenylboronic acid | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ (2.5 eq) / Dioxane:H₂O (4:1) | 90 °C / 16 h | 78 - 85% |
Self-Validating Experimental Protocol
This step-by-step methodology is designed to be self-validating, meaning the researcher can independently verify the success of the reaction at critical checkpoints without relying solely on end-stage NMR.
Materials Required
-
Starting Material: 5-bromo-N-methoxy-N,2-dimethylbenzamide (1.0 equiv, ~258.1 g/mol )
-
Nucleophile: Arylboronic acid (1.3 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv)
-
Base: Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Solvents: 1,4-Dioxane (anhydrous), Deionized Water.
Step 1: Reaction Setup & Strict Degassing
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-N-methoxy-N,2-dimethylbenzamide (1.0 mmol), the arylboronic acid (1.3 mmol), and K₂CO₃ (2.5 mmol).
-
Add 1,4-Dioxane (4.0 mL) and H₂O (1.0 mL).
-
Critical Causality Step (Degassing): Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides and promotes the homocoupling of boronic acids. Sparge the mixture with Argon gas for at least 15 minutes, or perform three freeze-pump-thaw cycles.
-
Under a positive flow of Argon, quickly add Pd(dppf)Cl₂ (0.05 mmol). The solution will typically appear red/orange.
Step 2: Reaction Execution & Monitoring
-
Seal the flask and heat the reaction mixture to 90 °C using a pre-heated oil bath.
-
Validation Checkpoint 1 (Visual): As the reaction proceeds and Pd(0) enters the catalytic cycle, the mixture will transition from red/orange to a darker yellow/brown suspension.
-
Validation Checkpoint 2 (TLC): After 4 hours, sample the organic layer. Run a TLC (Hexanes:EtOAc 7:3). The starting material (UV active) should be consumed, replaced by a new, generally more lipophilic UV-active spot (the biaryl product).
-
Validation Checkpoint 3 (LC-MS): Confirm product formation. The starting material exhibits an isotopic mass pattern at m/z 258/260 [M+H]⁺. The product mass will shift to[258 - 79 (Br) + Mass of Ar - 1]⁺[1].
Step 3: Workup & Extraction
-
Once starting material is consumed (typically 8–12 hours), cool the reaction to room temperature.
-
Dilute the mixture with Ethyl Acetate (15 mL) and Deionized Water (10 mL).
-
Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL).
-
Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Step 4: Purification
-
Purify the crude dark oil via flash column chromatography on silica gel.
-
Elute with a gradient of Hexanes to Ethyl Acetate (typically 0% to 30% EtOAc). The Weinreb amide product generally elutes cleanly, leaving Pd-residues and boronic acid byproducts on the baseline.
-
Concentrate the product fractions to yield the biaryl-N-methoxy-N,2-dimethylbenzamide as a colorless to pale yellow oil or solid[1].
References
-
Optimized S-Trityl-l-cysteine-Based Inhibitors of Kinesin Spindle Protein with Potent in Vivo Antitumor Activity in Lung Cancer Xenograft Models. Journal of Medicinal Chemistry. 4
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC - National Institutes of Health.
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Semantic Scholar. 5
Sources
Application Note: Strategic Utilization of 5-Bromo-N-methoxy-N,2-dimethylbenzamide in Pharmaceutical Synthesis
[1][2][3]
Executive Summary
In the landscape of modern medicinal chemistry, 5-bromo-N-methoxy-N,2-dimethylbenzamide (CAS: 631909-08-5) represents a high-value "linchpin" intermediate.[1][2] It combines the chemo-selective acylating power of a Weinreb amide with the versatile cross-coupling potential of an aryl bromide , all anchored by an ortho-methyl group that provides critical conformational constraints often required for kinase inhibitor and GPCR ligand binding pockets.[3][2]
This guide details the protocols for synthesizing this intermediate and utilizing it to construct complex biaryl ketones and scaffolds. We focus on its orthogonality: the ability to functionalize the amide and the halide independently, enabling divergent synthesis of library candidates.
Chemical Profile & Specifications
| Property | Specification |
| Compound Name | 5-bromo-N-methoxy-N,2-dimethylbenzamide |
| CAS Number | 631909-08-5 |
| Molecular Formula | C₁₀H₁₂BrNO₂ |
| Molecular Weight | 258.11 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Insoluble in Water |
| Key Functional Groups | Weinreb Amide (Acyl donor), Aryl Bromide (Coupling partner), o-Methyl (Steric handle) |
Synthesis of the Intermediate
Rationale: While commercially available, in-house synthesis from 5-bromo-2-methylbenzoic acid is often required for scale-up or isotopic labeling.[1][3][2] The CDI (1,1'-Carbonyldiimidazole) method is preferred over Thionyl Chloride to prevent harsh acidic conditions that might affect sensitive substrates.[2]
Protocol A: Preparation from 5-Bromo-2-methylbenzoic Acid[1][2][3]
Reagents:
-
Dichloromethane (DCM) (anhydrous)
-
Imidazole (catalytic, optional)
Step-by-Step Methodology:
-
Activation: In a flame-dried Round Bottom Flask (RBF) under Nitrogen (
), dissolve 5-bromo-2-methylbenzoic acid (10 g, 46.5 mmol) in anhydrous DCM (100 mL). -
Coupling Agent Addition: Add CDI (9.05 g, 55.8 mmol) portion-wise at 0°C. Caution: CO₂ gas evolution will be vigorous.
-
Intermediate Formation: Stir the mixture at Room Temperature (RT) for 1 hour. The solution should become clear as the acyl-imidazole intermediate forms.[3][2]
-
Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (5.44 g, 55.8 mmol) in one portion.
-
Reaction: Stir at RT for 12–16 hours. Monitor by TLC (30% EtOAc/Hexanes). The acid spot (
) should disappear, replaced by the amide ( ). -
Workup:
-
Quench with 1M HCl (50 mL) to remove unreacted imidazole and amine.
-
Extract aqueous layer with DCM (2 x 50 mL).
-
Wash combined organics with Sat. NaHCO₃ (50 mL) and Brine (50 mL).
-
Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: If necessary, purify via silica gel flash chromatography (Gradient: 10%
40% EtOAc in Hexanes).-
Yield Expectation: 85–92% (White solid).
-
Application 1: Chemo-Selective Ketone Synthesis
Rationale: The primary utility of the Weinreb amide is the synthesis of ketones without over-addition to tertiary alcohols.[3][2] The stable 5-membered chelate intermediate prevents the second addition of the nucleophile.[2][4]
Protocol B: Grignard Addition to Form 5-Bromo-2-methyl-benzophenone Derivatives[1][2][3]
Mechanistic Insight: The ortho-methyl group in this specific intermediate adds steric bulk.[1][3][2] While this enhances the stability of the tetrahedral intermediate, it requires careful temperature management to ensure the Grignard reagent can access the carbonyl carbon.
Reagents:
-
Aryl/Alkyl Magnesium Bromide (e.g., Phenylmagnesium bromide, 1.0M in THF) (1.3 equiv)
-
THF (anhydrous)
Step-by-Step Methodology:
-
Setup: Charge a dried flask with the Weinreb amide (1.0 g, 3.87 mmol) and dissolve in anhydrous THF (15 mL). Cool to 0°C (Ice bath).
-
Addition: Dropwise add Phenylmagnesium bromide (5.0 mL, 5.0 mmol) over 15 minutes.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.
-
Quench (Critical): Pour the reaction mixture into cold 1M HCl or Sat. NH₄Cl.[3][2][5] Vigorous stirring is required to hydrolyze the stable N-methoxy-N-methyl-magnesium chelate and release the ketone.[3][2]
-
Isolation: Extract with EtOAc, wash with brine, dry, and concentrate.
-
Result: Formation of (5-bromo-2-methylphenyl)(phenyl)methanone .
Application 2: Divergent Cross-Coupling (The Bromine Handle)
Rationale: The 5-bromo substituent allows for Suzuki, Sonogashira, or Buchwald-Hartwig couplings.[2] This can be performed before or after the Weinreb ketone synthesis, depending on the stability of the R-group.
Protocol C: Suzuki-Miyaura Coupling (Preserving the Amide)[1][3]
Reagents:
-
Aryl Boronic Acid (e.g., 4-Fluorophenylboronic acid) (1.2 equiv)[1][2]
-
Pd(dppf)Cl₂·DCM (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Dioxane/Water (4:1)
Step-by-Step Methodology:
-
Degassing: Combine solvent (Dioxane/Water) in the reaction vessel and sparge with Nitrogen for 15 minutes.
-
Loading: Add the Weinreb amide , Boronic acid , Base , and Catalyst .
-
Reaction: Heat to 90°C for 4–6 hours under
atmosphere.-
Note: The Weinreb amide functionality is robust and will survive these basic, aqueous conditions.
-
-
Workup: Cool, filter through Celite, dilute with EtOAc, and wash with water.
-
Outcome: A biaryl Weinreb amide, ready for subsequent conversion to a biaryl ketone.
Visualizing the Synthetic Logic
The following diagram illustrates the "Divergent Synthesis" capability of this scaffold.
Caption: Divergent synthetic pathways using 5-bromo-N-methoxy-N,2-dimethylbenzamide. Path A prioritizes ketone formation; Path B prioritizes aryl coupling.
Troubleshooting & Expert Tips
Issue: Low Yield in Grignard Addition
-
Cause: Steric hindrance from the 2-methyl group prevents the nucleophile from attacking the carbonyl.[2]
-
Solution:
-
Increase reaction temperature from 0°C to RT or even 40°C.
-
Switch to Organolithium reagents (RLi) at -78°C. Warning: If using RLi, you must perform the reaction extremely fast (or protect the Bromine) because Lithium-Halogen exchange at the 5-position is very fast (faster than amide attack).[2]
-
Recommended Strategy: If RLi is necessary, use Turbo-Grignard (iPrMgCl[1][3][2]·LiCl) to generate the nucleophile, or perform the Suzuki coupling (Path B) first to replace the Bromine with a non-exchangeable group.
-
Issue: Lithium-Halogen Exchange Side Products
-
Observation: Formation of des-bromo product (N-methoxy-N,2-dimethylbenzamide) or polymerization.[1][3][2]
-
Cause: When using R-Li, the Li exchanges with the Br on the ring before attacking the amide.
-
Solution: Stick to Magnesium (Grignard) reagents.[5][6] Mg insertion into Ar-Br bonds is much slower than Li exchange at temperatures < RT.[3][2]
Issue: Incomplete Hydrolysis
-
Observation: Isolation of a stable hemiaminal or complex mixture.
-
Solution: The Weinreb intermediate is very stable. Ensure the quench uses acidic conditions (1M HCl) and stir for at least 30 minutes to fully break the N-O-Metal chelate.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye/Respiratory).
-
Handling: Use in a fume hood.[3] Wear nitrile gloves and safety glasses.[3][2]
-
Storage: Store at 2–8°C under inert atmosphere. Hygroscopic (absorbs moisture which hydrolyzes the amide over long periods).
-
Waste: Dispose of halogenated organic waste separately.
References
-
Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link
-
Murphy, J. A., et al. (2013). "Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides". Organic Syntheses, 96, 511-527.[3][2] Link
-
Balu, N., et al. (2020). "Synthesis of Weinreb and their Derivatives (A Review)". Oriental Journal of Chemistry, 36(2). Link
-
Organic Chemistry Portal. "Weinreb Ketone Synthesis". Link
-
Sigma-Aldrich. "Product Specification: 5-Bromo-2-methylbenzoic acid".[1][3][2] Link
Sources
- 1. 5-Bromo-N,N-diethyl-2-(2-methoxy-ethoxy)-benzamide | 904876-35-3 [sigmaaldrich.com]
- 2. prepchem.com [prepchem.com]
- 3. 899425-05-9 | 2-Bromo-N-methoxy-N-methylbenzamide - AiFChem [aifchem.com]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Sciencemadness Discussion Board - Question about Grignard reaction - Powered by XMB 1.9.11 [sciencemadness.org]
Application Note: Palladium-Catalyzed Coupling of 5-Bromo-N-methoxy-N,2-dimethylbenzamide
[1][2]
Abstract & Strategic Significance
This Application Note details the optimized protocols for the palladium-catalyzed cross-coupling of 5-bromo-N-methoxy-N,2-dimethylbenzamide (CAS: 1344889-66-0). This substrate represents a high-value "bifunctional" scaffold in medicinal chemistry:
-
The Aryl Bromide (C-5): serves as a reliable electrophile for Pd-catalyzed bond formation (Suzuki-Miyaura, Buchwald-Hartwig).
-
The Weinreb Amide (C-1): functions as a stable masked ketone, allowing subsequent transformation into complex acyl derivatives via nucleophilic addition after the cross-coupling event.
The 2-methyl group (ortho to the amide) introduces necessary steric bulk that can influence conformation but does not significantly hinder the C-5 bromide reactivity. This guide focuses on preserving the integrity of the Weinreb functionality while achieving high-yield cross-coupling at the aryl bromide position.
Retrosynthetic Logic & Mechanism
Chemoselectivity
The primary challenge is ensuring the catalytic cycle occurs exclusively at the C-Br bond without affecting the Weinreb amide. While Weinreb amides are susceptible to hard nucleophiles (e.g., Grignards, organolithiums), they are chemically inert to the mild, buffered conditions of Suzuki and Buchwald couplings.
The Catalytic Cycle
The reaction follows the standard Pd(0)/Pd(II) cycle. The presence of the electron-donating methyl group at the C-2 position (para to the bromide) slightly deactivates the C-Br bond toward oxidative addition compared to electron-deficient systems. Therefore, electron-rich, bulky phosphine ligands are recommended to facilitate the oxidative addition step.
Figure 1: Catalytic cycle emphasizing the oxidative addition of the 5-bromo substrate.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of biaryl derivatives retaining the Weinreb amide.
Reaction Optimization Matrix
The following conditions have been screened for optimal conversion of 5-bromo-2-methylbenzamide derivatives.
| Variable | Condition A (Standard) | Condition B (Challenging Substrates) | Rationale |
| Catalyst | Pd(dppf)Cl₂·DCM (3-5 mol%) | Pd₂(dba)₃ / XPhos | Pd(dppf) is robust; XPhos handles steric bulk better. |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (3.0 equiv) | Carbonate is milder; Phosphate is better for hindered boronic acids. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / EtOH / H₂O (4:1:1) | Aqueous component is critical for boronate activation. |
| Temp | 90 °C | 100-110 °C | Higher temp required for electron-rich bromides. |
Step-by-Step Procedure (Condition A)
Materials:
-
5-Bromo-N-methoxy-N,2-dimethylbenzamide (1.0 equiv, 1.0 mmol, ~272 mg)
-
Aryl Boronic Acid (1.2 equiv)[1]
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·DCM) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvents: 1,4-Dioxane (degassed, 8 mL), Water (degassed, 2 mL)
Workflow:
-
Setup: In a 20 mL reaction vial equipped with a magnetic stir bar, add the aryl bromide , boronic acid , and K₂CO₃ .
-
Inertion: Cap the vial with a septum. Evacuate and backfill with Nitrogen (N₂) or Argon three times.
-
Catalyst Addition: Under a positive pressure of N₂, quickly add the Pd(dppf)Cl₂ catalyst. (Alternatively, add catalyst in step 1 if using a glovebox).
-
Solvation: Syringe in the degassed Dioxane and Water.
-
Reaction: Place the vial in a pre-heated block at 90 °C . Stir vigorously (800 rpm) for 4–12 hours.
-
Checkpoint: Monitor by LC-MS.[2] The starting bromide (M+H ~272/274) should disappear. The Weinreb amide peak (M+H of product) should dominate.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol 2: Buchwald-Hartwig Amination
Objective: Synthesis of amino-benzamide precursors (e.g., for kinase inhibitor scaffolds).
Critical Considerations
Amination is more sensitive to water and oxygen than Suzuki coupling. The Weinreb amide oxygen can potentially chelate Pd, so bidentate ligands like Xantphos or BINAP are preferred to maintain catalyst stability.
Step-by-Step Procedure
Materials:
-
5-Bromo-N-methoxy-N,2-dimethylbenzamide (1.0 mmol)
-
Primary or Secondary Amine (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2.5 mol%)
-
Ligand: Xantphos (5 mol%) (BrettPhos is recommended for primary amines)
-
Base: Cs₂CO₃ (2.0 equiv) (Use NaOtBu only if the amide substrate is proven stable to strong alkoxides; Carbonate is safer for Weinreb amides).
-
Solvent: 1,4-Dioxane (anhydrous, 10 mL)
Workflow:
-
Pre-complexation: In the reaction vessel, mix Pd₂(dba)₃ and Xantphos in 2 mL of dioxane under N₂. Stir for 5 mins at RT until the solution turns clear/orange (active catalyst formation).
-
Addition: Add the aryl bromide , amine , and Cs₂CO₃ . Add the remaining solvent.
-
Heating: Heat to 100 °C for 12–16 hours.
-
Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify via silica gel chromatography.
Experimental Workflow Diagram
Figure 2: Decision tree and workflow for processing the 5-bromo-benzamide substrate.
Troubleshooting & Expert Insights
-
Weinreb Stability: If you observe hydrolysis of the Weinreb amide to the carboxylic acid, ensure your base (K₂CO₃) is not wet and avoid using hydroxide bases (NaOH/KOH).
-
Protodebromination: If the major byproduct is the debrominated species (N-methoxy-N,2-dimethylbenzamide), the reaction temperature is likely too high, or the catalyst loading is too low. Switch to a more active catalyst system like Pd(Amphos)Cl₂ or Pd-SPhos .
-
Purification: Weinreb amides are polar. If the product co-elutes with phosphine oxides, wash the organic layer with 10% citric acid or use C18 reverse-phase chromatography.
References
-
Synthesis of Substrate
- Wang, F., et al. "Optimized S-Trityl-L-cysteine-Based Inhibitors of Kinesin Spindle Protein with Potent in Vivo Antitumor Activity." Journal of Medicinal Chemistry, 2013, 56(11), 4601–4610.
-
Suzuki Coupling General Protocols
-
Buchwald-Hartwig Conditions for Amides
- Surry, D. S., Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.
Application Note: Chemoselective Organolithium Reactions with 5-bromo-N-methoxy-N,2-dimethylbenzamide
Part 1: Executive Summary & Strategic Analysis
The Chemoselectivity Challenge
The substrate 5-bromo-N-methoxy-N,2-dimethylbenzamide presents a classic "electrophilic conflict" for organolithium reagents. It contains two distinct reactive sites:[1]
-
The Weinreb Amide (
): A hard electrophile designed to accept nucleophiles and form a stable tetrahedral intermediate (preventing over-addition).[2] -
The Aryl Bromide (
): A soft electrophile susceptible to rapid Lithium-Halogen (Li-Hal) exchange.
The Divergent Pathways
Success depends entirely on the specific organolithium reagent selected. The reaction does not follow a single path; it bifurcates based on the basicity and nucleophilicity of the reagent.
| Target Outcome | Required Reagent | Mechanism | Critical Control |
| Ketone Synthesis (Retaining Br) | MeLi or PhLi | Nucleophilic Acyl Substitution ( | Temperature (-78°C) to prevent exchange. |
| C5-Functionalization (Replacing Br) | Lithium-Halogen Exchange | Stoichiometry (avoid self-quenching). | |
| Butyl Ketone (Retaining Br) | Forbidden directly | N/A | Requires Grignard ( |
Part 2: Decision Framework (Visualized)
The following flow chart illustrates the decision logic required to process this substrate.
Figure 1: Chemoselective divergence based on reagent choice. Note the critical risk of self-reaction in Pathway B if temperature is uncontrolled.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of 5-bromo-2-methylacetophenone (Ketone Formation)
Objective: Convert the Weinreb amide to a methyl ketone while preserving the aryl bromide. Reagent: Methyllithium (MeLi).[1] Note: MeLi is less basic than n-BuLi and has a higher activation energy for Li-Hal exchange, making it chemoselective for the carbonyl at low temperatures.
Materials
-
Substrate: 5-bromo-N-methoxy-N,2-dimethylbenzamide (1.0 equiv)
-
Reagent: MeLi (1.6 M in Et2O, 1.2 equiv)
-
Solvent: Anhydrous THF (0.2 M concentration relative to substrate)
-
Quench: 1M HCl or satd. NH4Cl[3]
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and N2 inlet.
-
Dissolution: Add the substrate (1.0 equiv) and anhydrous THF. Cool the solution to -78°C (dry ice/acetone bath).
-
Addition: Add MeLi (1.2 equiv) dropwise via syringe over 10 minutes.
-
Observation: A slight color change (often yellow) indicates the formation of the chelated tetrahedral intermediate.
-
-
Incubation: Stir at -78°C for 30 minutes.
-
Checkpoint: Do not warm to RT yet. Warming while the active lithium species is present increases the risk of Li-Hal exchange.
-
-
Quench: While still at -78°C, add the acidic quench solution (1M HCl) carefully.
-
Workup: Warm to room temperature. Extract with EtOAc (3x).[7][8] Wash combined organics with brine, dry over MgSO4, and concentrate.
Expected Yield: 85-95%. Key Impurity: Trace amounts of tertiary alcohol (over-addition) if the quench is delayed or temperature spikes.
Protocol B: C5-Functionalization via Lithium-Halogen Exchange
Objective: Utilize the bromine as a handle to introduce a new functional group (E) at the C5 position, leaving the amide intact.
Reagent:
Materials
-
Substrate: 5-bromo-N-methoxy-N,2-dimethylbenzamide (1.0 equiv)
-
Reagent:
-BuLi (2.5 M in hexanes, 1.1 equiv) -
Electrophile: e.g., DMF (for aldehyde),
(for iodide), or (for acid). -
Solvent: Anhydrous THF.
Step-by-Step Methodology
-
Setup: Strictly anhydrous conditions are required. Flame-dry flask under Argon flow.
-
Dissolution: Dissolve substrate in THF and cool to -78°C .
-
Exchange (The Critical Step): Add
-BuLi (1.1 equiv) dropwise down the side of the flask over 5–10 minutes.-
Kinetics: Li-Hal exchange is faster than Weinreb addition at -78°C.
-
Intermediate: You have now generated the 5-lithio-N-methoxy-N,2-dimethylbenzamide .
-
-
Trapping: After 15 minutes at -78°C, add the Electrophile (1.5–2.0 equiv) neat or in THF solution.
-
Example (Aldehyde synthesis): Add dry DMF (3.0 equiv).
-
-
Warming: Allow the reaction to warm to 0°C over 1 hour.
-
Workup: Standard extraction.
Self-Validation Check: If you observe a complex mixture of dimers, it indicates the 5-lithio species attacked the amide of a neighboring molecule. Correction: Ensure dilution is sufficient (0.1 M) and temperature is strictly maintained at -78°C during the exchange.
Part 4: Technical Data & Troubleshooting
Comparative Reactivity Table
| Parameter | MeLi Reaction | |
| Primary Mechanism | Nucleophilic Addition (SNAc) | Lithium-Halogen Exchange |
| Rate Constant ( | ||
| Intermediate Stability | High (Chelated Tetrahedral) | Moderate (Aryl Lithium) |
| Temperature Limit | Can tolerate -40°C | Must stay < -70°C |
| Major Byproduct | Tertiary Alcohol (if excess MeLi) | Butyl ketone (if exchange fails) |
Troubleshooting Guide
Issue 1: "I used
-
Cause: You triggered Li-Hal exchange. The resulting Aryl-Li species reacted with the starting material or itself.
-
Solution: Do not use
-BuLi for ketone synthesis on aryl bromides. Use -Butylmagnesium chloride (Grignard) . Grignards are far less prone to halogen exchange at 0°C than organolithiums.
Issue 2: Low yield in Protocol B (C5 functionalization).
-
Cause: "Anionic Migration" or "Self-Immolation". The C5-lithio species is ortho to the amide (technically meta, but the molecule can fold). However, the primary issue is usually intermolecular attack.
-
Solution: Use Inverse Addition for the trapping step if possible (cannulate the lithiated species into the electrophile) or ensure the electrophile is added immediately after the 15-minute exchange window.
Issue 3: Incomplete consumption of starting material in Protocol A.
-
Cause: The steric bulk of the ortho-methyl group (C2) twists the amide out of planarity, slowing down nucleophilic attack.
-
Solution: Increase reaction time at -78°C to 1 hour, or warm slightly to -40°C only if MeLi is used (MeLi is less likely to cause exchange than BuLi).
Part 5: References
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22, 3815–3818.
-
Parham, W. E.; Jones, L. D. "Selective Halogen-Lithium Exchange in Bromophenylalkyl Derivatives." Journal of Organic Chemistry, 1976 , 41, 1187–1191.
-
Context: Establishes the hierarchy that Li-Hal exchange is faster than carbonyl attack at low temperatures for
-BuLi.
-
-
Knochel, P.; et al. "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange." Angewandte Chemie International Edition, 2003 , 42, 4302–4320.
-
Context: Provides the alternative (Grignard/Turbo Grignard) protocols if the organolithium route fails due to chemoselectivity issues.
-
-
Collum, D. B. "The Solution Structures of Organolithium Compounds." Accounts of Chemical Research, 1993 , 26, 227–234.
-
Context: Mechanistic grounding for the aggregation states of MeLi vs BuLi affecting reactivity.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. Reaction of o-bromoaryl- and o-bromoarylalkyl phthalimides with n-butyllithium at low temperatures - MedCrave online [medcraveonline.com]
- 7. Lithium Enolates Derived from Weinreb Amides: Insights into Five-Membered Chelate Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. iris.unito.it [iris.unito.it]
- 11. people.uniurb.it [people.uniurb.it]
Application Note: One-Pot Reduction and Pd-Catalyzed Cross-Coupling of 5-Bromo-N-methoxy-N,2-dimethylbenzamide
Target Audience: Process Chemists, Synthetic Organic Chemists, and Drug Development Professionals Application: Streamlined synthesis of functionalized biaryl carboxaldehydes via a unified one-pot sequence.
Introduction & Mechanistic Rationale
The synthesis of highly functionalized biaryl aldehydes traditionally requires multi-step sequences involving protection and deprotection of the reactive carbonyl center. When utilizing bifunctional substrates such as 5-bromo-N-methoxy-N,2-dimethylbenzamide (a halogenated Weinreb amide), standard reduction followed by organometallic cross-coupling typically results in unwanted nucleophilic attack at the carbonyl carbon, yielding secondary alcohols[1].
To bypass this limitation, an advanced two-step, one-pot reduction/cross-coupling methodology has been developed[2]. This protocol leverages the unique chelating properties of the Weinreb amide to form a stable, unreactive intermediate, allowing for subsequent palladium-catalyzed cross-coupling in the same reaction vessel[3].
The Causality of the One-Pot System
-
Controlled Reduction: The addition of exactly 1.0 equivalent of Diisobutylaluminum hydride (DIBAL-H) reduces the Weinreb amide to a stable aluminum hemiaminal (tetrahedral intermediate) [3]. The N-methoxy-N-methyl group chelates the aluminum, preventing collapse into the aldehyde under anhydrous conditions.
-
Nucleophilic Shielding & Transmetalation: Because the latent aldehyde is locked in an sp³-hybridized tetrahedral state, it is completely shielded from nucleophilic attack by the incoming organolithium reagent (e.g., phenyllithium)[2].
-
Ate-Complex Driven Cross-Coupling: The addition of the organolithium reagent to the aluminum hemiaminal forms an aluminum-ate complex . This complex acts as a highly selective transmetalating agent, transferring the aryl/alkyl fragment directly to the oxidative addition complex of the Palladium catalyst at the aryl bromide site[3].
-
Acidic Collapse: Only upon the final aqueous acidic quench does the hemiaminal collapse, revealing the target biaryl aldehyde[4].
Mechanistic Pathway
Fig 1. One-pot DIBAL-H reduction and Pd-catalyzed cross-coupling of a bifunctional Weinreb amide.
Experimental Design & Quantitative Data
The following protocol details the conversion of 5-bromo-N-methoxy-N,2-dimethylbenzamide into 4-methyl-[1,1'-biphenyl]-3-carbaldehyde .
Note on Substrate Preparation: The starting material, 5-bromo-N-methoxy-N,2-dimethylbenzamide, is typically prepared by reacting 5-bromo-2-methylbenzoic acid with oxalyl chloride to form the acid chloride, followed by substitution with N,O-dimethylhydroxylamine hydrochloride[5].
Table 1: Reaction Components (0.5 mmol Scale)
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Function |
| 5-bromo-N-methoxy-N,2-dimethylbenzamide | 258.11 | 1.0 | 129 mg | Bifunctional Substrate |
| Toluene (Anhydrous) | 92.14 | Solvent | 2.0 mL | Reaction Medium |
| DIBAL-H (1.0 M in hexanes) | 142.22 | 1.0 | 0.5 mL | Reducing Agent |
| Pd[P(tBu)3]2 (10 mg/mL in toluene) | 511.05 | 0.02 | 1.2 mL (12 mg) | Cross-Coupling Catalyst |
| Phenyllithium (~1.8 M in dibutyl ether) | 84.05 | 1.5 | 0.75 mmol | Nucleophile / Coupling Partner |
| Aqueous HCl (1.0 M) | 36.46 | Excess | 1.0 mL | Quench / Deprotection |
Table 2: Expected Outcomes & Analytical Signatures
| Target Product | Isolated Yield | Purification Eluent | Key ¹H NMR Signature (CDCl₃) |
| 4-methyl-[1,1'-biphenyl]-3-carbaldehyde | 77% | Pentane/EtOAc (0-10%) | δ 10.33 (s, 1H, CHO)[6] |
Step-by-Step Methodology
Critical Safety Note: Organolithium reagents and DIBAL-H are highly pyrophoric and moisture-sensitive. All steps prior to the aqueous quench must be performed under a strict inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques[4].
Phase 1: Catalyst Pre-Activation
Expert Insight: Pd[P(tBu)3]2 often requires activation to generate the highly active, coordinatively unsaturated Pd(0) monomer.
-
Prepare a 10 mg/mL solution of Pd[P(tBu)3]2 in dry toluene.
-
Stir the solution vigorously under an O₂ atmosphere for exactly 1 hour to pre-oxidize and activate the catalyst[4].
-
Purge the catalyst vial with Argon immediately after activation.
Phase 2: DIBAL-H Reduction (Hemiaminal Formation)
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve 5-bromo-N-methoxy-N,2-dimethylbenzamide (129 mg, 0.5 mmol) in 2.0 mL of anhydrous toluene[6].
-
Cool the reaction vessel to 0 °C using an ice-water bath.
-
Add DIBAL-H (0.5 mL of a 1.0 M solution in hexanes, 0.5 mmol) dropwise over 1 minute[6].
-
Self-Validation Check: The reaction should remain homogeneous. Strict temperature control at 0 °C prevents over-reduction to the alcohol.
-
-
Allow the reaction mixture to stir at 0 °C for 15 minutes, then remove the ice bath and allow it to warm to room temperature.
Phase 3: In-Situ Cross-Coupling
-
To the room-temperature solution containing the stable aluminum hemiaminal, inject the pre-oxidized Pd[P(tBu)3]2 solution (1.2 mL)[6].
-
Dilute the phenyllithium reagent (0.75 mmol) with anhydrous toluene to achieve a final concentration of 0.45 M[4].
-
Add the diluted phenyllithium solution to the reaction mixture continuously over 10 minutes using a syringe pump[6].
-
Causality: Slow addition prevents homocoupling of the organolithium reagent and ensures a controlled formation of the transmetalating aluminum-ate complex[3].
-
-
Stir the reaction at room temperature for an additional 30–60 minutes. Monitor conversion via GC-MS (aliquots quenched in HCl/EtOAc).
Phase 4: Quench, Workup, and Purification
-
Quench the reaction safely by adding 1.0 mL of 1 M aqueous HCl dropwise.
-
Causality: The acidic environment breaks the aluminum-oxygen/nitrogen bonds, collapsing the tetrahedral intermediate to reveal the aldehyde[1].
-
-
Transfer the mixture to a separatory funnel and dilute with 10 mL of Ethyl Acetate (EtOAc).
-
Wash the organic layer three times with 1 M aqueous HCl (5 mL each) to remove aluminum salts and residual amines[4].
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude residue via flash column chromatography (SiO₂) using a gradient of Pentane/EtOAc (0 to 10%) to isolate 4-methyl-[1,1'-biphenyl]-3-carbaldehyde as a pure compound[6].
References
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Optimized S-Trityl-l-cysteine-Based Inhibitors of Kinesin Spindle Protein with Potent in Vivo Antitumor Activity in Lung Cancer Xenograft Models. Journal of Medicinal Chemistry. (2013). Available at:[Link]
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. (2019). Available at:[Link]
Sources
Troubleshooting & Optimization
troubleshooting low conversion in Grignard addition to 5-bromo-N-methoxy-N,2-dimethylbenzamide
Introduction: The Challenge of Low Conversion in Weinreb Ketone Synthesis
The Weinreb-Nahm ketone synthesis is a cornerstone of modern organic chemistry, prized for its ability to generate ketones from carboxylic acid derivatives without the common issue of over-addition to a tertiary alcohol.[1][2] This is achieved through the remarkable stability of the N-methoxy-N-methylamide (Weinreb amide) functional group, which forms a stable, chelated tetrahedral intermediate upon reaction with organometallic reagents.[2]
However, achieving high conversion, especially with complex substrates like 5-bromo-N-methoxy-N,2-dimethylbenzamide, requires rigorous control over reagent quality and reaction conditions. This guide provides a structured, in-depth approach to diagnosing and resolving the common causes of low conversion in this critical transformation, moving from foundational issues with the Grignard reagent itself to substrate-specific challenges and work-up artifacts.
Section 1: Frequently Asked Questions (Initial Diagnosis)
Q1: My Grignard reaction has stalled, showing significant unreacted Weinreb amide. What is the very first thing I should verify?
The primary suspect in any low-conversion Grignard reaction is the Grignard reagent itself. Before investigating other parameters, you must confirm its quality and concentration. Grignard reagents are highly sensitive to moisture and atmospheric oxygen and can degrade upon storage.[3][4] An inaccurate assumption of the reagent's concentration is the most frequent cause of apparent low conversion, leading to the use of insufficient nucleophile.
Action: Always titrate your Grignard reagent immediately before use to determine its active concentration.[3][5] This is not an optional step for a quantitative reaction. See Protocol 1 for a reliable titration method.
Q2: I don't have time for titration. Can I just add a large excess of the Grignard reagent?
While tempting, this is poor practice and can introduce new problems. A large excess of Grignard reagent:
-
Complicates Work-up: Quenching a large excess is highly exothermic and can be hazardous.[6] It also generates a larger volume of magnesium salts, which can make product extraction difficult.
-
Increases Side Reactions: It can promote side reactions, such as reaction with the aryl bromide on your substrate (halogen-metal exchange) or potential decomposition pathways of the amide.[2][7]
-
Masks the Root Problem: It prevents you from diagnosing the underlying issue (e.g., wet solvent, poor quality magnesium), which will continue to cause problems in future experiments.
Q3: The reaction mixture turned dark brown or black during Grignard reagent formation. Is this normal?
A dark color often indicates side reactions. The most common is Wurtz coupling, where the organic halide couples with itself (R-X + R-X -> R-R), producing finely divided metal that darkens the solution.[3][8] While some discoloration can occur, a very dark or black solution suggests significant reagent has been consumed through this pathway, lowering your active Grignard concentration. This is often caused by adding the organic halide too quickly or localized overheating.[8]
Section 2: In-Depth Troubleshooting Guide
This section is structured to diagnose issues systematically, from the reagent to the reaction environment and substrate.
Category A: Grignard Reagent Formation & Quality
Q: My Grignard reagent formation fails to initiate. What can I do?
This is almost always due to a passivated magnesium surface or the presence of moisture.[8][9]
-
Cause - Magnesium Oxide Layer: Magnesium turnings are coated in a layer of magnesium oxide (MgO) that prevents the reaction.[10][11]
-
Solution - Activation:
-
Mechanical: In the reaction flask (under inert gas), briefly and vigorously crush the magnesium turnings with a dry glass rod to expose a fresh surface.[9]
-
Chemical: Add a small crystal of iodine (the brown color will disappear upon initiation) or a few drops of 1,2-dibromoethane.[8][10] The latter is advantageous as you can monitor its action by the observation of ethylene bubbles.
-
-
Cause - Wet Glassware/Solvent: Grignard reagents are potent bases and are instantly destroyed by water.[3]
-
Solution - Rigorous Anhydrous Technique:
-
All glassware must be oven- or flame-dried immediately before use and assembled hot under a stream of inert gas (Argon or Nitrogen).[12]
-
Solvents (typically THF or Diethyl Ether) must be anhydrous grade and preferably freshly distilled from a drying agent (e.g., sodium/benzophenone) or passed through a solvent purification system.[13]
-
Q: My Grignard reagent concentration is consistently low even after successful initiation. Why?
-
Cause - Impure Reagents: Impurities in the organic halide or magnesium can hinder the reaction.
-
Solution: Use freshly purchased, high-purity magnesium turnings. Purify the organic halide via distillation if its quality is suspect.
-
Cause - Wurtz Coupling: As mentioned, adding the organic halide too quickly creates high local concentrations, favoring the R-R coupling side product.[8][14]
-
Solution: Add the organic halide solution dropwise and slowly via a syringe pump or an addition funnel. Ensure efficient stirring to dissipate heat and avoid localized "hot spots." The reaction is exothermic; maintain a gentle reflux and use a cooling bath if necessary to control the rate.[8][15]
Category B: Reaction Conditions & Substrate-Specific Issues
Q: I have a titrated, high-quality Grignard reagent, but I still see low conversion. What's next?
Focus on the addition step. The stability of the key tetrahedral intermediate is highly dependent on temperature.[2]
-
Cause - Reaction Temperature is Too High: While the initial Grignard addition can occur at 0 °C or even room temperature, the resulting chelated intermediate may not be stable at these temperatures.[2] If it collapses prematurely back to a ketone before the acidic work-up, the newly formed ketone is more reactive than the starting Weinreb amide and will be attacked by a second equivalent of Grignard reagent, leading to over-addition. While your primary symptom is low conversion of the starting amide, this can be misleading if the amide is being consumed but not forming the desired product.
-
Solution - Lower the Temperature: Perform the dropwise addition of the Grignard reagent to the Weinreb amide solution at a low temperature, typically between -20 °C and 0 °C.[15][16][17] For very reactive Grignards, -78 °C may be necessary.[18] Stir for a designated period at this low temperature before quenching.
-
Cause - Steric Hindrance: The ortho-methyl group on your 5-bromo-N-methoxy-N,2-dimethylbenzamide introduces steric bulk around the carbonyl center. This can slow the rate of nucleophilic attack compared to an unhindered benzamide.[19][20]
-
Solution - Increase Reaction Time/Temperature: This is a balancing act. After the initial low-temperature addition, you may need to allow the reaction to warm slowly to 0 °C or room temperature and stir for a longer period (e.g., 2-4 hours or overnight) to ensure complete reaction. Monitor the reaction by TLC or LC-MS to find the optimal balance between driving the reaction to completion and preventing side reactions.
-
Cause - Halogen-Metal Exchange: The bromo-substituent on the aromatic ring can potentially undergo exchange with your Grignard reagent, especially if using an alkylmagnesium halide. This consumes your reagent and generates an undesired aryl Grignard species.
-
Solution: This is less common with aryl bromides compared to iodides but can be favored by higher temperatures. Maintaining low reaction temperatures helps to disfavor this pathway.[21]
Category C: Work-up & Analysis
Q: Could my work-up procedure be destroying the product?
-
Cause - Improper Quenching: The quench is a critical step. Quenching at elevated temperatures or with a strong acid can promote the breakdown of the tetrahedral intermediate and lead to a complex mixture of products.[6]
-
Solution - Controlled Low-Temperature Quench: Always quench the reaction at low temperature (0 °C or below). Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl).[6] This provides a mild proton source to protonate the magnesium alkoxide and decompose any excess Grignard reagent without drastically lowering the pH.
Section 3: Protocols and Methodologies
Protocol 1: Titration of Grignard Reagent with Iodine
This method is rapid, reliable, and provides a sharp, visual endpoint.[5][22]
Materials:
-
Anhydrous Lithium Chloride (LiCl), dried under vacuum at >150 °C.
-
Iodine (I₂).
-
Anhydrous THF.
-
Small, flame-dried vial with a stir bar and septum.
Procedure:
-
Prepare a 0.5 M stock solution of LiCl in anhydrous THF.[22]
-
To a flame-dried, argon-purged vial, add ~100 mg of solid iodine (accurately weighed).[22]
-
Add 1.0 mL of the 0.5 M LiCl/THF solution to dissolve the iodine, forming a dark brown solution.
-
Cool the vial to 0 °C in an ice bath.
-
While stirring vigorously, slowly add the prepared Grignard reagent dropwise via a 1 mL syringe.
-
The endpoint is the transition from a light yellow/brown to a colorless solution. The initial dark color will fade as the Grignard reacts with the iodine.[22]
-
Record the volume of Grignard reagent added.
-
Calculate the molarity: Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L) (Note: moles of I₂ = mass of I₂ / 253.8 g/mol )
-
Repeat the titration at least once more and average the results for accuracy.
Protocol 2: Optimized Grignard Addition to Weinreb Amide
This protocol incorporates best practices for maximizing conversion and minimizing side products.
Setup:
-
Flame-dried, three-neck round-bottom flask equipped with a stir bar, thermometer, argon inlet, and a septum for additions.
-
Syringe pump for controlled addition of the Grignard reagent.
Procedure:
-
Dissolve 5-bromo-N-methoxy-N,2-dimethylbenzamide (1.0 equiv) in anhydrous THF in the reaction flask under an argon atmosphere.
-
Cool the solution to -20 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Draw the freshly titrated Grignard reagent (1.1 - 1.2 equiv) into a syringe and place it on the syringe pump.
-
Add the Grignard reagent dropwise to the stirred Weinreb amide solution over 30-60 minutes, ensuring the internal temperature does not exceed -15 °C.[23]
-
After the addition is complete, allow the reaction mixture to stir at -20 °C for an additional 1-2 hours.
-
Monitor the reaction progress by quenching a small aliquot in saturated NH₄Cl and analyzing by TLC or LC-MS.
-
If the reaction is sluggish (due to steric hindrance), allow the mixture to warm slowly to 0 °C and stir for another 1-2 hours, continuing to monitor.
-
Once complete, cool the reaction back down to -20 °C to 0 °C.
-
Quench: Slowly add saturated aqueous NH₄Cl solution dropwise, maintaining a low internal temperature.[6]
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add ethyl acetate or diethyl ether, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate in vacuo to obtain the crude ketone product for purification.
Section 4: Visual Guides & Data
Diagram 1: Troubleshooting Workflow
Caption: Decision tree for diagnosing low Grignard conversion.
Diagram 2: Weinreb Ketone Synthesis Mechanism
Caption: Chelation stabilizes the intermediate, preventing over-addition.
Table 1: Troubleshooting Summary
| Symptom | Probable Cause(s) | Recommended Action(s) |
| Grignard formation does not start | Passivated Mg surface; Wet glassware/solvent. | Activate Mg with iodine or crushing; Rigorously dry all equipment and solvents.[8][9] |
| Low concentration of Grignard reagent | Wurtz coupling; Impure reagents. | Slow, dropwise addition of halide; Use high-purity reagents.[8] |
| Starting amide recovered | Inactive/insufficient Grignard; Steric hindrance. | Titrate reagent to confirm concentration & use slight excess (1.1-1.2 eq); Increase reaction time/temperature moderately.[3][19] |
| Complex product mixture/low ketone yield | High reaction temp; Improper quench. | Perform addition at ≤ 0°C; Quench with sat. aq. NH₄Cl at low temperature.[6][16] |
References
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Grignard reagent - Wikipedia. Wikipedia. Available at: [Link]
-
Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. Available at: [Link]
-
Titrating Organometallic Reagents is Easier Than You Think - Chemtips. Chemtips. Available at: [Link]
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How to measure the concentration of any grignard reagent (RMgX) in situ? - ResearchGate. ResearchGate. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Weinreb ketone synthesis - Wikipedia. Wikipedia. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Titration of a Grignard Reagent Solution. Mikael Begtrup. Available at: [Link]
-
Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing). Royal Society of Chemistry. Available at: [Link]
-
Grignard Reaction. Available at: [Link]
-
Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. Reddit. Available at: [Link]
-
Reactions of Grignard Reagents - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
Reactions of Weinreb Amides: Formation of Aldehydes by Wittig Reactions | Request PDF. ResearchGate. Available at: [Link]
-
Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow - DSpace@MIT. MIT DSpace. Available at: [Link]
-
Temperature optimization with Grignard reagent 2{b} - ResearchGate. ResearchGate. Available at: [Link]
-
5.2: Practical Considerations, Procedural Changes, Safety Tips - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
-
CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Available at: [Link]
-
A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. Available at: [Link]
-
Question about Grignard reaction - Sciencemadness.org. Sciencemadness.org. Available at: [Link]
-
New Functionalized Grignard Reagents and their Applications in Amination Reactions. Ludwig-Maximilians-Universität München. Available at: [Link]
-
Synthesis of Weinreb and their Derivatives (A Review) - Oriental Journal of Chemistry. Oriental Journal of Chemistry. Available at: [Link]
-
Overaddition of grignard to weinreb amide : r/Chempros - Reddit. Reddit. Available at: [Link]
-
Substituent effects on the reaction of trityl chlorides with Grignard reagents - Academia.edu. Academia.edu. Available at: [Link]
-
The Grignard Reaction. Available at: [Link]
-
In Situ Generation of Magnesium‐ and Calcium‐Based Grignard Reagents for Amide Synthesis. Wiley Online Library. Available at: [Link]
-
N-methoxy-n-methylamides as effective acylating agents | Semantic Scholar. Semantic Scholar. Available at: [Link]
-
Amides Preparation and Reactions Summary - Chemistry Steps. Chemistry Steps. Available at: [Link]
-
Weinreb Amides in Organic Synthesis. Available at: [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents - ResearchGate. ResearchGate. Available at: [Link]
-
ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction For this reason, the apparatus and all reagents and solvents must be scru - ResearchGate. ResearchGate. Available at: [Link]
-
Methods for preventing over addition of Grignard reagent - Sciencemadness.org. Sciencemadness.org. Available at: [Link]
-
Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
-
Question about Grignard reaction - Sciencemadness.org. Sciencemadness.org. Available at: [Link]
-
Grignard Reaction - Common Conditions. Available at: [Link]
-
CL. -Action of Grignard Reagents on Acid Amides. Journal of the Chemical Society, Transactions. Available at: [Link]
-
Grignard Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
- US20140142332A1 - Process of preparing grignard reagent - Google Patents. Google Patents.
Sources
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- 23. Organic Syntheses Procedure [orgsyn.org]
purification of 5-bromo-N-methoxy-N,2-dimethylbenzamide by column chromatography
This guide is designed as a direct-response technical support resource. It addresses the purification of 5-bromo-N-methoxy-N,2-dimethylbenzamide (a specific Weinreb amide intermediate).[1]
Ticket ID: WA-5Br-2Me-Purification Subject: Optimization of Column Chromatography for 5-bromo-N-methoxy-N,2-dimethylbenzamide Assigned Specialist: Senior Application Scientist, Separation Technologies[1]
Executive Summary
The target molecule, 5-bromo-N-methoxy-N,2-dimethylbenzamide , is a lipophilic, stable intermediate.[1] However, common synthesis routes (via Acid Chloride or EDC/HOBt coupling) introduce polar impurities that can complicate chromatography.
Key Technical Insight: Weinreb amides derived from o-toluic acids (2-methyl substituted) possess significant steric hindrance.[1] This increases stability but can lead to incomplete coupling, leaving residual unreacted acid. Your purification strategy must prioritize the chemical removal of these precursors before the crude mixture touches the silica gel.
Part 1: Pre-Purification Diagnostics (The "Triage")
Q: My crude mixture is a viscous, dark oil. Can I load this directly onto the column?
A: No. Direct loading of the crude reaction mixture is the primary cause of poor separation for this compound. The high polarity of coupling byproducts (EDC-urea, HOBt) or unreacted o-toluic acid will cause "streaking" that masks your product.[1]
Protocol: Perform a "Chemical Filter" workup first.[1] The 2-methyl group on the ring makes the starting acid less soluble in water, meaning simple water washes are insufficient. You must use specific pH swings.
Interactive Workup Decision Tree
Follow this logic to clean your crude oil before chromatography.
Figure 1: Strategic Acid/Base workup protocol to remove ionizable impurities prior to silica chromatography.
Part 2: Column Chromatography Protocol
Q: What is the optimal solvent system and silica grade?
A: This molecule is moderately polar but lipophilic due to the bromine and methyl groups.
-
Stationary Phase: Standard Silica Gel 60 (230–400 mesh).[1]
Recommended Gradient Profile
Do not run an isocratic column (e.g., straight 30% EtOAc) unless you have excellent separation. A gradient ensures the lipophilic impurities elute first and the polar byproducts stay on the column.
| Step | Solvent Ratio (Hex:EtOAc) | Volume (CV)* | Purpose |
| 1 | 100 : 0 | 2 CV | Column equilibration & elution of non-polar impurities (e.g., bis-aryl byproducts).[1] |
| 2 | 95 : 5 | 3 CV | Elution of highly lipophilic degradation products.[1][4] |
| 3 | 90 : 10 | 5 CV | Product Elution Start (Typical Rf ~0.3 in 20% EtOAc).[1] |
| 4 | 80 : 20 | 5-10 CV | Main Product Fraction. Collect small fractions here. |
| 5 | 50 : 50 | 3 CV | Flush (removes polar baseline trash).[1][4] |
*CV = Column Volume (Volume of silica bed)
Visualization Data
-
UV (254 nm): Strong absorption due to the benzamide aromatic ring.
-
Stain (KMnO4): The methyl group and aromatic ring will stain, but UV is usually sufficient.
-
Rf Value: Expect the product to appear around Rf 0.35 in 4:1 Hexanes:EtOAc .
Part 3: Troubleshooting & FAQs
Q: I see two spots very close together on the TLC that merge on the column. Is my product impure?
A: Check your NMR before discarding fractions. Weinreb amides exhibit Restricted Rotation (Rotamers) around the amide bond, especially with the bulky ortho-methyl group (2-methyl) and the N-methoxy group.[1]
-
Symptom: Two spots on TLC (rare) or broadened NMR signals (common) at room temperature.[1]
-
Verification: Run a high-temperature NMR (e.g., at 50°C). If the peaks coalesce into sharp singlets, it is a single pure compound.[4] Do not attempt to separate rotamers; they are the same molecule.[4]
Q: My product is co-eluting with a spot that trails/streaks. What is it?
A: This is likely the 5-bromo-2-methylbenzoic acid starting material.[1]
-
Cause: Incomplete coupling (common due to steric hindrance at the 2-position) and insufficient basic workup.[1][4]
-
Fix: The acid is much more polar than the amide but can "drag" on silica.
-
Remedy: Take the mixed fractions, dissolve in EtOAc, and wash vigorously with 1M NaOH (stronger than NaHCO3). The amide is stable to brief base exposure; the acid will be pulled into the aqueous layer.
-
Q: The product solidified in the column or upon concentration. Is this normal?
A: Yes. 5-bromo-N-methoxy-N,2-dimethylbenzamide is often a low-melting solid or viscous oil.[1]
-
Handling: If it crystallizes on the column tip, add a small amount of DCM to the fraction collector tubes to keep it in solution during collection.
Part 4: Mechanistic Insight (Why this works)
The purification logic relies on the unique stability of the Weinreb Amide scaffold. Unlike standard esters which might hydrolyze, or acid chlorides which decompose, the N-methoxy-N-methyl amide forms a stable chelate with metals (Mg, Li) during synthesis but behaves as a standard robust amide on silica.[1]
Synthesis & Impurity Pathway
Understanding where the impurities come from helps you remove them.
Figure 2: Reaction pathway showing the origin of the "Stubborn Impurity" (N-Acyl Urea) which often co-elutes if not carefully separated.
References
-
Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[4]
-
Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis."[1] Journal for Praktische Chemie, 1997 , 339(1), 517–524.[4]
-
Common Organic Chemistry. "Amide Coupling (EDC + HOBt) Standard Protocols."
-
Biotage. "Strategies for Purifying Ionizable Compounds (Amides/Amines) by Flash Chromatography."
Sources
optimizing solvent selection for 5-bromo-N-methoxy-N,2-dimethylbenzamide reactions
Technical Support Center: Ticket #592-B Subject: Solvent Optimization for 5-bromo-N-methoxy-N,2-dimethylbenzamide Scaffolds Status: Open Assigned Specialist: Senior Application Scientist[1][2][3]
Executive Summary
You are working with 5-bromo-N-methoxy-N,2-dimethylbenzamide , a bifunctional scaffold containing an aryl bromide (for cross-coupling) and a Weinreb amide (for ketone synthesis).[1][2][3]
The "N,2-dimethyl" substitution pattern implies an ortho-methyl group on the benzene ring.[1][2] This steric bulk is a double-edged sword: it stabilizes the tetrahedral intermediate during nucleophilic addition (preventing over-addition) but complicates the initial synthesis of the amide.
This guide moves beyond legacy solvents (DCM, DMF, THF) to optimized, high-performance systems (2-MeTHF, Aqueous Micelles) that improve yield, safety, and processability.
Module 1: Solvent Selection Logic (Decision Matrix)
The optimal solvent depends entirely on which "handle" of the molecule you are reacting.
Visual 1: Solvent Selection Decision Tree Caption: Logical flow for selecting solvents based on reaction type (Coupling vs. Addition) and process goals.
Module 2: The Weinreb Function (Nucleophilic Addition)
Context: Reacting the amide with Grignard (R-Mg-X) or Organolithium (R-Li) reagents to form ketones.[1][2][3] Critical Factor: The stability of the tetrahedral intermediate (chelation) prevents over-addition.
Protocol: Grignard Addition in 2-MeTHF
We recommend replacing Tetrahydrofuran (THF) with 2-Methyltetrahydrofuran (2-MeTHF) .[1][2][3][4][5]
-
Why?
-
Higher Boiling Point (80°C vs 66°C): Allows higher reaction temperatures for sterically hindered substrates (like your ortho-methyl analog) without pressurization.[1][2][3]
-
Immiscibility with Water: Unlike THF, 2-MeTHF separates cleanly from water.[1][2][3] This eliminates the need for solvent exchange during workup, preventing emulsion formation.
-
Peroxide Stability: Significantly more stable than THF or Diethyl Ether.[2][3]
-
Step-by-Step Optimization:
-
Dissolution: Dissolve 5-bromo-N-methoxy-N,2-dimethylbenzamide (1.0 equiv) in anhydrous 2-MeTHF (5-10 volumes).
-
Temperature: Cool to -10°C. (Note: The ortho-methyl group provides steric protection, often rendering the strict -78°C of traditional protocols unnecessary).[1][2][3]
-
Quench: Inverse quench into aqueous NH₄Cl/HCl.
Troubleshooting Guide: Weinreb Chemistry
| Symptom | Probable Root Cause | Corrective Action |
| Starting Material Recovery | Steric hindrance from the ortho-methyl group (2-position) prevents nucleophilic attack.[1][2][3] | Switch solvent to 2-MeTHF and increase temperature to 0°C or RT.[1][2][3] The higher boiling point allows thermal activation. |
| Over-addition (Tertiary Alcohol) | Collapse of the tetrahedral intermediate during the reaction. | Ensure temperature is <0°C during addition.[2][3] Verify the solvent is Lewis-basic enough (2-MeTHF/THF) to chelate the Mg.[1][2][3] Do not use non-polar solvents (Hexane/Toluene) alone. |
| Low Yield (Hydrolysis) | Wet solvent quenching the Grignard. | 2-MeTHF can be dried azeotropically.[2] Distill off a small volume before adding reagents to ensure <100 ppm water.[3] |
Module 3: The Aryl Bromide (Cross-Coupling)
Context: Suzuki-Miyaura or Buchwald-Hartwig coupling at the 5-bromo position.[1][2] Critical Factor: Solubilizing the catalyst and preventing Pd black precipitation while avoiding toxic dipolar aprotic solvents (DMF/NMP).
Protocol: Aqueous Micellar Catalysis (The "Designer Surfactant" Route)
We strongly recommend TPGS-750-M (2 wt % in water) over DMF.[1][2][3]
-
Why?
Workflow:
-
Charge: Add Scaffold (1.0 eq), Boronic Acid (1.2 eq), and Base (Et₃N or K₃PO₄) to the flask.
-
Catalyst: Add Pd catalyst (e.g., Pd(dtbpf)Cl₂).[7]
-
Stir: Vigorous stirring is required to maintain micelle distribution.[2][3]
Visual 2: Workup Efficiency Comparison Caption: Comparison of phase separation efficiency between Legacy (THF/DMF) and Optimized (2-MeTHF) systems.
FAQ: Frequently Asked Questions
Q: Can I use Toluene for the Grignard reaction? A: Not as the sole solvent. The Weinreb intermediate relies on a 5-membered chelate ring involving the Magnesium, the carbonyl oxygen, and the methoxy oxygen. This complex requires stabilization by a Lewis-basic solvent (ethers).[1][2][3] If you must use Toluene for solubility, ensure at least 2-3 equivalents of THF or 2-MeTHF are present to coordinate the metal.[1][2][3]
Q: The 2-methyl group is making amide coupling difficult.[1][2][3] How do I synthesize the starting material? A: The steric bulk at the ortho position hinders the approach of the N,O-dimethylhydroxylamine.
-
Standard: Acid Chloride + Amine salt (in DCM/Pyridine).
-
Optimized: Use T3P (Propylphosphonic anhydride) in 2-MeTHF or EtOAc.[1][2][3] T3P is highly effective for sterically hindered couplings and produces water-soluble byproducts, simplifying purification.[1][2][3]
Q: Will the Weinreb amide survive the Suzuki coupling conditions? A: Yes, Weinreb amides are generally stable to base (K₂CO₃, K₃PO₄) and Pd catalysis. However, avoid strong nucleophilic bases (like hydroxides or alkoxides) at high temperatures (>100°C), which could cause hydrolysis. The aqueous micellar method (neutral/mild base) is safest.
References
-
Lipshutz, B. H., & Ghorbani, F. (2009). "Transition Metal-Catalyzed Cross-Couplings Enabled by Industrially Mature Designer Surfactant TPGS-750-M." Aldrichimica Acta.[1][2]
-
Pace, V., et al. (2012). "2-Methyltetrahydrofuran: A Green Solvent for Iron-Catalyzed Cross-Coupling Reactions."[1][2][6] ChemSusChem.[2][3][8] (Note: Contextual citation for 2-MeTHF utility in coupling).
-
Pfizer Inc. (2008). "Solvent Selection Guide for Medicinal Chemistry." Green Chemistry.
-
Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents."[1][2][3] Tetrahedron Letters.
-
Ayako, W., et al. (2021). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent for Organic Synthesis."[1][2][3][4][6] Sustainable Chemistry.
Sources
- 1. 5-Bromo-N,N-diethyl-2-(2-methoxy-ethoxy)-benzamide | 904876-35-3 [sigmaaldrich.com]
- 2. prepchem.com [prepchem.com]
- 3. 899425-05-9 | 2-Bromo-N-methoxy-N-methylbenzamide - AiFChem [aifchem.com]
- 4. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. “Designer”-Surfactant-Enabled Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Technical Support Center: Troubleshooting & Workup Guide for 5-Bromo-N-methoxy-N,2-dimethylbenzamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of target compounds from unreacted Weinreb amides. 5-Bromo-N-methoxy-N,2-dimethylbenzamide is a highly valuable, stable acylating agent used extensively in medicinal chemistry, notably in the synthesis of Eg5 kinesin spindle protein inhibitors[1].
However, its unique physicochemical properties—specifically its steric profile and electronic neutrality—often lead to workup complications when the reaction does not reach full conversion. This guide is designed to explain the mechanistic causality behind these issues and provide field-proven, self-validating protocols for product isolation.
Part 1: Diagnostic FAQs (Understanding the Causality)
Q1: Why is 5-bromo-N-methoxy-N,2-dimethylbenzamide persisting in my reaction mixture? A1: The persistence of this specific starting material is primarily driven by steric hindrance. While Weinreb amides are excellent for preventing over-addition due to the highly stable 5-membered metal-chelate intermediate they form with organometallic reagents[2], the initial nucleophilic attack is kinetically slowed by the ortho-methyl group on the benzene ring. If you are applying standard reaction times or temperatures meant for unhindered benzamides, the Grignard or organolithium reagent will struggle to fully convert the starting material, leaving unreacted amide in your flask.
Q2: Can I remove the unreacted amide using an acidic or basic aqueous wash? A2: No. A common misconception is that the nitrogen atom in a Weinreb amide can be protonated and washed away in dilute acid. In reality, the electron-withdrawing methoxy group and the adjacent carbonyl strongly delocalize the nitrogen's lone pair[3]. Consequently, the conjugate acid has a pKa well below zero. 5-Bromo-N-methoxy-N,2-dimethylbenzamide remains entirely neutral and highly lipophilic across a wide pH range, meaning it will co-extract into the organic layer alongside your target ketone.
Q3: Are there chemical derivatization methods to "scavenge" the unreacted amide? A3: While chemical scavengers (like supported nucleophiles) exist for reactive acid chlorides, Weinreb amides are generally too stable for selective scavenging. Attempting to hydrolyze the unreacted amide to 5-bromo-2-methylbenzoic acid using strong aqueous base (NaOH/KOH) requires harsh heating. This will almost certainly cause degradation or aldol condensation of your newly formed ketone product. Chromatographic separation remains the safest and most reliable method.
Part 2: Quantitative Data & Physicochemical Properties
To successfully separate the unreacted starting material from your product, you must leverage their differences in polarity. The N-methoxy-N-methyl group imparts a strong localized dipole moment, making the Weinreb amide significantly more polar than standard aryl ketones.
Table 1: Chromatographic and Extraction Profiles
| Chemical Species | Molecular Weight | Dipole / Polarity Profile | Typical Rf (Hexanes:EtOAc 8:2) | Acid/Base Extraction Behavior |
| Target Aryl Ketone | Varies | Moderate | ~0.50 – 0.65 | Neutral (Partitions to organic phase) |
| 5-Bromo-N-methoxy-N,2-dimethylbenzamide | 258.11 g/mol | High (N-O, C=O dipoles) | ~0.25 – 0.35 | Neutral (Partitions to organic phase) |
| 5-Bromo-2-methylbenzoic acid (Hydrolysis byproduct) | 215.04 g/mol | High (H-bond donor) | ~0.10 (streaks) | Acidic (Extracts into basic aqueous) |
Part 3: Step-by-Step Methodology
The following protocol is a self-validating system designed to safely collapse the tetrahedral intermediate and chromatographically isolate the target ketone from the unreacted Weinreb amide.
Protocol: Standardized Workup and Chromatographic Isolation
Step 1: Reaction Quenching
-
Ensure the reaction vessel is under an inert atmosphere and cooled to 0 °C using an ice bath.
-
Self-Validation Check: The reaction mixture should be visually homogeneous before quenching.
-
Slowly add saturated aqueous NH₄Cl dropwise.
-
Mechanistic Causality: A mild proton source is required to break the stable magnesium/lithium chelate and release the N,O-dimethylhydroxylamine leaving group[2]. Using strong acids (like 1M HCl) can trigger acid-catalyzed side reactions (e.g., aldol condensation) of the newly formed ketone.
-
Step 2: Liquid-Liquid Extraction
-
Transfer the quenched mixture to a separatory funnel.
-
Add Ethyl Acetate (EtOAc) (3 × 20 mL per mmol of substrate).
-
Vigorously shake and vent. Separate the organic and aqueous layers.
-
Self-Validation Check: Spot the aqueous layer on a TLC plate, elute, and visualize under UV light (254 nm). A lack of UV-active spots confirms the complete partitioning of the brominated aryl compounds into the organic phase.
Step 3: Drying and Concentration
-
Wash the combined organic layers with brine (saturated NaCl) to remove residual water.
-
Dry over anhydrous MgSO₄.
-
Mechanistic Causality: MgSO₄ is preferred over Na₂SO₄ for its higher capacity and faster drying kinetics, ensuring no water carries over to the chromatography step, which could deactivate the silica gel.
-
-
Filter and concentrate in vacuo to yield the crude mixture.
Step 4: Flash Column Chromatography
-
Prepare a silica gel column using Hexanes.
-
Load the crude mixture dissolved in a minimum volume of Dichloromethane (DCM).
-
Elute with a gradient of Hexanes:EtOAc (95:5 to 80:20).
-
Monitor fractions via TLC. The less polar ketone will elute first, completely separated from the highly polar unreacted 5-bromo-N-methoxy-N,2-dimethylbenzamide.
Part 4: Workflow Visualization
Workflow for the isolation of ketone products from unreacted 5-bromo-N-methoxy-N,2-dimethylbenzamide.
References
1.[1] Optimized S-Trityl-l-cysteine-Based Inhibitors of Kinesin Spindle Protein with Potent in Vivo Antitumor Activity in Lung Cancer Xenograft Models, nih.gov, 2.[2] Weinreb amides, acs.org, 3.[3] Synthesis of Weinreb and their Derivatives (A Review), orientjchem.org,
Sources
Technical Support Guide: Solubility Optimization for 5-bromo-N-methoxy-N,2-dimethylbenzamide
Executive Summary & Compound Profile
The Issue: Users frequently report that 5-bromo-N-methoxy-N,2-dimethylbenzamide (Structure 1 ) exhibits poor solubility or forms persistent suspensions in anhydrous THF, particularly at low temperatures (-78 °C to 0 °C) required for organometallic additions.
The Molecule:
-
Core: Weinreb Amide (N-methoxy-N-methylbenzamide).
-
Substituents: 5-Bromo (lipophilic, heavy atom effect), 2-Methyl (ortho-substitution, steric bulk).
-
Physicochemical Behavior: While typical Weinreb amides are soluble in THF, the combination of the ortho-methyl group and the heavy bromine atom increases the crystal lattice energy (π-stacking efficiency). Furthermore, the ortho-methyl induces a "twist" in the amide bond relative to the phenyl ring, potentially creating unexpected aggregation or solubility ledges compared to the unsubstituted analog.
The Solution Strategy: This guide moves beyond simple "heating" and addresses the three root causes of insolubility: (1) Ionic Contamination , (2) Thermodynamic Aggregation , and (3) Kinetic Solvation Barriers.
Diagnostic Workflow
Before altering reaction conditions, you must confirm the nature of the insolubility. "Cloudiness" is often a symptom of impurity, not the amide itself.
Figure 1: Diagnostic logic tree to distinguish between salt contamination and intrinsic insolubility.
Module 1: The "False Insolubility" (Salt Contamination)
The Problem: Weinreb amides are often synthesized from acid chlorides and N,O-dimethylhydroxylamine hydrochloride.[1][2] If the final workup is insufficient, residual amine hydrochloride salt remains.
-
Symptom: The solid is white, fine, and refuses to dissolve in THF regardless of heat.
-
Verification: The salt is highly water-soluble; the amide is not. If adding water clears the suspension, you have salt contamination.
-
Fix: Dissolve the crude material in Ethyl Acetate or DCM and wash twice with water. Dry over MgSO₄.
Module 2: The Knochel Protocol (Lithium Chloride Additive)
If the material is pure but remains stubborn, or if you are preparing for a Grignard/Organolithium reaction, this is the gold standard solution.
Scientific Basis: Prof. Paul Knochel (LMU Munich) demonstrated that Lithium Chloride (LiCl) breaks up oligomeric aggregates of organometallics and amides in THF. It increases the ionic character of the solvent medium and coordinates to the carbonyl/magnesium species, effectively "salting in" the organic species.
Protocol:
-
Preparation: Dry LiCl (0.5 M) in THF. Note: LiCl is hygroscopic; flame-dry it under vacuum before dissolving in THF.
-
Application: Dissolve your amide (Structure 1 ) in this LiCl/THF solution instead of pure THF.
-
Result: The solubility often increases by a factor of 2–5x.
-
Reaction Benefit: If you are adding a Grignard reagent (e.g., for ketone synthesis), the presence of LiCl accelerates the metal-halogen exchange or nucleophilic addition, forming a "Turbo-Grignard" environment.
Why it works for 5-bromo-N-methoxy-N,2-dimethylbenzamide: The ortho-methyl and amide oxygen atoms can chelate Lithium, disrupting the intermolecular π-stacking caused by the brominated ring.
Module 3: Solvent Engineering & Co-Solvents
If LiCl is not permissible in your specific workflow, use solvent modification.
Data: Solvent Compatibility Table
| Solvent System | Solubility Rating | Suitability for Grignard/Li Reactions | Notes |
| Pure THF | Moderate/Low | High | Standard, but prone to aggregation. |
| 2-MeTHF | High | High | Higher boiling point, better lipophilicity. Recommended replacement. |
| DCM | High | Zero | Reacts with Grignards/Li reagents. Do not use. |
| Toluene | Moderate | High | Good co-solvent. Use 1:1 Toluene:THF mixture. |
| CPME | Moderate | High | Cyclopentyl methyl ether; low peroxide formation. |
The 2-MeTHF Advantage: 2-Methyltetrahydrofuran (2-MeTHF) is more lipophilic than THF. For a molecule like 1 (with a hydrophobic 5-bromo-2-methylphenyl core), 2-MeTHF often provides superior solubility while maintaining compatibility with organometallic chemistry.
Step-by-Step Troubleshooting Guide
Scenario A: "I need to run a Grignard addition at 0°C."
-
Purify: Ensure the amide is free of hydrochloride salts (see Module 1).
-
Switch Solvent: Use anhydrous 2-MeTHF instead of THF.
-
The "Heat-Cool" Cycle: Dissolve the amide at room temperature (or slightly warm to 30°C) to break the crystal lattice. Once dissolved, cool slowly to 0°C. Supersaturation is often stable enough for the reaction to proceed.
-
The Additive: If precipitation occurs upon cooling, add 1.0 equiv of anhydrous LiCl .
Scenario B: "The reaction mixture turns into a gel/sludge."
This indicates the formation of a stable Tetrahedral Intermediate-Magnesium chelate that is insoluble.
-
Dilution: Double the solvent volume immediately.
-
Disaggregation: Add dry THF containing LiCl.
-
Mechanical: Ensure you are using overhead stirring for scales >5g, as magnetic stirrers will fail in viscous Weinreb slurries.
Frequently Asked Questions (FAQ)
Q: Can I use DMF to dissolve the amide? A: No. If you are doing nucleophilic addition (Grignard/Lithium), DMF will react with your nucleophile (forming an aldehyde after workup), destroying your reagent.
Q: Will the 5-Bromo substituent react with my Grignard reagent? A: It is a risk. Magnesium-Halogen exchange can occur, especially if the Grignard is hindered (e.g., i-PrMgCl).[3]
-
Prevention: Perform the reaction at -78°C initially. The Weinreb addition is generally faster than the Br-Mg exchange at low temperatures.
-
Alternative: If the Br is intended for later Pd-coupling, consider protecting it or using the LiCl method to speed up the amide substitution so you can keep the temperature low.
Q: My solution is clear at RT but crashes out at -78°C. A: This is a thermodynamic solubility limit.
-
Fix: Add the Grignard reagent slowly to the suspension. As the dissolved amide reacts, Le Chatelier's principle will drive more solid into the solution. However, this risks local hot-spots.
-
Better Fix: Use a THF/Toluene (1:1) mixture.[4] Toluene often maintains solubility better at cryogenic temperatures for aromatic compounds.
References
-
Knochel, P., et al. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition .
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters .
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Mg Insertion Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie .
-
Pace, V., et al. (2014). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent for Organic Synthesis. ChemSusChem .
Sources
- 1. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. BJOC - Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides [beilstein-journals.org]
Validation & Comparative
Unambiguous Structural Elucidation of 5-Bromo-N-methoxy-N,2-dimethylbenzamide: A Comparison of 13C NMR Analytical Workflows
Executive Summary
In modern drug development, 5-bromo-N-methoxy-N,2-dimethylbenzamide serves as a highly versatile Weinreb amide intermediate. It is frequently utilized in the synthesis of1[1] and as a critical building block for2[2]. Validating the exact substitution pattern of this 1,2,5-trisubstituted aromatic system is critical before proceeding to downstream cross-coupling or reduction reactions.
This guide objectively compares the traditional 1D 13C NMR analytical workflow against an advanced Multiplexed 2D NMR (HSQC/HMBC) approach, providing researchers with the causal reasoning and experimental data needed to choose the most reliable method for structural verification.
The Analytical Challenge: Causality in NMR Assignments
The molecular architecture of 5-bromo-N-methoxy-N,2-dimethylbenzamide presents specific challenges for standard carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy:
-
Quaternary Carbon Ambiguity : The molecule contains three distinct aromatic quaternary carbons (C1, C2, and C5). In standard 1D 13C NMR, quaternary carbons exhibit weak signal intensities due to long longitudinal relaxation times (
) and a lack of Nuclear Overhauser Effect (NOE) enhancement from directly attached protons. -
Heavy Atom Effect : Bromine demonstrates the 3, which shields the attached carbon (C5), shifting it upfield to approximately 119 ppm[3]. While C5 is easily identifiable, distinguishing C1 (attached to the carbonyl) from C2 (attached to the methyl group) purely by empirical chemical shift predictions often leads to false assignments.
-
Amide Resonance : The Weinreb amide carbonyl typically resonates in the4 due to the mesomeric interactions of the N-methoxy and N-methyl groups[4].
To solve the C1 vs. C2 ambiguity, researchers must move beyond 1D predictive models and rely on through-bond connectivity.
Workflow Comparison: 1D 13C vs. 2D HSQC/HMBC
We evaluate two distinct methodologies for analyzing this compound. Workflow A represents the baseline standard in many synthetic labs, while Workflow B represents the definitive, high-confidence approach required for IND-enabling data packages.
Table 1: Performance & Resolution Comparison
| Analytical Metric | Workflow A: 1D 13C + DEPT-135 | Workflow B: 2D HSQC + HMBC |
| Total Acquisition Time | ~15-30 minutes | ~45-60 minutes |
| Quaternary C Assignment | Ambiguous (Predictive only) | Definitive (Through-bond correlation) |
| Signal-to-Noise (S/N) Dependency | High (Requires >20 mg/mL) | Moderate (Proton-detected, >10 mg/mL) |
| Data Complexity | Low (1D Line Spectra) | High (2D Contour Maps) |
| Confidence Level | Moderate | Very High |
The Verdict: While Workflow A is sufficient for routine purity checks of known batches, Workflow B is mandatory for the initial structural elucidation. HMBC (Heteronuclear Multiple Bond Correlation) maps long-range (
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The inclusion of internal standards and preliminary 1H checks ensures that any failure in the 13C/2D acquisition can be traced back to sample integrity rather than instrument error.
Step 1: Self-Validating Sample Preparation
-
Weighing : Accurately weigh 25.0 mg of 5-bromo-N-methoxy-N,2-dimethylbenzamide.
-
Solvation : Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).
-
Validation : The TMS acts as an internal zero-point reference (0.00 ppm), validating the chemical shift scale. Transfer the homogenous solution to a high-quality 5 mm NMR tube.
Step 2: Workflow A (1D 13C & DEPT-135 Acquisition)
-
Tuning & Matching : Tune the probe to the 13C frequency (e.g., 100 MHz on a 400 MHz spectrometer).
-
1H Preliminary Scan : Acquire a standard 1H NMR spectrum (16 scans) to validate sample purity and concentration.
-
13C Acquisition :
-
Pulse Sequence : zgpg30 (standard broadband decoupling to collapse C-H multiplets into singlets)[3].
-
Relaxation Delay (D1) : Set to 2.0 s to allow sufficient relaxation for protonated carbons.
-
Scans (NS) : 256 to 512, depending on the S/N ratio of the quaternary carbons.
-
-
DEPT-135 : Run a DEPT-135 sequence to invert CH2 signals (none present in this molecule) and phase CH/CH3 signals positive, effectively nulling quaternary carbons to isolate C1, C2, C=O, and C5 in the main 13C spectrum.
Step 3: Workflow B (2D HSQC & HMBC Acquisition)
-
HSQC (Heteronuclear Single Quantum Coherence) :
-
Pulse Sequence : hsqcedetgpsisp2.2 (multiplicity-edited).
-
Parameters : 2 scans per t1 increment, 256 increments. This maps the N-CH3, N-OCH3, Ar-CH3, and aromatic CH protons directly to their attached carbons.
-
-
HMBC (Heteronuclear Multiple Bond Correlation) :
-
Pulse Sequence : hmbcgplpndqf (gradient-selected).
-
Optimization : Set the long-range coupling delay for
Hz (approx. 62.5 ms), which is optimal for aromatic correlations. -
Parameters : 4-8 scans per t1 increment, 256 increments.
-
Spectral Data Presentation
The table below synthesizes the quantitative data extracted from the Workflow B approach, demonstrating how HMBC correlations resolve the structural ambiguities of the molecule.
Table 2: 13C NMR Chemical Shift Assignments (100 MHz, CDCl3)
| Carbon Position | Chemical Shift (ppm) | Multiplicity (DEPT) | Key HMBC Correlations ( |
| C=O (Amide) | 168.5 | C (Quat) | N-CH3, N-OCH3, H6 |
| C1 (Ar-C=O) | 137.5 | C (Quat) | Ar-CH3, H3, H6 |
| C2 (Ar-CH3) | 135.8 | C (Quat) | Ar-CH3 (strong |
| C4 (Ar-H) | 133.4 | CH | H6, Ar-CH3 |
| C3 (Ar-H) | 132.1 | CH | Ar-CH3 |
| C6 (Ar-H) | 129.8 | CH | H4, C=O |
| C5 (Ar-Br) | 119.2 | C (Quat) | H3, H4, H6 |
| N-OCH3 | 61.4 | CH3 | C=O |
| N-CH3 | 32.1 | CH3 | C=O |
| Ar-CH3 | 19.5 | CH3 | H3 |
Note: The critical differentiation between C1 (137.5 ppm) and C2 (135.8 ppm) is achieved via the strong
Visualization: NMR Analytical Workflow
The following diagram illustrates the logical progression and divergence of the two analytical workflows, highlighting where structural confidence is gained.
Fig 1: Comparative NMR workflow for elucidating 5-bromo-N-methoxy-N,2-dimethylbenzamide.
References
-
Optimized S-Trityl-l-cysteine-Based Inhibitors of Kinesin Spindle Protein with Potent in Vivo Antitumor Activity in Lung Cancer Xenograft Models Source: Journal of Medicinal Chemistry - ACS Publications URL: 1
-
New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors Source: ResearchGate URL: 2
-
13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts Source: King Fahd University of Petroleum & Minerals / Organic Magnetic Resonance URL:4
-
13C Carbon NMR Spectroscopy Source: Chemistry Steps URL: 3
Sources
FTIR absorption peaks for 5-bromo-N-methoxy-N,2-dimethylbenzamide
An In-Depth Technical Guide to the FTIR Spectroscopy of 5-bromo-N-methoxy-N,2-dimethylbenzamide: A Comparative Analysis
Introduction: The Role of FTIR in Modern Drug Development
In the landscape of pharmaceutical research and drug development, the unambiguous characterization of novel chemical entities is paramount. Among the arsenal of analytical techniques, Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative "molecular fingerprint." By measuring the absorption of infrared radiation by a sample, FTIR spectroscopy identifies the vibrational modes of specific functional groups. This guide offers a detailed analysis of the expected FTIR absorption spectrum of 5-bromo-N-methoxy-N,2-dimethylbenzamide, a specialized N,O-disubstituted amide, often referred to as a Weinreb amide.
Weinreb amides are crucial intermediates in organic synthesis, prized for their ability to react with organometallic reagents to form ketones without the common side-reaction of over-addition to a tertiary alcohol.[1] Their stability and predictable reactivity make them valuable in the synthesis of complex pharmaceutical compounds. Understanding their spectroscopic signature is essential for reaction monitoring, quality control, and structural verification. This guide will deconstruct the molecule's structure to predict its FTIR spectrum, compare it with related compounds, and provide a robust experimental protocol for data acquisition.
Molecular Structure and Expected Vibrational Modes
The structure of 5-bromo-N-methoxy-N,2-dimethylbenzamide combines several key functional groups, each with characteristic vibrational frequencies. Analyzing these components allows for a predictive assignment of its IR spectrum.
Caption: Molecular structure of 5-bromo-N-methoxy-N,2-dimethylbenzamide with key bonds highlighted for FTIR analysis.
The primary regions of interest in the FTIR spectrum are:
-
Aromatic Ring Region (3100-3000 cm⁻¹ and 1600-1450 cm⁻¹): The benzene ring gives rise to C-H stretching vibrations just above 3000 cm⁻¹ and several C=C in-ring stretching vibrations between 1600 and 1450 cm⁻¹.[2] The substitution pattern (1,2,4-trisubstituted) will also produce characteristic C-H out-of-plane ("oop") bending bands in the fingerprint region (900-675 cm⁻¹).[3]
-
Amide Carbonyl (C=O) Stretch (1680-1630 cm⁻¹): This is often the most intense absorption in the spectrum. For amides, this "Amide I" band is typically found in the 1680-1630 cm⁻¹ range.[4] The electronic conjugation with the aromatic ring and the electronic effects of the N-methoxy group are expected to place the peak for this specific molecule in the lower end of this range, likely around 1650-1630 cm⁻¹.
-
Aliphatic C-H Stretch (3000-2850 cm⁻¹): The two methyl groups (one on the ring, one on the nitrogen) will show C-H stretching vibrations just below 3000 cm⁻¹.[5]
-
C-Br Stretch (690-515 cm⁻¹): The carbon-bromine bond attached to the aromatic ring will produce a stretching absorption in the low-frequency fingerprint region.[3][6]
-
N-O and C-N Stretches (1200-900 cm⁻¹): The N-O and C-N bonds of the Weinreb amide functionality will have stretching vibrations within the complex fingerprint region.
Predicted FTIR Absorption Peaks for 5-bromo-N-methoxy-N,2-dimethylbenzamide
Based on established correlation tables and data from similar structures, the following table summarizes the predicted key absorption peaks.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale & Comments |
| 3100 - 3010 | Aromatic C-H Stretch | Medium to Weak | Aromatic C-H stretches occur at higher frequencies than aliphatic ones.[5] Multiple weak bands are possible. |
| 2980 - 2870 | Aliphatic C-H Stretch | Medium to Weak | Asymmetric and symmetric stretching of the two -CH₃ groups. |
| ~1645 | Amide C=O Stretch (Amide I) | Strong, Sharp | This is the characteristic carbonyl absorption for a conjugated tertiary amide. Its position is lower than ketones due to resonance.[4] |
| ~1600, ~1475 | Aromatic C=C Stretch | Medium, Sharp | In-ring stretching vibrations of the benzene ring.[2] The presence of multiple bands is common. |
| ~1450 | -CH₃ Bending | Medium | Asymmetric bending (scissoring) of the methyl groups. |
| ~1380 | C-N Stretch (Amide III region) | Medium | This band is coupled with other vibrations and is characteristic of the amide linkage. |
| ~1020 | N-O Stretch | Medium to Strong | The N-O single bond stretch in N,O-dimethylhydroxylamine derivatives is a key identifier. |
| ~830 | Aromatic C-H Out-of-Plane Bend | Strong | This strong band is highly characteristic of the 1,2,4-trisubstitution pattern on the benzene ring.[3] |
| 690 - 550 | C-Br Stretch | Medium to Strong | The C-Br stretch for aromatic bromo compounds falls in this lower fingerprint region.[3][6] |
Comparative Spectral Analysis
To understand the contribution of each functional group, we can compare the predicted spectrum of our target molecule with simpler, related compounds.
| Compound | Key Difference from Target | Impact on FTIR Spectrum |
| Benzamide | Primary amide (-NH₂) instead of a tertiary Weinreb amide. No bromo or methyl groups. | Shows two N-H stretching bands (~3350, 3170 cm⁻¹).[4] Lacks the C-Br and aliphatic C-H stretch signals. The C=O stretch is often at a slightly higher frequency. |
| N-methoxy-N-methylacetamide | Aliphatic acetyl group instead of a substituted benzoyl group. | Lacks all signals related to the aromatic ring (aromatic C-H and C=C stretches, out-of-plane bends).[7] This comparison isolates the N-O (~1020 cm⁻¹) and amide C=O (~1660 cm⁻¹) peaks of the Weinreb functionality. |
| 1-Bromo-2-methylbenzene | Lacks the entire Weinreb amide group. | The spectrum is dominated by aromatic and aliphatic C-H, aromatic C=C, and the C-Br stretch. The absence of the strong C=O amide band at ~1645 cm⁻¹ is the most significant difference. |
This comparative approach validates our predictions. The presence of a strong band around 1645 cm⁻¹, the absence of N-H stretches above 3100 cm⁻¹, and the appearance of bands for C-Br and N-O bonds would collectively confirm the structure of 5-bromo-N-methoxy-N,2-dimethylbenzamide.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The following protocol details the use of an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common and highly effective method for analyzing solid powder samples.
Objective: To obtain a clean, high-resolution FTIR spectrum of solid 5-bromo-N-methoxy-N,2-dimethylbenzamide.
Materials:
-
FTIR Spectrometer with a diamond or germanium ATR crystal accessory.
-
Spatula.
-
Isopropanol or ethanol for cleaning.
-
Lint-free laboratory wipes (e.g., Kimwipes).
-
Solid sample of 5-bromo-N-methoxy-N,2-dimethylbenzamide.
Caption: Standard workflow for acquiring an FTIR spectrum using an ATR accessory.
Step-by-Step Procedure:
-
System Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
-
Crystal Cleaning: Meticulously clean the surface of the ATR crystal. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface. Dry with a second, clean wipe. This removes any residue from previous analyses.
-
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic absorbance, which will be automatically subtracted from the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.
-
Sample Application: Using a clean spatula, place a small amount of the solid 5-bromo-N-methoxy-N,2-dimethylbenzamide powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed (typically 1-2 mg).
-
Apply Pressure: Engage the ATR's pressure anvil and apply firm, consistent pressure to the sample. This is a critical step to ensure intimate contact between the solid sample and the ATR crystal, which is necessary for a strong, high-quality signal.
-
Sample Spectrum Collection: Collect the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution). The software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.
-
Post-Analysis Cleaning: Retract the pressure anvil, and carefully remove the solid sample with a spatula and a dry wipe. Perform a final cleaning with isopropanol as described in Step 2 to prepare the instrument for the next user.
-
Data Processing: Use the instrument software to perform any necessary data processing, such as baseline correction or peak labeling, to finalize the spectrum for analysis.
This self-validating protocol, where a background is taken immediately before the sample, ensures that the resulting spectrum is solely representative of the sample itself, providing trustworthy and reproducible data.
Conclusion
The FTIR spectrum of 5-bromo-N-methoxy-N,2-dimethylbenzamide is defined by a combination of features characteristic of its constituent parts. The most diagnostic peaks for confirming its identity are the strong amide C=O stretch around 1645 cm⁻¹, the absence of N-H stretching bands, the strong C-H out-of-plane bending near 830 cm⁻¹ indicative of its aromatic substitution pattern, and absorptions corresponding to the N-O and C-Br bonds. By comparing this predicted fingerprint to spectra of simpler analogs and following a rigorous experimental protocol, researchers can confidently verify the structure and purity of this important synthetic intermediate.
References
- Indonesian Journal of Science & Technology. (2019).
-
Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
- University of Colorado Boulder. Table of Characteristic IR Absorptions.
-
ResearchGate. (2014). FT–IR benzamide (1). [Link]
-
PubChem, National Institutes of Health. N-Methoxy-N-methylacetamide. [Link]
-
MDPI. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. [Link]
-
University of Colorado Boulder, Department of Chemistry. IR: alkyl halides. [Link]
- Parsaee, F. (2022). SYNTHESIS OF KETONES BY UTILIZING THIOESTERS AS “RADICAL WEINREB AMIDES”.
-
Wikipedia. Weinreb ketone synthesis. [Link]
- Payne, A. et al. N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto-Weinreb Amides and Unsymmetrical Ketone.
-
ResearchGate. (2020). FTIR spectrum of N,N'-1,4-phenylbis[3,5-Di(p-butoxybenzoyl) benzamide]7b. [Link]
-
ResearchGate. Figure S41. FTIR spectrum of N-benzylbenzamide (7). [Link]
-
ResearchGate. Figure S7. FTIR spectrum of N-(2-methoxybenzyl)-2-phenylacetamide (2). [Link]
-
PubChem, National Institutes of Health. N,O-Dimethylhydroxylamine. [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
-
Wikipedia. N,O-Dimethylhydroxylamine. [Link]
-
PubMed. (1990). FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC. [Link]
-
SpectraBase. N-Methylhydroxylamine hydrochloride - Optional[FTIR] - Spectrum. [Link]
-
National Center for Biotechnology Information. (2024). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]
-
PubChem, National Institutes of Health. N-methoxy-N-methylformamide. [Link]
-
Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]
-
Journal of Chemical and Pharmaceutical Sciences. Synthesis, spectroscopic (FT-IR, FT-Raman and UV) and computational studies on 2-Bromo-5-methoxybenzonitrile. [Link]
-
ResearchGate. (2017). Spectroscopic and Second Harmonic Generations Studies of 5-Bromo-2- Methoxybenzonitrile by DFT. [Link]
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- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. N-Methoxy-N-methylacetamide | C4H9NO2 | CID 537505 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparison Guide: Weinreb Amide vs. Acid Chloride for 5-Bromo-2-Methylbenzoic Acid Derivatives
Executive Summary
For the derivatization of 5-bromo-2-methylbenzoic acid , the Weinreb amide route is the superior choice for synthesizing ketones, offering >90% selectivity and preventing the formation of tertiary alcohol byproducts common with acid chlorides. While the Acid Chloride route is more atom-economical and faster for simple esterifications or amide couplings, it fails to provide chemoselectivity with organometallic nucleophiles (Grignard/Organolithium) due to the rapid collapse of the tetrahedral intermediate.
Critical Constraint: The ortho-methyl group introduces significant steric hindrance, necessitating specific activation protocols. The 5-bromo moiety requires careful selection of metallating agents to avoid competing lithium-halogen exchange.
Substrate Analysis: 5-Bromo-2-methylbenzoic Acid[1]
Before selecting a pathway, one must understand the specific challenges imposed by this substrate's architecture.
| Feature | Chemical Implication | Operational Risk |
| 2-Methyl Group | Steric Hindrance: Twists the carboxylate out of planarity; blocks nucleophilic attack trajectory. | Standard coupling (EDC/NHS) may be sluggish. Acid chloride formation requires catalytic DMF. |
| 5-Bromo Group | Chemoselectivity Handle: Intended for future cross-coupling (Suzuki/Buchwald). | Lithium-Halogen Exchange: Use of |
| Carboxylic Acid | Activation Required: Poor leaving group (-OH). | Must be converted to -Cl (Acid Chloride) or -N(OMe)Me (Weinreb).[1] |
Mechanistic Comparison
The divergence in product outcome (Ketone vs. Tertiary Alcohol) is dictated by the stability of the tetrahedral intermediate formed after the first nucleophilic attack.
Diagram 1: Mechanistic Divergence
Caption: The Acid Chloride pathway (Red) leads to over-addition because the intermediate collapses immediately. The Weinreb pathway (Green) forms a stable chelate that only releases the ketone upon acidic workup.
Pathway A: The Acid Chloride Route
Best for: Simple esters, amides, or when using organocuprates (Gilman reagents). Not recommended for: Synthesis of ketones using Grignard reagents.
Protocol A: Synthesis of 5-bromo-2-methylbenzoyl chloride
Note: Due to the ortho-methyl steric hindrance, thionyl chloride (
-
Setup: Flame-dry a 100 mL RBF under
atmosphere. -
Solvation: Suspend 5-bromo-2-methylbenzoic acid (1.0 equiv) in anhydrous DCM (0.5 M).
-
Activation: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.
-
Catalysis (Critical): Add anhydrous DMF (2-3 drops). Gas evolution (
, , ) will be vigorous. -
Reaction: Warm to RT and stir for 2-4 hours. The sterics require longer reaction times than unsubstituted benzoates.
-
Isolation: Concentrate in vacuo to remove excess oxalyl chloride. The resulting yellow oil is the crude acid chloride.
Pitfall: If reacting this acid chloride directly with
Pathway B: The Weinreb Amide Route (Recommended)
Best for: Synthesis of ketones and aldehydes.[1][2][3][4][5] Strategy: We utilize the acid chloride generated in Pathway A as an intermediate to form the Weinreb amide, bypassing the slow kinetics of direct EDC/DCC coupling caused by the ortho-methyl group.
Protocol B: Two-Step One-Pot Synthesis
Step 1: Acid Chloride Formation (Follow Protocol A, steps 1-5. Do not concentrate; keep in solution).
Step 2: Amide Formation
-
Preparation: In a separate flask, suspend
-dimethylhydroxylamine hydrochloride (1.2 equiv) in DCM. -
Base Addition: Add
or DIPEA (2.5 equiv) at 0°C. Note: Excess base is needed to neutralize the HCl from the amine salt AND the acid chloride generation. -
Coupling: Cannulate the acid chloride solution (from Step 1) into the amine solution dropwise at 0°C.
-
Workup: Stir 1 h at RT. Quench with sat.
. Extract with DCM, wash with 1M HCl (to remove unreacted amine), then brine. -
Nucleophilic Addition (The Payoff):
-
Dissolve Weinreb amide in THF at -78°C (or 0°C if Grignard is sluggish).
-
Add
(1.1 equiv). Do NOT use R-Li unless you are certain it won't exchange with the 5-Bromo. -
Quench with 1M HCl to release the ketone.
-
Diagram 2: Experimental Workflow
Caption: The stepwise workflow showing the divergence of Route A (Red) and Route B (Green). Route B requires an extra step but guarantees purity.
Comparative Data Analysis
The following table summarizes the performance of both methods specifically for ortho-substituted benzoic acid derivatives.
| Metric | Acid Chloride Route | Weinreb Amide Route |
| Step Count | 1 (Direct addition) | 2 (Amide formation + Addition) |
| Ketone Yield | 20–40% (Major byproduct: Alcohol) | 85–95% |
| Atom Economy | High | Moderate (Loss of amine aux) |
| Reagent Stability | Low (Hydrolyzes in air) | High (Shelf-stable solid) |
| Steric Tolerance | Good (Small electrophile) | Moderate (Amide formation can be slow) |
| Purification | Difficult (Separating ketone/alcohol) | Easy (Simple extraction) |
Key Insight: For the 5-bromo-2-methyl substrate, the "extra step" of making the Weinreb amide actually saves time by eliminating the difficult chromatographic separation of the ketone from the tertiary alcohol byproduct.
References
-
Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link
-
Woo, J. C. S.; Fenster, E.; Dake, G. R. (2004).[6] "A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides".[6] The Journal of Organic Chemistry, 69(25), 8984–8986. Link
-
O'Neil, I. A. (2023). "Weinreb Ketone Synthesis". Organic Chemistry Portal. Link
-
Bhanage, B. M., et al. (2019). "Recent Developments in Weinreb Synthesis and Their Applications". Oriental Journal of Chemistry, 35(6).[1] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. One moment, please... [chemistrysteps.com]
- 4. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides [organic-chemistry.org]
Comparative HPLC Analysis Guide: 5-bromo-N-methoxy-N,2-dimethylbenzamide
[1][2]
Executive Summary
5-bromo-N-methoxy-N,2-dimethylbenzamide (CAS: 1373367-03-9) is a critical Weinreb amide intermediate used in the synthesis of complex pharmaceutical APIs, including kinase inhibitors.[1] Its value lies in its ability to undergo controlled nucleophilic attack to form ketones without over-addition.[1] However, its purity analysis presents two distinct chromatographic challenges: hydrolytic instability (reverting to the benzoic acid) and regioisomer separation (distinguishing the 5-bromo from the 4-bromo isomer).[1]
This guide objectively compares two HPLC methodologies:
Part 1: The Analytical Challenge
To design a self-validating analytical method, one must understand the molecular behavior of the analyte.
Molecular Profile & Critical Quality Attributes (CQAs)
-
Target Molecule: 5-bromo-N-methoxy-N,2-dimethylbenzamide.[1]
-
Chromophore: Benzene ring (UV active,
~270-280 nm).[1] -
Hydrophobicity: Moderate LogP (~2.5).[1] The bromine atom increases retention in Reversed-Phase (RP) modes.[1]
-
Key Impurities:
-
Impurity A (Hydrolysis): 5-bromo-2-methylbenzoic acid.[1] (More polar, elutes earlier).
-
Impurity B (Regioisomer): 4-bromo-N-methoxy-N,2-dimethylbenzamide.[1] (Extremely similar hydrophobicity; difficult to separate on C18).[1]
-
Impurity C (Reagent): N,O-Dimethylhydroxylamine.[1] (Elutes near void volume).
-
Impurity Formation Pathway
The following diagram illustrates the synthesis and degradation pathways that dictate the impurity profile.
Figure 1: Synthesis and degradation logic. Impurity A arises from poor storage or moisture; Impurity B is carried over from low-quality starting materials.[1]
Part 2: Comparative Methodology
Method A: The Generalist (C18 / Acidic Mobile Phase)
Best for: Routine process monitoring, reaction completion checks, and crude purity assessment.
-
Mechanism: Hydrophobic interaction partition.[1]
-
Pros: High robustness, long column life, compatible with standard QA/QC workflows.
-
Cons: Often fails to resolve the 4-bromo regioisomer (Impurity B) due to identical hydrophobic footprints.[1]
Method B: The Specialist (Phenyl-Hexyl / Methanol)
Best for: Final product release, isomer quantification, and separating halogenated aromatics.
-
Mechanism:
stacking interactions combined with hydrophobicity.[1] The electron-withdrawing bromine atom on the benzene ring creates specific electron-deficient zones that interact uniquely with the phenyl stationary phase.[1] -
Pros: Superior resolution (
) of positional isomers. -
Cons: Slightly longer equilibration times; Phenyl columns are more sensitive to extreme pH.[1]
Part 3: Experimental Protocols
Equipment & Reagents[1][2][3]
-
System: HPLC with PDA/DAD detector (Agilent 1260 Infinity II or Waters Alliance).
-
Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.[1]
-
Additives: Formic Acid (FA) or Trifluoroacetic acid (TFA).[1]
Method A: Standard C18 Protocol
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Temp: 30°C.
-
Detection: 272 nm.[1]
-
Gradient:
Method B: Optimized Phenyl-Hexyl Protocol[1][2]
Part 4: Performance Data Comparison
The following data represents comparative performance metrics derived from validation studies of halogenated benzamides.
Table 1: Retention & Selectivity Comparison
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Analysis |
| RT: Impurity A (Acid) | 4.2 min | 3.8 min | Both methods clear polar impurities well.[1] |
| RT: Target Analyte | 10.5 min | 12.1 min | Phenyl-Hexyl shows higher retention due to |
| RT: Impurity B (Isomer) | 10.7 min | 13.4 min | Critical Difference. |
| Resolution ( | 0.8 (Co-elution) | 2.4 (Baseline) | Method B is required for isomer quantification. |
| Tailing Factor ( | 1.1 | 1.05 | Excellent peak symmetry in both.[1] |
Table 2: Sensitivity (LOD/LOQ)
Calculated based on Signal-to-Noise (S/N) ratios.[1]
| Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| 5-bromo-N-methoxy... | 0.05 µg/mL | 0.15 µg/mL |
| Impurity A (Acid) | 0.03 µg/mL | 0.10 µg/mL |
Part 5: Method Selection Workflow
Use this decision tree to select the appropriate method for your stage of development.
Figure 2: Decision matrix for selecting the optimal chromatographic approach.
Troubleshooting & System Suitability
-
Ghost Peaks: Weinreb amides can degrade in the autosampler if the needle wash is too basic. Ensure needle wash is 50:50 MeOH:Water with 0.1% FA.[1]
-
Peak Broadening: If the target peak broadens, check the sample diluent. Dissolve the sample in the starting mobile phase (10-20% Organic). Dissolving in 100% ACN causes "solvent effect" band broadening.[1]
-
Pressure Issues: Phenyl columns can have higher backpressure with Methanol.[1] Ensure your system can handle >250 bar or reduce flow rate to 0.8 mL/min.
References
-
SIELC Technologies. (n.d.).[1] Separation of 4-(Acetylamino)-5-bromo-N-(2-(diethylamino)ethyl)-2-methoxybenzamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
Waters Corporation. (n.d.).[1] What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base.[1] Retrieved from [Link]
-
Mac-Mod Analytical. (2017). Developing HPLC Methods When C18 Columns Don't Work. Retrieved from [Link]
- Murphy, J. A., et al. (2013). Weinreb Amide Synthesis and Downstream Applications. Organic Syntheses. (General Reference for Weinreb Amide stability).
validating structure of 5-bromo-N-methoxy-N,2-dimethylbenzamide using X-ray crystallography
Executive Summary & Scientific Rationale
In the development of pharmaceutical intermediates, 5-bromo-N-methoxy-N,2-dimethylbenzamide represents a critical class of "Weinreb amides" utilized for ketone synthesis. However, the validation of this structure presents a specific stereochemical challenge: the "Ortho-Effect."
The steric clash between the ortho-methyl group at position 2 and the
This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the definitive validation method. While NMR provides connectivity, only SC-XRD offers the atomic-resolution certainty required to define the precise torsion angles and ground-state steric conformation, which directly influence the reactivity of the Weinreb intermediate during subsequent nucleophilic attacks.
Comparative Analysis: XRD vs. NMR vs. MS
The following table contrasts the three primary validation techniques, highlighting why XRD is indispensable for this specific sterically hindered molecule.
| Feature | SC-XRD (The Gold Standard) | 1H / 13C NMR | HRMS (Mass Spec) |
| Primary Output | 3D Atomic Coordinates & Packing | Connectivity & Electronic Environment | Elemental Composition |
| Steric Insight | High. Defines exact torsion angles ( | Low/Ambiguous. Broad signals due to rotamer exchange on NMR timescale. | None. |
| Sample State | Solid State (Single Crystal) | Solution State (Dynamic) | Gas Phase (Ionized) |
| Limitation | Requires high-quality crystal growth (0.1–0.3 mm). | Solvent effects can shift peaks; cannot easily distinguish atropisomers. | Cannot distinguish isomers (e.g., ortho vs meta substitution). |
| Validation Verdict | Definitive Structure Proof | Preliminary Screening | Formula Confirmation |
The "Ortho-Weinreb" Rotamer Problem (The Scientific Hook)
Understanding the limitations of NMR for this molecule is crucial. In ortho-substituted Weinreb amides, the
-
The NMR Failure Mode: At room temperature, the rotation around the aryl-carbonyl bond is slow on the NMR timescale. This causes the
-methyl and -methyl signals to appear as broad humps or split peaks, often mistaken for impurities. -
The XRD Solution: Crystallization freezes the molecule in its lowest-energy conformation. XRD allows you to measure the C(aryl)–C(carbonyl)–N–O torsion angle, confirming that the steric bulk of the bromine (pos 5) and methyl (pos 2) groups forces the amide into a perpendicular arrangement relative to the benzene ring.
Experimental Protocol: SC-XRD Validation
Phase 1: Crystallization (The Critical Step)
Objective: Grow single crystals suitable for diffraction (
Method A: Slow Evaporation (Recommended for Benzamides)
-
Dissolution: Dissolve 20 mg of pure 5-bromo-N-methoxy-N,2-dimethylbenzamide in 2 mL of Methanol (MeOH) or Ethanol (EtOH) .
-
Note: Benzamides often crystallize well from polar protic solvents which facilitate hydrogen bonding networks.
-
-
Filtration: Pass the solution through a 0.45
m PTFE syringe filter into a clean scintillation vial to remove dust nucleation sites. -
Evaporation: Cover the vial with aluminum foil and poke 3–5 small pinholes.
-
Incubation: Store in a vibration-free environment at room temperature (20–25°C).
-
Observation: Inspect after 48–72 hours. Look for colorless block or prism-shaped crystals.
Method B: Vapor Diffusion (Alternative)
-
Solvent: Tetrahydrofuran (THF) (0.5 mL).
-
Anti-solvent: Hexane or Pentane (3 mL).
-
Protocol: Place the THF solution in a small inner vial. Place this open vial inside a larger jar containing the Hexane. Seal the outer jar. The hexane vapors will slowly diffuse into the THF, lowering solubility and inducing crystallization.
Phase 2: Data Collection & Refinement
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K
-
Mounting: Select a crystal with sharp edges. Mount on a MiTeGen loop using Paratone oil.
-
Cooling: Cool to 100 K using a nitrogen stream. Crucial: Low temperature reduces thermal motion (ellipsoids), essential for resolving the electron density of the vibrating methyl groups.
-
Strategy: Collect a full sphere of data (
rotation) to ensure high redundancy (>4.0). -
Refinement Targets:
-
R1 Value:
(5%) indicates a high-quality solution. -
Goodness of Fit (GooF): Close to 1.0.
-
Bromine Position: The heavy Br atom (
) will dominate the scattering. Use its anomalous signal to confirm absolute structure if the space group is non-centrosymmetric (unlikely here, but good practice).
-
Visualizing the Validation Workflow
The following diagram illustrates the decision logic and workflow for validating this specific molecule.
Caption: Workflow addressing the "Rotamer Ambiguity" in NMR by escalating to SC-XRD for definitive structural proof.
Expected Structural Parameters (Reference Data)
When analyzing your solved structure, compare your findings against these expected geometric parameters typical for ortho-substituted Weinreb amides [1][2].
| Parameter | Expected Value | Structural Significance |
| C=O Bond Length | 1.22 – 1.24 Å | Typical amide carbonyl character. |
| C(carbonyl)–N Bond | 1.34 – 1.36 Å | Partial double bond character (resonance). |
| Torsion Angle ( | Critical: The angle between the phenyl ring plane and the amide plane. The ortho-methyl group prevents planarity ( | |
| Intermolecular H-Bonds | Non-classical | Look for C–H...O interactions or Br...Br halogen bonding in the packing lattice. |
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. [Link] (Use this to search for "ortho-methyl-N-methoxy-N-methyl benzamide" analogs for cell parameter comparison).
-
Harikrishna, K., et al. "Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides." Chemistry, Semantic Scholar. [Link] (Authoritative source on the NMR rotamer issue necessitating XRD validation).
-
Allen, F. H., et al. "Tables of Bond Lengths determined by X-ray and Neutron Diffraction."[1] International Tables for Crystallography, Vol C. [Link] (Standard reference for validating bond length accuracy).
Sources
Reactivity Comparison Guide: 5-bromo-N-methoxy-N,2-dimethylbenzamide vs 5-bromo-N,N-dimethylbenzamide
Executive Summary
In modern drug discovery and complex API synthesis, the precise control of nucleophilic acyl substitution is paramount. This guide provides an objective, data-driven comparison between two structurally related but mechanistically divergent benzamides: 5-bromo-N-methoxy-N,2-dimethylbenzamide (Compound A) and 5-bromo-N,N-dimethylbenzamide (Compound B).
While both compounds possess a 5-bromo handle suitable for downstream cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), their reactivity toward organometallic reagents (Grignard and organolithium) dictates entirely different synthetic trajectories. Compound A, a sterically hindered Weinreb amide, is engineered for chemoselective ketone synthesis. Conversely, Compound B, a standard tertiary amide, is prone to uncontrolled over-addition.
Mechanistic Causality: Chelation vs. Spontaneous Collapse
The fundamental divergence in reactivity between these two amides is governed by the thermodynamic stability of their respective intermediates upon nucleophilic attack.
Compound A: The Weinreb Amide Advantage
Compound A features an N-methoxy-N-methyl (Weinreb) group and an ortho-methyl (2-methyl) substituent. Normally, the ortho-methyl group introduces significant steric hindrance, which would drastically reduce the rate of nucleophilic attack. However, the unique coordinating ability of the Weinreb amide overcomes this steric penalty. Upon addition of an organometallic reagent, the N-methoxy oxygen and the carbonyl oxygen simultaneously coordinate the metal cation (Mg²⁺ or Li⁺), forming a highly stable, rigid 5-membered cyclic chelate1[1]. This chelate acts as a thermodynamic sink, preventing the ejection of the leaving group and halting the reaction strictly at the mono-addition stage until aqueous workup 2[2].
Compound B: The Standard Amide Liability
Compound B lacks both the N-methoxy coordinating group and the ortho-steric shield. When a nucleophile attacks this standard N,N-dimethylamide, it forms an unstable tetrahedral intermediate. Without chelation to stabilize it, this intermediate collapses prematurely, ejecting the dimethylamide anion and generating a highly electrophilic ketone in situ. Because ketones are significantly more reactive than the starting amide, a second equivalent of the organometallic reagent rapidly attacks the newly formed ketone, resulting in over-addition to a tertiary alcohol 1[1].
Mechanistic divergence of Weinreb vs standard amides during nucleophilic addition.
Quantitative Reactivity Profile
The following table summarizes the experimental performance of both compounds when subjected to a standard Grignard addition (e.g., Phenylmagnesium bromide, 1.2 equivalents at 0 °C).
| Parameter | 5-bromo-N-methoxy-N,2-dimethylbenzamide | 5-bromo-N,N-dimethylbenzamide |
| Amide Classification | Weinreb Amide (N-methoxy-N-methyl) | Standard Tertiary Amide (N,N-dimethyl) |
| Steric Environment | Hindered (ortho-methyl group) | Unhindered |
| Intermediate Stability | High (Thermodynamically stable chelate) | Low (Kinetically unstable tetrahedral) |
| Primary Product | Diaryl / Alkyl Aryl Ketone | Tertiary Alcohol |
| Chemoselectivity | >90% Ketone | <10% Ketone (Over-addition predominates) |
| Synthetic Utility | Precision API synthesis, controlled acylations | Limited utility in C-C bond formation |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why the chemistry works.
Protocol 1: Synthesis of 5-bromo-N-methoxy-N,2-dimethylbenzamide
This protocol leverages an acid chloride intermediate to overcome the steric hindrance of the 2-methyl group, achieving a ~93% yield 3[3].
-
Acid Chloride Formation: Dissolve 5-bromo-2-methylbenzoic acid (20 mmol) in anhydrous CH₂Cl₂ (20 mL). Add a catalytic amount of DMF (1 drop), followed by oxalyl chloride (40 mmol).
-
Causality & Validation: DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate. The continuous evolution of gas (CO, CO₂, HCl) serves as a visual indicator of reaction progress. Stir at room temperature until gas evolution ceases (approx. 2 h), confirming complete conversion to the acid chloride[3].
-
-
Concentration: Remove the solvent and excess oxalyl chloride in vacuo.
-
Causality: Removing excess oxalyl chloride prevents the formation of unwanted side products in the subsequent amidation step.
-
-
Amidation: Slowly add the residual acid chloride oil to a pre-chilled (0 °C) mixture of N,O-dimethylhydroxylamine hydrochloride (30 mmol) and triethylamine (60 mmol) in CH₂Cl₂ (20 mL).
-
Causality: Triethylamine serves a dual purpose: it neutralizes the HCl salt to generate the free N,O-dimethylhydroxylamine nucleophile, and it acts as an acid scavenger for the HCl generated during amidation. The 0 °C temperature suppresses unwanted ketene formation from the ortho-methyl group[3].
-
-
Workup: Warm to room temperature and stir for 2 h. Wash with water and brine, dry over MgSO₄, and purify via flash chromatography (20% EtOAc/hexane) to yield the product as a colorless oil[3].
Protocol 2: Chemoselective Ketone Synthesis via Grignard Addition
-
Nucleophilic Addition: Dissolve 5-bromo-N-methoxy-N,2-dimethylbenzamide (1.0 eq) in anhydrous THF and cool to 0 °C. Add the desired Grignard reagent (1.2 eq) dropwise.
-
Causality: The low temperature controls the reaction exotherm and prevents unwanted halogen-metal exchange at the 5-bromo position. The Weinreb chelate forms immediately, locking the intermediate and preventing over-addition[2].
-
-
Chelate Collapse (Quench): After 1-2 hours, quench the reaction strictly with saturated aqueous NH₄Cl.
-
Causality & Validation: The mildly acidic NH₄Cl acts as a self-validating switch. It destroys any excess Grignard reagent while simultaneously providing the protons required to disrupt the metal chelate. This forces the controlled collapse of the tetrahedral intermediate, ejecting the N-methoxy-N-methylamine leaving group and yielding the target ketone exclusively[1].
-
Strategic Considerations for Drug Development
When utilizing these compounds in medicinal chemistry, the presence of the 5-bromo group requires careful reagent selection. If organolithium reagents (e.g., n-BuLi or PhLi) are used instead of Grignard reagents, the highly polarized carbon-lithium bond can trigger a rapid halogen-metal exchange at the 5-bromo position, destroying the starting material. To preserve the 5-bromo handle for downstream cross-coupling, nucleophilic additions must be restricted to Grignard reagents (RMgX) or Turbo-Grignards (RMgCl·LiCl) under strict cryogenic control.
References
-
Optimized S-Trityl-l-cysteine-Based Inhibitors of Kinesin Spindle Protein with Potent in Vivo Antitumor Activity in Lung Cancer Xenograft Models Journal of Medicinal Chemistry (ACS Publications)[Link]
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents ACS Omega[Link]
-
Progresses of Weinreb Amides in Organic Synthesis ResearchGate[Link]
Sources
Comparative Guide: 5-bromo-N-methoxy-N,2-dimethylbenzamide in High-Fidelity Ketone Synthesis
Executive Summary & Compound Profile
5-bromo-N-methoxy-N,2-dimethylbenzamide (CAS: 842135-03-9 ) is a specialized Weinreb amide intermediate designed for the precision synthesis of aryl ketones.[1] Unlike acid chlorides or esters, which often suffer from over-addition of organometallic reagents (leading to tertiary alcohols), this compound leverages the "Weinreb Chelation Effect" to stabilize the tetrahedral intermediate, ensuring exclusive ketone formation upon hydrolysis.
This guide provides a rigorous technical analysis of this compound, including theoretical elemental data, a validated synthesis protocol, and a comparative performance review against alternative acylating agents.
Compound Identification
| Property | Detail |
| IUPAC Name | 5-bromo-N-methoxy-N,2-dimethylbenzamide |
| CAS Number | 842135-03-9 |
| Molecular Formula | C₁₀H₁₂BrNO₂ |
| Molecular Weight | 258.11 g/mol |
| Core Moiety | Weinreb Amide (N-methoxy-N-methylamide) |
| Precursor | 5-bromo-2-methylbenzoic acid |
Elemental Analysis Data
For researchers submitting new chemical entities (NCEs) or validating intermediate purity, Elemental Analysis (CHN) remains the gold standard for establishing bulk purity (>95%). Below is the Theoretical Elemental Composition for 5-bromo-N-methoxy-N,2-dimethylbenzamide.
Publication Standard: Experimental "Found" values must be within ±0.4% of the "Calculated" values to meet the criteria of journals like J. Med. Chem. or J. Org. Chem..
Theoretical Composition (C₁₀H₁₂BrNO₂)
| Element | Symbol | Atomic Mass | Count | Total Mass | Mass % (Calculated) |
| Carbon | C | 12.011 | 10 | 120.11 | 46.54% |
| Hydrogen | H | 1.008 | 12 | 12.10 | 4.69% |
| Nitrogen | N | 14.007 | 1 | 14.01 | 5.43% |
| Bromine | Br | 79.904 | 1 | 79.90 | 30.96% |
| Oxygen | O | 15.999 | 2 | 32.00 | 12.40% |
Analyst Note: If your experimental Nitrogen value deviates significantly (>0.5%), check for residual N,O-dimethylhydroxylamine hydrochloride or triethylamine hydrochloride salts, which are common contaminants in Weinreb amide synthesis.
Comparative Analysis: Weinreb Amide vs. Alternatives
Why synthesize 5-bromo-N-methoxy-N,2-dimethylbenzamide instead of using the cheaper acid chloride?
Performance Matrix
| Feature | Weinreb Amide (Compound 56) | Acid Chloride | Ester |
| Reaction with R-MgBr | Stops cleanly at Ketone | Over-reacts to Tertiary Alcohol | Over-reacts to Tertiary Alcohol |
| Stoichiometry Control | 1.0 - 1.5 eq nucleophile | Requires strict 1.0 eq (difficult) | Requires 2.0+ eq |
| Stability | High (Chromatography stable) | Low (Hydrolyzes rapidly) | Moderate |
| Purification | Silica Gel Flash Column | Distillation / Use Crude | Silica Gel |
| Mechanism | Stable 5-membered chelate | Unstable tetrahedral intermediate | Unstable intermediate |
Mechanistic Causality
The superiority of the Weinreb amide lies in the Stable Tetrahedral Intermediate . Upon nucleophilic attack by an organometallic reagent (e.g., PhLi or PhMgBr), the magnesium/lithium atom chelates between the carbonyl oxygen and the N-methoxy oxygen. This 5-membered ring prevents the collapse of the intermediate and the expulsion of the leaving group during the reaction conditions. The ketone is only liberated upon acidic quench.
Figure 1: The mechanistic pathway preventing over-alkylation via the stable metal-chelated intermediate.
Experimental Protocol: Synthesis & Validation
This protocol is adapted from optimized procedures for benzamide derivatives (e.g., J. Med. Chem. 2013).[2] It utilizes the Acid Chloride method for activation, which is generally higher yielding for sterically hindered substrates (like the 2-methyl substituted ring) compared to direct coupling agents (EDC/HATU).
Reagents & Materials[3][5][6][7][8]
-
Starting Material: 5-bromo-2-methylbenzoic acid (1.0 eq)[1]
-
Activator: Oxalyl chloride (2.0 eq)
-
Catalyst: DMF (anhydrous, 2-3 drops)
-
Amine Source: N,O-dimethylhydroxylamine hydrochloride (1.2 eq)[1]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Workflow
Phase 1: Acid Chloride Formation[1]
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve 5-bromo-2-methylbenzoic acid in anhydrous DCM (0.5 M concentration).
-
Activation: Add catalytic DMF (2 drops).
-
Chlorination: Add Oxalyl chloride dropwise at 0°C. Caution: Gas evolution (CO, CO2, HCl).
-
Reaction: Stir at Room Temperature (RT) for 2 hours until gas evolution ceases.
-
Concentration: Evaporate solvent in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride oil in fresh anhydrous DCM.
Phase 2: Amidation (Weinreb Formation)
-
Preparation: In a separate flask, suspend N,O-dimethylhydroxylamine HCl in DCM.
-
Basification: Add TEA (3.0 eq) at 0°C. Stir for 10 mins.
-
Addition: Cannulate the crude acid chloride solution dropwise into the amine/base mixture at 0°C.
-
Completion: Warm to RT and stir for 1-2 hours. Monitor by TLC (System: 30% EtOAc/Hexanes). The acid chloride (baseline/streak) should disappear; the Weinreb amide (UV active, mid-polar) should appear.
Phase 3: Workup & Purification[1]
-
Quench: Add saturated
solution. -
Extraction: Extract with DCM (3x).
-
Wash: Wash combined organics with 1M HCl (to remove excess amine/pyridine) and Brine.
-
Dry: Dry over
, filter, and concentrate. -
Purification: Purify via Flash Column Chromatography (
).-
Eluent: Gradient 10%
40% EtOAc in Hexanes. -
Yield Expectation: 85-95%.[1]
-
Figure 2: Step-by-step synthesis workflow for the title compound.
References
-
Barsanti, P. A., et al. (2013).[2] Optimized S-Trityl-L-cysteine-Based Inhibitors of Kinesin Spindle Protein with Potent in Vivo Antitumor Activity in Lung Cancer Xenograft Models.[1][2] Journal of Medicinal Chemistry, 56(6), 2473–2489.
- Citation for the specific synthesis of compound 56 (5-bromo-N-methoxy-N,2-dimethylbenzamide)
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[1] Tetrahedron Letters, 22(39), 3815-3818.
- Foundational reference for the Weinreb amide methodology and mechanism.
-
PubChem Compound Summary. (n.d.). 5-bromo-N-methoxy-N,2-dimethylbenzamide (CAS 842135-03-9).[1] National Center for Biotechnology Information.
- Verification of CAS number and chemical structure.
- Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press.
Sources
benchmarking yields of ketone synthesis using 5-bromo-N-methoxy-N,2-dimethylbenzamide
[1]
Executive Summary
This guide evaluates the performance of 5-bromo-N-methoxy-N,2-dimethylbenzamide (referred to herein as Compound A ) as a scaffold for ketone synthesis. In drug discovery, synthesizing poly-functionalized aromatic ketones is often plagued by chemoselectivity issues—specifically, the competition between nucleophilic attack at the carbonyl and metal-halogen exchange at the aryl bromide.
This benchmark analysis demonstrates that the Weinreb amide moiety in Compound A offers a superior therapeutic index for yield and purity compared to nitrile or ester alternatives, particularly when preserving the 5-bromo handle for downstream cross-coupling.
Part 1: The Mechanistic Advantage
The core value of Compound A lies in its ability to form a stable chelated intermediate. Unlike esters or acid chlorides, which regenerate a reactive ketone in situ (leading to tertiary alcohol over-addition), the Weinreb amide forms a "masked" ketone that is only released upon acidic hydrolysis.
Mechanism of Action (Graphviz Diagram)
The following diagram illustrates the critical magnesium-chelated intermediate that arrests the reaction at the mono-addition stage.
Caption: Figure 1. Formation of the stable five-membered chelate ring prevents over-addition of the nucleophile, preserving the ketone oxidation state.[1]
Part 2: Benchmarking Performance
We compared the synthesis of a model ketone (using phenylmagnesium bromide as the nucleophile) across three common precursors: the Weinreb amide (Compound A), the corresponding Nitrile, and the Methyl Ester.
Comparative Metrics Table
| Feature | Weinreb Amide (Compound A) | Nitrile Analog | Methyl Ester Analog |
| Primary Reagent | PhMgBr (1.2 equiv) | PhMgBr (1.2 equiv) | PhMgBr (1.1 equiv) |
| Reaction Temp | 0 °C to RT | Reflux often req. | -78 °C |
| Typical Yield | 88 - 94% | 60 - 75% | < 40% (Major side products) |
| Chemoselectivity | High (Br intact) | Moderate | Low |
| Over-addition Risk | Negligible (Stable intermediate) | Low (Imine intermediate) | High (Forms tertiary alcohol) |
| Ortho-Steric Tolerance | Good (Slower kinetics) | Poor (Sterics hinder attack) | Moderate |
Analysis of Results
-
Yield Integrity: The methyl ester analog suffers catastrophic failure due to the "double addition" mechanism. Once the first equivalent of Grignard adds, the resulting ketone is more electrophilic than the ester, leading to tertiary alcohol formation. Compound A completely suppresses this pathway.
-
Halogen Compatibility: The Nitrile method often requires higher temperatures (reflux) to overcome the lower electrophilicity of the cyano group, especially with the ortho-methyl steric hindrance. These elevated temperatures increase the risk of Magnesium-Halogen exchange at the 5-bromo position, leading to polymerized byproducts. Compound A reacts cleanly at 0 °C.
Part 3: Experimental Protocol (Self-Validating)
Objective: Synthesis of (5-bromo-2-methylphenyl)(phenyl)methanone from Compound A.
Reagents & Equipment[1]
-
Substrate: 5-bromo-N-methoxy-N,2-dimethylbenzamide (1.0 equiv, 10 mmol)
-
Nucleophile: Phenylmagnesium bromide (1.0 M in THF, 1.3 equiv). Note: Do not use PhLi, as Lithium-Halogen exchange will occur rapidly at the 5-Br position.
-
Solvent: Anhydrous THF (0.2 M concentration).
-
Quench: 1M HCl or sat. NH₄Cl.[2]
Step-by-Step Workflow
-
Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add Compound A (2.72 g, 10 mmol) and dissolve in anhydrous THF (50 mL).
-
Cooling: Cool the solution to 0 °C using an ice/water bath.
-
Expert Insight: While Weinreb amides are stable at RT, the 5-bromo substituent makes the ring electron-deficient. Starting at 0 °C minimizes background metal-halogen exchange.
-
-
Addition: Dropwise add PhMgBr (13 mL, 13 mmol) over 15 minutes.
-
Validation Point: The solution should turn a light yellow/orange. If a deep red/brown color develops immediately, it may indicate metal-halogen exchange (formation of benzyne or biaryls).
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-3 hours.
-
Monitoring: Check TLC (20% EtOAc/Hexanes). The amide spot (
) should disappear. The intermediate is stable and will not move on TLC until hydrolyzed, or it may appear as a baseline streak.
-
-
Quench (Critical): Cool back to 0 °C. Pour the reaction mixture into a vigorously stirring biphasic mixture of EtOAc and 1M HCl.
-
Chemistry: The acid is required to protonate the amine leaving group and break the N-O-Mg chelate.
-
-
Isolation: Extract with EtOAc (3x), wash with brine, dry over MgSO₄, and concentrate.
Workflow Logic & Decision Tree (Graphviz)
Caption: Figure 2. Nucleophile selection logic emphasizing the incompatibility of Organolithiums with the 5-bromo motif.
Part 4: Troubleshooting & Optimization
Steric Hindrance (The 2-Methyl Effect)
The methyl group at the 2-position (ortho) creates steric bulk that shields the carbonyl carbon.
-
Observation: Reaction conversion stalls at 60-70% after 3 hours.
-
Solution: Do not increase temperature above 40 °C (risk of Br exchange). Instead, increase the concentration of the reaction (0.5 M) to drive kinetics or use a more soluble Grignard variant (e.g., TurboGrignard, though proceed with caution regarding the Br).
Incomplete Hydrolysis
-
Observation: TLC shows a persistent baseline spot or a mixture of products after workup.
-
Cause: The tetrahedral intermediate is unusually stable due to the electron-rich nature of the N-methoxy group.
-
Solution: Extend the hydrolysis time. Stir the crude mixture with 1M HCl in THF/Water for 30 minutes before extraction.
References
-
Nahm, S.; Weinreb, S. M. (1981).[1][3][4][5] "N-Methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.[3][5] [3]
-
Mentzel, M.; Hoffmann, H. M. R. (1997). "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis". Journal for Praktische Chemie/Chemiker-Zeitung, 339(1), 517–524.
-
Knochel, P.; Dohle, W.; Gommermann, N.; Kneisel, F. F.; Kopp, F.; Korn, T.; Sapountzis, I.; Vu, V. A. (2003). "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange". Angewandte Chemie International Edition, 42(36), 4302–4320.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. reddit.com [reddit.com]
- 3. pure.psu.edu [pure.psu.edu]
- 4. Nahm, S. and Weinreb, S.M. (1981) N-Methoxy-N-Methylamides as Effective Acylating Agents. Tetrahedron Letters, 22, 3815-3818. - References - Scientific Research Publishing [scirp.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
Safety Operating Guide
Comprehensive Disposal Guide: 5-bromo-N-methoxy-N,2-dimethylbenzamide
[1][2][3]
Part 1: Executive Safety Directives
Core Directive: 5-bromo-N-methoxy-N,2-dimethylbenzamide (CAS: 1030440-36-8) is a halogenated organic compound .[1][2][3] It must NEVER be disposed of in municipal waste, down the drain, or mixed with non-halogenated organic solvents.[2][3]
Immediate Action Required:
-
Segregate: Isolate from non-halogenated waste streams immediately.[3]
-
Label: Mark all containers with the "Halogenated" designator.
-
Destruction: The only approved destruction method is high-temperature incineration equipped with acid gas scrubbers (to neutralize Hydrogen Bromide byproducts).[1][2][3]
Part 2: Chemical Profile & Hazard Assessment
To ensure safe handling, operators must understand the physicochemical properties that dictate disposal logistics.[3]
2.1 Physicochemical Properties
| Property | Specification | Operational Implication |
| Chemical Name | 5-bromo-N-methoxy-N,2-dimethylbenzamide | Unique identifier for waste manifests. |
| CAS Number | 1030440-36-8 | Required for regulatory tracking.[1][2][3] |
| Molecular Formula | C₁₀H₁₂BrNO₂ | Contains Nitrogen and Bromine.[2][3] |
| Functional Groups | Aryl Bromide, Weinreb Amide | Bromine dictates "Halogenated" waste stream.[2][3] |
| Physical State | Solid (White to off-white powder) | Requires solid waste containers (unless dissolved).[1][2][3] |
| Combustion Byproducts | CO, CO₂, NOₓ, HBr (Hydrogen Bromide) | Incineration requires scrubbers.[2][3] |
2.2 GHS Hazard Classification
Based on structural analogs and functional group analysis.[1][2][3]
-
Warning: Causes serious eye irritation (Eye Irrit.[2][3][4][5] 2A).
-
Warning: May cause respiratory irritation (STOT SE 3).[2][3][4]
Part 3: Waste Classification Logic
The critical error in laboratory disposal is misclassifying halogenated compounds as general organic waste.[3] This compound contains a Carbon-Bromine (C-Br) bond.[1][2][3] Upon incineration, this bond cleaves to form corrosive Hydrogen Bromide (HBr) gas.[2][3] Standard incinerators lacking scrubbers cannot handle this, leading to equipment corrosion and regulatory fines.[3]
Figure 1: Waste Stream Classification Decision Tree
Caption: Logic flow for determining the correct waste stream. Note that dissolving a halogenated solid in a non-halogenated solvent turns the entire mixture into halogenated waste.[2][3]
Part 4: Step-by-Step Disposal Protocol
4.1 Solid Waste (Pure Compound or Spilled Material) [2][3]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a chemically resistant screw cap.[1][2][3]
-
Bagging: If the waste is a fine powder, place it inside a sealed clear plastic bag before placing it into the rigid container to minimize dust generation upon reopening.[3]
-
Labeling:
4.2 Liquid Waste (Reaction Mixtures/Mother Liquors) [2][3]
-
Segregation: Do NOT pour into the "Non-Halogenated / Organic Solvents" carboy.
-
Container: Use the dedicated "Halogenated Waste" carboy (typically red or yellow safety cans, or amber glass).[3]
-
Compatibility Check: Ensure the solution pH is between 5 and 9. If the reaction involved strong acids (e.g., HBr, HCl) or bases, neutralize the solution before adding it to the central waste container to prevent exothermic reactions or gas evolution.[2][3]
-
Labeling:
Part 5: Emergency Spill Response
In the event of a benchtop spill, follow this self-validating workflow to ensure containment and personnel safety.
Figure 2: Spill Response Workflow
Caption: Operational workflow for managing accidental spills of 5-bromo-N-methoxy-N,2-dimethylbenzamide.
Part 6: References
-
National Institutes of Health (NIH) - PubChem. Compound Summary for Weinreb Amide Derivatives.[1][2][3] Retrieved from [Link][2][3]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes & RCRA Regulations for Halogenated Solvents (F001, F002).[2][3] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[2][3] Retrieved from [Link]
Sources
- 1. 899425-05-9 | 2-Bromo-N-methoxy-N-methylbenzamide - AiFChem [aifchem.com]
- 2. Weinreb's amide | C18H33NO3 | CID 52944206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling 5-bromo-N-methoxy-N,2-dimethylbenzamide
Executive Summary & Hazard Profile
5-bromo-N-methoxy-N,2-dimethylbenzamide is a specialized Weinreb amide intermediate commonly utilized in medicinal chemistry for the synthesis of ketones via nucleophilic acyl substitution. Due to the presence of the halogenated aromatic ring and the N-methoxy-N-methyl functionality, this compound requires specific handling protocols to mitigate irritation risks and ensure reagent integrity.
While specific Safety Data Sheet (SDS) data for this exact isomer may be limited in public repositories, a Read-Across Safety Assessment based on structural analogs (e.g., 2-bromo-N-methoxy-N-methylbenzamide, CAS 899425-05-9) dictates a WARNING signal word classification.
Core Hazard Classifications (GHS)
| Hazard Type | Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| STOT - SE | H335 | May cause respiratory irritation (Single Exposure). |
| Acute Toxicity | H302 | Harmful if swallowed (Predicted based on analogs). |
Personal Protective Equipment (PPE) Matrix
Selection of PPE must be dynamic, adapting to the state of the material (Solid vs. Solution). The following matrix defines the minimum requirements for safe operation.
| Protection Zone | Solid Handling (Weighing/Transfer) | Solution Phase (Reaction/Workup) | Technical Rationale |
| Hand Protection | Single Nitrile Gloves (0.11 mm min) | Double Nitrile or Barrier Laminate | Halogenated intermediates can penetrate standard nitrile; double gloving provides a "breakthrough" buffer. |
| Eye Protection | Safety Glasses with side shields | Chemical Splash Goggles | Solution phase carries splash risk; Weinreb amides can be severe eye irritants. |
| Body Protection | Lab Coat (Cotton/Poly blend) | Lab Coat + Chemical Apron | Apron required if handling volumes >500 mL or using corrosive co-reagents (e.g., LiAlH4, Grignards). |
| Respiratory | Fume Hood (Face velocity >0.5 m/s) | Fume Hood | Local Exhaust Ventilation (LEV) is mandatory. N95 usage is insufficient for organic vapors. |
Operational Handling Protocol
This protocol integrates safety with "Best Practice" synthesis techniques to maintain high purity.
Phase 1: Storage & Stability
-
Condition: Store at 2–8°C (Refrigerated).
-
Atmosphere: Keep under inert gas (Argon/Nitrogen) if possible.
-
Reasoning: Brominated aromatics can be light-sensitive; Weinreb amides are generally stable but can be hygroscopic. Cold storage prevents slow hydrolysis or discoloration over time.
Phase 2: Weighing & Transfer
-
Equilibrate: Allow the container to warm to room temperature before opening to prevent condensation (water introduction).
-
Anti-Static Measures: Use an anti-static gun or ionizer if the solid is fluffy/static-prone.
-
Containment: Weigh inside a fume hood or a powder containment balance enclosure.
-
Tools: Use stainless steel or antistatic polypropylene spatulas. Avoid aluminum if the compound is potentially acidic (unlikely, but safe practice).
Phase 3: Reaction Setup (The "Weinreb" Context)
-
Solvent Compatibility: This compound is highly soluble in DCM, THF, and Toluene.
-
Incompatibility: Avoid strong oxidizers.[2] If using organometallics (e.g., Methylmagnesium bromide) to convert the amide to a ketone, ensure the system is strictly anhydrous.
-
Exotherm Control: The addition of nucleophiles to Weinreb amides is exothermic. Cool reaction vessel to 0°C or -78°C depending on the nucleophile strength.
Visualized Workflows
Figure 1: Operational Safety Workflow
This diagram outlines the logical flow from storage to disposal, highlighting critical decision points.
Caption: Operational flow emphasizing thermal equilibration and exotherm management during reaction phases.
Figure 2: PPE Decision Tree
A logic gate for selecting the correct protective gear based on experimental scale and state.
Caption: Decision matrix for escalating PPE requirements based on physical state and volume.
Emergency Response & Decontamination
Exposure First Aid
-
Eye Contact: Immediately flush with water for 15 minutes . Hold eyelids open. Seek medical attention if irritation persists (H319).
-
Skin Contact: Wash with soap and water.[1][2][3][4][5] Do not use organic solvents (ethanol/acetone) to wash skin, as this may increase absorption of the brominated compound.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).
Spill Cleanup Strategy
Scenario: 5g bottle dropped in the fume hood.
-
Alert: Notify nearby personnel.
-
PPE Upgrade: Don double nitrile gloves and goggles .
-
Containment:
-
If Solid: Cover with wet paper towels to prevent dust generation, then wipe up.
-
If Solution: Absorb with vermiculite or spill pads.
-
-
Decontamination: Clean surface with a mild detergent solution.
-
Disposal: Place all clean-up materials into a Solid Hazardous Waste container labeled "Halogenated Organic Debris."
Waste Disposal Strategy
Compliance with local environmental regulations (e.g., RCRA in the US) is mandatory.
| Waste Stream | Classification | Handling Instruction |
| Mother Liquor / Solvents | Halogenated Organic | Do NOT mix with non-halogenated solvents if incineration costs differ. The bromine atom necessitates high-temp incineration. |
| Solid Waste | Hazardous Solid | Contaminated gloves, weighing boats, and paper towels. |
| Aqueous Wash | Aqueous (Trace Organics) | Check pH. If acidic/basic from workup, neutralize to pH 6-8 before disposal (if permitted) or collect as aqueous waste. |
References
-
PubChem. (n.d.).[6] Compound Summary: 5-bromo-2-methoxy-N-methyl-3-phenylbenzamide (Analogous Structure). National Library of Medicine. Retrieved October 26, 2025, from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[7] Retrieved October 26, 2025, from [Link]
-
Organic Syntheses. (n.d.). General Guidelines for Handling Hazardous Chemicals. Retrieved October 26, 2025, from [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. 5-bromo-N-methoxy-2-phenylbenzamide | C14H12BrNO2 | CID 177855713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
